CD3254
Description
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Properties
IUPAC Name |
(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-15-12-19-20(24(4,5)11-10-23(19,2)3)14-17(15)18-13-16(6-8-21(18)25)7-9-22(26)27/h6-9,12-14,25H,10-11H2,1-5H3,(H,26,27)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLLZSVPAUUSSB-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C3=C(C=CC(=C3)C=CC(=O)O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C3=C(C=CC(=C3)/C=C/C(=O)O)O)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular intricacies of CD3254: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of CD3254, a potent and selective retinoid X receptor (RXR) agonist. By elucidating its molecular interactions and downstream cellular effects, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.
Core Mechanism: Selective Agonism of the Retinoid X Receptor Alpha (RXRα)
This compound functions as a selective agonist for the Retinoid X Receptor alpha (RXRα), a member of the nuclear receptor superfamily.[1] Unlike pan-agonists, this compound exhibits high selectivity for RXRα and demonstrates no significant activity at retinoic acid receptors (RARα, RARβ, or RARγ).[1] This selectivity is crucial for minimizing off-target effects.
The primary mechanism of action involves the binding of this compound to the ligand-binding domain (LBD) of the RXRα protein.[2] This binding event induces a conformational change in the receptor, a critical step for subsequent molecular interactions.[2] In its active state, the RXRα receptor does not typically function alone. Instead, it forms heterodimers with other nuclear receptors, acting as a master regulator of various signaling pathways.[3][4]
Key heterodimeric partners for RXRα include:
-
Retinoic Acid Receptors (RARs)
-
Peroxisome Proliferator-Activated Receptors (PPARs)
-
Liver X Receptors (LXRs)
-
Vitamin D Receptor (VDR)
-
Thyroid Hormone Receptor (TR)
These RXR-containing heterodimers then bind to specific DNA sequences known as response elements located in the promoter regions of target genes.[4] This binding modulates the transcription of these genes, leading to a cascade of cellular responses.[5] The specific genes regulated by this compound-activated RXR heterodimers are context-dependent, varying with the specific heterodimeric partner and the cellular environment.
Signaling Pathway of this compound
The signaling cascade initiated by this compound is a multi-step process that translates the binding of the agonist to the receptor into a change in gene expression.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on Brain Endothelial Cells
| Parameter | Agonist(s) | Concentration | Fold Increase in VE-cadherin Expression | Percentage of Cells Expressing VE-cadherin | Reference |
| Barrier Tightness | This compound (RXRα agonist) | 10 μM | - | - | [5] |
| VE-cadherin Expression | This compound / BMS753 (RXRα / RARα) | 10 μM each | 46-53 | 73-78% | [5] |
| VE-cadherin Expression | This compound / CD1530 (RXRα / RARγ) | 10 μM / 1 µM | 46-53 | 73-78% | [5] |
Table 2: Developmental Effects of this compound Exposure
| Exposure Duration | Concentration | Outcome | Reference |
| 1 day | 50 µg/L | Malformations | [6] |
| 1 day | 100 µg/L | 19.1% decrease in survival, malformations | [6] |
| 5 days | 20 µg/L | Malformations | [6] |
| 5 days | 100 µg/L | No embryo hatching | [6] |
| 1 day | 1 mg/L | No embryo hatching | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is a representative method for assessing the effect of this compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell line, primary cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Gene Expression Analysis (Quantitative Real-Time PCR)
This protocol outlines the steps to quantify the expression of a target gene (e.g., VE-cadherin) following treatment with this compound.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound at the concentration of interest for a specific duration.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should contain the synthesized cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., containing SYBR Green or a fluorescent probe).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in the expression of the target gene in this compound-treated cells compared to control cells.
Clinical Development and Future Directions
Future research and development efforts are likely to focus on designing novel RXR agonists with improved selectivity and reduced off-target effects.[9][10] By fine-tuning the interaction with specific RXR heterodimers, it may be possible to harness the therapeutic benefits of RXR activation while minimizing adverse reactions. The continued exploration of the complex biology of RXR signaling will be paramount in realizing the full therapeutic potential of compounds like this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of RARα, RARγ, or RXRα increases barrier tightness in human induced pluripotent stem cell-derived brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
CD3254: A Selective Retinoid X Receptor Agonist
An In-depth Technical Guide
Abstract
CD3254 is a potent and highly selective synthetic agonist for the Retinoid X Receptor (RXR), a critical nuclear receptor that functions as a master regulator of various physiological processes through homo- and heterodimerization.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological activity, and relevant experimental protocols. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of nuclear receptor biology, oncology, metabolic diseases, and immunology.
Introduction
Retinoid X Receptors (RXRs) are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[4][5] There are three RXR isotypes: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3).[6] RXRs play a pivotal role in gene regulation by forming homodimers or, more commonly, heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[4][5][6] These receptor complexes bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.
The nature of the RXR heterodimer dictates its response to ligands. "Permissive" heterodimers, such as RXR/PPAR and RXR/LXR, can be activated by an RXR-selective agonist alone.[6] In contrast, "non-permissive" heterodimers, like RXR/RAR and RXR/VDR, are generally activated only by the ligand of the partner receptor, with the RXR ligand having a synergistic or stabilizing effect.[6]
This compound has emerged as a valuable research tool due to its high affinity and selectivity for RXRs, with minimal cross-reactivity for RARs.[2][7] This selectivity allows for the specific interrogation of RXR-dependent signaling pathways, aiding in the elucidation of their complex biological functions and the development of novel therapeutics.
Chemical and Physical Properties
This compound, with the chemical name (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid, is a synthetic retinoid analog.[1][8] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₈O₃ | [1][2][7] |
| Molecular Weight | 364.48 g/mol | [1][2][7] |
| CAS Number | 196961-43-0 | [1][2][7] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥97% (HPLC) | [7] |
| Solubility | Soluble in DMSO and ethanol | [2][7] |
| Storage | Store at -20°C | [1][2][7] |
Biological Activity and Selectivity
This compound is a potent agonist of all three RXR isotypes (α, β, and γ). Its selectivity for RXR over RAR is a key feature that distinguishes it from pan-agonists like 9-cis-retinoic acid.
Binding Affinity and Potency
The following tables summarize the reported binding affinity (Kd) and activation potency (EC₅₀) of this compound for RXR and RAR isoforms.
Table 3.1: RXR Binding Affinity and Activation Potency of this compound
| Isoform | Binding Affinity (Kd) (nM) | Activation Potency (EC₅₀) (nM) | Cell Line/Assay | Reference |
| RXRα | 29.73 ± 7.00 | ~50 | COS-1 cells, Fluorescence Anisotropy | [9] |
| RXRβ | Not Reported | ~10 (human) | Not Specified | [10] |
| RXRγ | Not Reported | ~50 | T1338 SLGC lines | [11] |
| RXR (general) | Not Reported | 13 ± 3 | HCT-116 cells | [12] |
Table 3.2: RAR Activation Potency of this compound
| Isoform | Activation Potency (EC₅₀) (nM) | Cell Line/Assay | Reference |
| RARα | >10,000 | CV-1 cells, co-transfection assay | [12] |
| RARβ | No activity | Not Specified | [2][7] |
| RARγ | No activity | Not Specified | [2][7] |
As the data indicates, this compound demonstrates potent activation of RXR isoforms in the nanomolar range, while exhibiting negligible activity at RARs, confirming its high selectivity.
Mechanism of Action and Signaling Pathways
Upon entering the cell, this compound binds to the ligand-binding pocket (LBP) of RXR. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[12] This activated RXR complex then binds to RXR response elements (RXREs) on the DNA to regulate the transcription of target genes.
RXR Homodimer Signaling
As a homodimer, RXR/RXR can directly regulate the expression of genes containing an RXRE in their promoter. This pathway is involved in various cellular processes, though its specific target genes are less well-characterized compared to those of heterodimers.
RXR Heterodimer Signaling
This compound can activate permissive heterodimers, such as:
-
RXR/PPAR: Regulates lipid and glucose metabolism.
-
RXR/LXR: Controls cholesterol homeostasis and lipogenesis.
In non-permissive heterodimers like RXR/RAR, this compound alone is generally not sufficient for activation but can enhance the transcriptional activity induced by an RAR agonist.
Experimental Protocols
This section provides an overview of common experimental methodologies used to characterize the activity of this compound.
Cell-Based Luciferase Reporter Assay
This assay is used to quantify the ability of this compound to activate RXR-mediated transcription.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector for the desired human RXR isotype (e.g., pCMX-hRXRα).
-
A reporter plasmid containing multiple copies of an RXRE upstream of a luciferase gene (e.g., RXRE-tk-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Methodology:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the RXR expression vector, the RXRE-luciferase reporter, and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.
-
Competitive Binding Assay
This assay measures the affinity of this compound for the RXR ligand-binding domain.
-
Reagents:
-
Purified recombinant human RXRα ligand-binding domain (hRXRα-LBD).
-
A fluorescently labeled RXR ligand (tracer).
-
This compound at various concentrations.
-
-
Methodology:
-
In a microplate, combine a fixed concentration of hRXRα-LBD and the fluorescent tracer.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or a similar signal that changes upon tracer binding to the receptor.
-
The displacement of the fluorescent tracer by this compound results in a decrease in the signal.
-
Plot the signal against the concentration of this compound to determine the IC₅₀, from which the dissociation constant (Kd) can be calculated.
-
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic and pharmacodynamic data for this compound in humans are not extensively published in the available literature. Preclinical studies in animal models would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo efficacy and target engagement.
Applications in Research and Drug Discovery
This compound serves as a critical tool for:
-
Elucidating RXR Biology: Its selectivity allows for the specific study of RXR-mediated signaling pathways without the confounding effects of RAR activation.
-
Target Validation: Investigating the therapeutic potential of activating specific RXR-dependent pathways in various disease models, including cancer, metabolic syndrome, and inflammatory diseases.
-
Drug Discovery: Serving as a reference compound for the development of new, more potent, or isotype-selective RXR modulators with improved therapeutic profiles.
Conclusion
This compound is a potent and selective RXR agonist that has significantly contributed to our understanding of RXR biology. Its well-defined chemical properties and high selectivity make it an indispensable tool for researchers in both academic and industrial settings. Further investigation into its in vivo properties will be crucial for translating the therapeutic potential of RXR activation into clinical applications.
References
- 1. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Resource: Transcriptome Profiling of Genes Regulated by RXR and Its Permissive and Nonpermissive Partners in Differentiating Monocyte-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RAR-Dependent and RAR-Independent RXR Signaling in Stem-like Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Retinoid X receptor - Wikipedia [en.wikipedia.org]
Core Functions of N-Cadherin (CDH2) in Cells
An In-depth Technical Guide on the Cellular Functions of N-Cadherin (CDH2), with a note on CD3254
A Note on Terminology: Initial searches for "this compound" identify it as a potent and selective Retinoid X Receptor alpha (RXRα) agonist, a small molecule used in research, particularly in the chemical reprogramming of fibroblasts to induced pluripotent stem cells.[1][2] Given the request for information on cellular functions, signaling pathways, and localization—hallmarks of a cellular protein—it is highly probable that the intended subject of inquiry is N-cadherin , also known as Cadherin-2 (CDH2). This guide will focus on the multifaceted roles of N-cadherin, a protein central to cell-cell adhesion and signaling.
N-cadherin is a 130 kDa transmembrane protein belonging to the classical cadherin superfamily, crucial for calcium-dependent, homophilic cell-cell adhesion.[3][4] It is predominantly expressed in neural, mesenchymal, and endothelial cells.[5][6] Its functions are diverse and context-dependent, ranging from maintaining tissue integrity to promoting cell migration and invasion.
1.1. Cell-Cell Adhesion and Tissue Integrity:
N-cadherin is a fundamental component of adherens junctions, where it mediates strong intercellular adhesion.[5][7] In tissues like the heart, N-cadherin is critical for maintaining structural integrity by anchoring myofibrils at the intercalated discs between cardiomyocytes.[5][7] The extracellular domain of N-cadherin on one cell binds to the extracellular domain of N-cadherin on an adjacent cell in a calcium-dependent manner, forming a zipper-like structure that holds the cells together.[5] The intracellular domain is linked to the actin cytoskeleton via a complex of proteins including β-catenin, α-catenin, and p120-catenin, thus integrating cell adhesion with the cell's internal architecture.[5][8]
1.2. Role in Development and Morphogenesis:
N-cadherin plays a pivotal role in embryonic development. It is essential for processes such as neurulation (neural tube formation), neuronal migration, and the formation of synapses.[3][8][9][10] During the development of the cerebral cortex, N-cadherin is required for the migration of immature neurons.[8] It also participates in the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enabling them to migrate and invade, which is critical during development and in disease.[4][5]
1.3. Synaptic Formation and Plasticity:
In the nervous system, N-cadherin is abundant at synapses, where it contributes to both the structural and functional organization of the synaptic complex.[10][11] It ensures adhesion between pre- and post-synaptic membranes and helps organize the underlying actin cytoskeleton.[11] N-cadherin signaling is also implicated in regulating synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory.[10]
1.4. Regulation of Cell Proliferation, Survival, and Apoptosis:
N-cadherin-mediated cell adhesion can influence cell proliferation and survival. In some contexts, N-cadherin engagement promotes cell survival by activating pro-survival signaling pathways, such as the MAPK/ERK pathway, and by stabilizing the expression of anti-apoptotic molecules like BCL-2.[9][10] Conversely, disruption of N-cadherin adhesion can trigger apoptosis in various cell types.[10] In endothelial cells, N-cadherin, similar to VE-cadherin, has been shown to inhibit cell proliferation and apoptosis.[12]
1.5. Role in Cancer Progression and Metastasis:
A hallmark of many aggressive cancers is the "cadherin switch," where the expression of E-cadherin (typical of epithelial cells) is lost and replaced by the de novo expression of N-cadherin.[4][6][13] This switch is a key event in EMT and is associated with increased tumor cell motility, invasion, and metastasis.[6][14][15] N-cadherin promotes cancer cell migration and invasion by interacting with other cell surface receptors, such as fibroblast growth factor receptor (FGFR), and by activating intracellular signaling pathways that drive these processes.[14][16] It also facilitates the interaction of cancer cells with the surrounding stroma and endothelial cells, promoting trans-endothelial migration.[6]
N-Cadherin Signaling Pathways
N-cadherin is not merely a structural molecule; it is a dynamic signaling hub that transduces signals from the extracellular environment to the cell interior.
2.1. The Cadherin-Catenin Complex and Cytoskeletal Linkage:
The intracellular domain of N-cadherin directly binds to β-catenin and p120-catenin.[5] β-catenin, in turn, links to α-catenin, which connects the entire complex to the actin cytoskeleton.[8] This connection is crucial for the stability of adherens junctions and for mechanotransduction. p120-catenin binding to the juxtamembrane domain of N-cadherin regulates the stability of N-cadherin at the cell surface and can also modulate the activity of Rho family small GTPases, thereby influencing cytoskeletal dynamics and cell motility.[5]
2.2. Crosstalk with Receptor Tyrosine Kinases (RTKs):
N-cadherin physically associates with and modulates the activity of several RTKs, most notably the Fibroblast Growth Factor Receptor (FGFR).[5][14] This interaction stabilizes FGFR at the cell surface, leading to sustained activation of downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[5][14][16] These pathways are critical for cell proliferation, survival, and motility. N-cadherin has also been shown to interact with the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).[14][16]
2.3. Regulation of Wnt/β-Catenin Signaling:
By sequestering β-catenin at the plasma membrane as part of the adherens junction complex, N-cadherin can regulate the cytosolic pool of β-catenin that is available for nuclear translocation and activation of TCF/LEF-dependent gene transcription in the canonical Wnt signaling pathway.[5][14] In some cancer contexts, N-cadherin can promote tumorigenesis through the activation of the TCF/LEF transcription factor.[14]
2.4. Rho GTPase Signaling:
N-cadherin signaling influences the activity of Rho family GTPases (RhoA, Rac1, Cdc42), which are master regulators of the actin cytoskeleton and cell motility.[11] Unbound p120-catenin, for instance, can inhibit the activity of RhoA, leading to changes in cell morphology and increased motility.[5]
Diagrams of Signaling Pathways:
Caption: Overview of N-cadherin signaling pathways.
Caption: The "Cadherin Switch" in EMT.
Quantitative Data Summary
| Parameter | Value/Observation | Cell/System Context | Reference |
| Protein Size | 130 kDa | General | [4] |
| N-cadherin Expression in Pancreatic Cancer | Observed in 13 of 30 primary tumors and 8 of 15 metastatic tumors. | Human pancreatic carcinoma tissues. | [15] |
| Correlation with Neural Invasion | N-cadherin expression correlated with neural invasion (P = 0.008). | Human pancreatic carcinoma tissues. | [15] |
| Correlation with FGF-2 Expression | Significant correlation in primary tumors (P = 0.007). | Human pancreatic carcinoma tissues. | [15] |
| Correlation with TGFβ and Vimentin | Significant correlation in metastatic tumors (P = 0.004 and P = 0.01, respectively). | Human pancreatic carcinoma tissues. | [15] |
| Effect on Endothelial Cell Signaling | N- and VE-cadherin additively reduced FoxO transcriptional activity. | Endothelial cell lines. | [12] |
| Effect on β-catenin Signaling | Nuclear β-catenin and transcriptional activity inversely correlated with total cadherin levels. | Endothelial cell lines. | [12] |
Detailed Experimental Protocols
4.1. Immunohistochemistry for N-cadherin Expression in Pancreatic Carcinoma
-
Objective: To determine the expression level and localization of N-cadherin in human pancreatic tumor tissues.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4 µm thick) from primary and metastatic pancreatic tumors were deparaffinized and rehydrated.
-
Antigen Retrieval: Sections were heated in a microwave oven in 10 mmol/L citrate (B86180) buffer (pH 6.0) for 15 minutes to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity was blocked by incubating the sections in 3% hydrogen peroxide for 10 minutes. Non-specific binding was blocked using 1.5% normal horse serum for 20 minutes.
-
Primary Antibody Incubation: Sections were incubated overnight at 4°C with a mouse monoclonal anti-N-cadherin antibody (clone 3B9) at a 1:100 dilution.
-
Secondary Antibody and Detection: After washing, sections were incubated with a biotinylated secondary antibody, followed by avidin-biotin-peroxidase complex. The signal was developed using diaminobenzidine (DAB) as a chromogen, and the sections were counterstained with hematoxylin.
-
Scoring: N-cadherin expression in cancer cells was scored based on the percentage of positively stained cells (0: <5%, 1: 5-25%, 2: 25-50%, 3: >50%).
-
-
Reference: Based on the methodology described in Shiozaki et al., Clinical Cancer Research, 2004.[15]
4.2. In Vitro Cell Migration Assay (MGE Explant Culture)
-
Objective: To assess the role of N-cadherin in promoting the migration of medial ganglionic eminence (MGE) cells, which are precursors to cortical interneurons.
-
Methodology:
-
Substrate Preparation: Culture dishes were coated with a biomimetic N-cadherin substrate or with dissociated cortical cells as a positive control. The N-cadherin substrate consists of a recombinant protein corresponding to the extracellular domain of N-cadherin.
-
Explant Culture: MGE explants were dissected from E13.5 mouse embryos and placed on the prepared substrates.
-
Time-Lapse Microscopy: The cultures were maintained in a temperature- and CO2-controlled chamber on a microscope stage. Images of the migrating cells emerging from the explants were captured at regular intervals over a period of 24-48 hours.
-
Analysis: The migration distance and speed of individual cells were quantified using image analysis software.
-
-
Reference: Based on the methodology described in Louchart et al., Journal of Neuroscience, 2013.[17]
4.3. Luciferase Reporter Assay for TCF/β-catenin Transcriptional Activity
-
Objective: To measure the effect of N-cadherin expression on the transcriptional activity of the β-catenin/TCF pathway.
-
Methodology:
-
Cell Culture and Transfection: Endothelial cell lines expressing N-cadherin, VE-cadherin, or both were seeded in multi-well plates.
-
Reporter Plasmids: Cells were transiently co-transfected with a TCF-responsive luciferase reporter plasmid (e.g., TOP-Flash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Lysis and Luciferase Assay: After 24-48 hours, cells were lysed, and the activities of firefly and Renilla luciferases were measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity was normalized to the Renilla luciferase activity to control for transfection efficiency. The resulting values represent the transcriptional activity of the β-catenin/TCF complex.
-
-
Reference: Based on the methodology described in Grazia Lampugnani et al., Blood, 2012.[12]
Experimental Workflow Diagram:
Caption: Workflow for a TCF/β-catenin luciferase reporter assay.
Conclusion
N-cadherin (CDH2) is a central player in a vast array of cellular processes, extending far beyond its classical role in cell-cell adhesion. Its ability to interact with and modulate key signaling pathways, particularly those involving RTKs and β-catenin, places it at the crossroads of development, tissue homeostasis, and disease. In the context of cancer, the upregulation of N-cadherin is a critical event that endows tumor cells with the migratory and invasive capabilities necessary for metastasis, making it a significant therapeutic target.[13] For researchers and drug development professionals, a deep understanding of N-cadherin's complex biology, from its structural role in adherens junctions to its intricate signaling networks, is essential for developing novel strategies to combat diseases such as cancer and to harness its functions for regenerative medicine.
References
- 1. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. Cadherin - Wikipedia [en.wikipedia.org]
- 4. N-Cadherin Research Products: Novus Biologicals [novusbio.com]
- 5. N-cadherin-mediated adhesion and signaling from development to disease: Lessons from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-cadherin in cancer metastasis, its emerging role in haematological malignancies and potential as a therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Cadherin: structure, function and importance in the formation of new intercalated disc-like cell contacts in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of N-cadherin in cerebral cortical development: cooperation with membrane trafficking and actin cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Flying under the radar: CDH2 (N-cadherin), an important hub molecule in neurodevelopmental and neurodegenerative diseases [frontiersin.org]
- 10. N-Cadherin Mediates Neuronal Cell Survival through Bim Down-Regulation | PLOS One [journals.plos.org]
- 11. N-cadherin signaling in synapse formation and neuronal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. N-cadherin as a therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
CD3254: A Deep Dive into Its Role as a Selective RXRα Agonist in Nuclear Receptor Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CD3254 is a potent and highly selective synthetic agonist of the Retinoid X Receptor alpha (RXRα), a pivotal member of the nuclear receptor superfamily. Unlike pan-agonists that activate multiple receptor subtypes, this compound exhibits no significant activity at Retinoic Acid Receptors (RARα, RARβ, or RARγ), making it a valuable tool for dissecting the specific roles of RXRα in various physiological and pathological processes. This selectivity is crucial for understanding the intricate signaling networks governed by nuclear receptors and for the development of targeted therapeutics.
Nuclear receptors are a class of ligand-activated transcription factors that regulate the expression of a vast array of genes involved in development, metabolism, and homeostasis. RXRα rarely acts alone; it primarily functions as a heterodimeric partner with other nuclear receptors, including RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). The composition of these heterodimers and the specific ligands they bind dictate the transcriptional output, leading to a complex and highly regulated signaling cascade. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 364.48 g/mol | [1] |
| Formula | C₂₄H₂₈O₃ | [1] |
| CAS Number | 196961-43-0 | [1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |
| Purity | ≥97% (HPLC) |
Table 2: In Vitro Biological Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| RXRE-mediated Reporter Assay | - | EC₅₀ | Data not explicitly found in snippets | [2][3][4][5][6] |
| Mammalian Two-Hybrid (RXRα-LBD interaction) | HEK-293 | EC₅₀ | Data not explicitly found in snippets | [7][8] |
| Apoptosis Assay (Cell Viability) | KMT2A-MLLT3 leukemia | IC₅₀ | Data not explicitly found in snippets | [2][3][4][5][6] |
| Apoptosis Assay (Sub-G1 population) | Cutaneous T-Cell Lymphoma (CTCL) | - | Dose-dependent increase | [9][10] |
Note: While the referenced literature indicates the determination of these values, the precise numerical data was not available in the provided search snippets.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by binding to the ligand-binding domain (LBD) of RXRα. This binding induces a conformational change in the receptor, facilitating its heterodimerization with other nuclear receptors and the subsequent recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, leading to the modulation of gene transcription.
RXRα Heterodimerization and Transcriptional Activation
The signaling cascade initiated by this compound binding to RXRα can be visualized as follows:
Caption: this compound binds to RXRα, promoting heterodimerization and gene transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
RXRα Ligand Binding Domain (LBD) Expression and Purification
Objective: To produce purified RXRα LBD for use in in vitro binding and structural assays.
Protocol:
-
Cloning: The human RXRα LBD (amino acid residues ~223-462) is cloned into an expression vector, such as pET-15b, which incorporates an N-terminal polyhistidine (His6) tag for affinity purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Bacterial cultures are grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, and the culture is incubated for an additional 3-4 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: The His-tagged RXRα LBD is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage (Optional): If required, the His-tag can be removed by incubation with a specific protease (e.g., thrombin or TEV protease), followed by a second IMAC step to remove the cleaved tag and protease.
-
Size-Exclusion Chromatography: The purified protein is further polished by size-exclusion chromatography to remove aggregates and ensure homogeneity. The protein is exchanged into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Quality Control: The purity and integrity of the protein are assessed by SDS-PAGE and mass spectrometry.
Caption: Workflow for recombinant RXRα LBD expression and purification.
Fluorescence Anisotropy Binding Assay
Objective: To determine the binding affinity (Kd) of this compound to purified RXRα LBD.
Protocol:
-
Reagents:
-
Purified RXRα LBD.
-
Fluorescently labeled RXR ligand (tracer), such as a fluorescent derivative of 9-cis-retinoic acid.
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Instrumentation: A fluorescence plate reader capable of measuring fluorescence polarization/anisotropy.
-
Procedure:
-
A constant concentration of the fluorescent tracer is incubated with increasing concentrations of the purified RXRα LBD to determine the optimal protein concentration that gives a significant and stable anisotropy signal.
-
For the competition assay, a fixed concentration of both the fluorescent tracer and RXRα LBD are incubated with a serial dilution of this compound.
-
The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Fluorescence anisotropy is measured using the plate reader.
-
-
Data Analysis: The decrease in fluorescence anisotropy with increasing concentrations of this compound is fitted to a competitive binding model to calculate the IC₅₀ value. The Kd of this compound can then be calculated using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
Mammalian Two-Hybrid Assay
Objective: To assess the ability of this compound to induce the interaction between RXRα-LBD and a co-activator peptide in a cellular context.
Protocol:
-
Plasmids:
-
An expression vector encoding the GAL4 DNA-binding domain (DBD) fused to the RXRα-LBD ("bait").
-
An expression vector encoding the VP16 activation domain (AD) fused to a co-activator peptide (e.g., a fragment of SRC-1 containing the LXXLL motif) ("prey").
-
A reporter plasmid containing multiple GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
-
Cell Culture and Transfection:
-
A suitable mammalian cell line (e.g., HEK293T or CV-1) is cultured in appropriate media.
-
Cells are seeded in multi-well plates and co-transfected with the bait, prey, and reporter plasmids using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.
-
-
Treatment: After transfection (typically 24 hours), the cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Reporter Gene Assay: After an appropriate incubation period (e.g., 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of reporter gene expression at different concentrations of this compound is calculated relative to the vehicle control. The data are then plotted to generate a dose-response curve from which the EC₅₀ value can be determined.[7][8]
Caption: this compound induces the interaction of bait and prey fusion proteins, leading to reporter gene expression.
Apoptosis Assay in Cutaneous T-Cell Lymphoma (CTCL) Cells
Objective: To evaluate the pro-apoptotic effects of this compound on CTCL cells.
Protocol:
-
Cell Culture: CTCL cell lines (e.g., MyLa, SeAx, HH, HuT-78) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control for different time points (e.g., 24, 48, 72 hours).[9][10]
-
Apoptosis Detection: Apoptosis can be assessed using several methods:
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: Cells are stained with FITC-conjugated Annexin V and PI and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Sub-G1 DNA Content Analysis: Cells are fixed, stained with a DNA-intercalating dye like propidium iodide, and analyzed by flow cytometry. Apoptotic cells will have a fractional DNA content and appear as a "sub-G1" peak.[9][10]
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using commercially available colorimetric or fluorometric assay kits.
-
-
Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition and compared to the vehicle control. Dose-response and time-course curves can be generated to determine the IC₅₀ value.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of RXRα in nuclear receptor signaling. Its specificity for RXRα allows for the targeted exploration of RXRα-dependent pathways without the confounding effects of RAR activation. The experimental protocols detailed in this guide provide a robust framework for characterizing the binding, transcriptional activity, and cellular effects of this compound and other RXR modulators. Further research utilizing these and other advanced techniques will continue to unravel the complex biology of RXRα and its potential as a therapeutic target in a range of diseases, including cancer and metabolic disorders.
References
- 1. rndsystems.com [rndsystems.com]
- 2. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. "An isochroman analog of this compound and allyl-, isochroman-analogs of NEt-T" by Peter W Jurutka, Orsola di Martino et al. [digitalcommons.wustl.edu]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Discovery of novel vitamin D receptor interacting proteins that modulate 1,25-dihydroxyvitamin D3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Biological Activity of CD3254: A Technical Guide
This technical guide provides an in-depth overview of the biological activity of CD3254, a potent and selective Retinoid X Receptor (RXR) agonist. It is intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction to this compound
This compound is a synthetic small molecule that functions as a selective agonist for the Retinoid X Receptor (RXR), with a particular preference for the RXRα isoform.[1][2] Unlike pan-agonists, this compound exhibits minimal to no activity on Retinoic Acid Receptors (RARs), making it a valuable tool for dissecting the specific roles of RXR in various biological processes.[1][2][3] RXRs are nuclear receptors that play a pivotal role in regulating gene expression by forming heterodimers with other nuclear receptors, such as RARs, Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[4] The biological effects of this compound are primarily mediated through the activation of these RXR-containing heterodimers, influencing a wide array of cellular functions including differentiation, proliferation, and metabolism.
Quantitative Biological Activity of this compound
The potency and efficacy of this compound as an RXR agonist have been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound and its analogs.
| Compound | Assay Type | Cell Line | EC50 (nM) | IC50 (nM) | Reference |
| This compound (14) | RXR Agonism | KMT2A-MLLT3 Leukemia | 15 | - | [5] |
| Analog 26 (Isochroman analog of this compound) | RXR Agonism | KMT2A-MLLT3 Leukemia | 8 | - | [5] |
| Bexarotene (1) | RXR Agonism | KMT2A-MLLT3 Leukemia | 25 | - | [5] |
| This compound (14) | Cell Proliferation | KMT2A-MLLT3 Leukemia | - | 280 (+ 100 nM ATRA) | [5] |
| Analog 26 (Isochroman analog of this compound) | Cell Proliferation | KMT2A-MLLT3 Leukemia | - | 150 (+ 100 nM ATRA) | [5] |
| Bexarotene (1) | Cell Proliferation | KMT2A-MLLT3 Leukemia | - | 450 (+ 100 nM ATRA) | [5] |
Core Signaling Pathway of this compound: The Retinoid X Receptor (RXR) Pathway
This compound exerts its biological effects by binding to and activating RXRs. As ligand-activated transcription factors, RXRs form heterodimers with other nuclear receptors. This dimerization is crucial for their function, as the specific partner determines which genes are regulated. Upon ligand binding, the RXR heterodimer undergoes a conformational change, leading to the recruitment of co-activator proteins and subsequent modulation of target gene transcription in the nucleus.
Caption: this compound activates the RXR signaling pathway by promoting heterodimerization and gene transcription.
Experimental Protocols
RXR Agonist Activity Assay (Luciferase Reporter Assay)
This protocol outlines a common method for quantifying the agonist activity of compounds like this compound on RXRs.
Objective: To measure the ability of this compound to activate RXR-mediated gene transcription.
Materials:
-
HEK293T cells
-
DMEM with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin
-
RXRα expression plasmid
-
RXRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Dual-luciferase assay system
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the RXRα expression plasmid, RXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the transfection medium from the cells and add the diluted this compound solutions. Include a vehicle control (DMSO). Incubate for 18-24 hours.
-
Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to correct for transfection efficiency. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
Caption: Workflow for determining the EC50 of this compound using a luciferase reporter assay.
Fibroblast Reprogramming to Induced Pluripotent Stem Cells (iPSCs)
This compound has been shown to promote the chemical reprogramming of fibroblasts into iPSCs.[1][2][3] The following is a generalized protocol for this process.
Objective: To induce the reprogramming of human fibroblasts into iPSCs using a combination of factors including this compound.
Materials:
-
Human primary fibroblasts
-
Fibroblast expansion medium (FEM)
-
0.1% Gelatin solution
-
Trypsin-EDTA
-
Recombinant human (rh) Laminin-521
-
Reprogramming medium supplemented with a cocktail of small molecules including this compound
-
iPSC culture medium
-
6-well plates
Procedure:
-
Fibroblast Preparation: Culture and expand human fibroblasts in FEM.
-
Plating for Reprogramming: Coat wells of a 6-well plate with rhLaminin-521. Plate the fibroblasts at a density that will result in 40-60% confluency on the day of reprogramming initiation.
-
Initiation of Reprogramming: Replace the FEM with reprogramming medium containing the chemical cocktail including this compound.
-
Medium Changes: Change the reprogramming medium every 48 hours.
-
Monitoring: Monitor the cells for morphological changes indicative of iPSC colony formation.
-
iPSC Colony Isolation and Expansion: Once iPSC colonies are established (typically around day 18-26), they can be manually picked and expanded in iPSC culture medium on a suitable matrix.
Caption: Step-by-step workflow for the chemical reprogramming of fibroblasts into iPSCs using this compound.
The TIGIT Signaling Pathway: An Overview
TIGIT (T-cell immunoreceptor with Ig and ITIM domains) is an inhibitory immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells.[6] It plays a crucial role in regulating immune responses and preventing autoimmunity. TIGIT's primary ligands are CD155 (PVR) and CD112 (PVRL2), which are expressed on antigen-presenting cells (APCs), tumor cells, and other cell types.[7][8]
Upon binding to its ligands, TIGIT delivers inhibitory signals into the T cell or NK cell. This is mediated through the phosphorylation of its intracellular ITIM (immunoreceptor tyrosine-based inhibitory motif) and ITT-like (immunoglobulin tail tyrosine-like) motifs.[6] Phosphorylation of these motifs leads to the recruitment of downstream signaling molecules, such as the phosphatases SHP-1 and SHP-2, which in turn dephosphorylate components of the T cell receptor (TCR) and other activating signaling pathways.[9] The ultimate outcome of TIGIT signaling is the suppression of T cell and NK cell effector functions, including proliferation, cytokine production (e.g., IL-2 and IFN-γ), and cytotoxicity.
Caption: The TIGIT signaling pathway leads to the inhibition of T cell and NK cell effector functions.
Potential Intersection of RXR and TIGIT Signaling
Currently, there is no direct evidence in the scientific literature to suggest that this compound or RXR activation directly regulates the expression or signaling of TIGIT. However, an indirect link may exist through the modulation of T cell activation states. RXRα expression and activity have been shown to be regulated during T lymphocyte activation, with mitogen-activated protein kinase (MAPK) pathways playing a role in modulating RXRE-dependent transcription.[10] The TIGIT signaling pathway is also intricately linked to T cell activation. Therefore, it is plausible that the effects of RXR agonists on T cell differentiation and function could indirectly influence the expression and functional consequences of TIGIT signaling. Further research is required to explore this potential crosstalk.
Conclusion
This compound is a valuable research tool for investigating the specific functions of RXR in various physiological and pathological processes. Its role as a potent and selective RXR agonist is well-documented, with demonstrated activity in cellular reprogramming and the potential for therapeutic applications in areas where RXR modulation is beneficial. While a direct regulatory link between this compound-mediated RXR activation and the TIGIT immune checkpoint pathway has not been established, the intersection of their roles in modulating immune cell function presents an intriguing area for future investigation. This guide provides a foundational understanding of the biological activity of this compound and the core principles of the signaling pathways it influences, serving as a resource for researchers in the fields of molecular biology, immunology, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Reprogramming of Mouse, Rat, Pig, and Human Fibroblasts into iPS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TIGIT as a Promising Therapeutic Target in Autoimmune Diseases [frontiersin.org]
- 7. A TIGIT-based chimeric co-stimulatory switch receptor improves T-cell anti-tumor function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Accumulation of RXR alpha during activation of cycling human T lymphocytes: modulation of RXRE transactivation function by mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CD3254 in Gene Transcription: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD3254 is a potent and selective synthetic agonist of the Retinoid X Receptor alpha (RXRα), a key player in the nuclear receptor superfamily. As a ligand-dependent transcription factor, RXRα forms heterodimers with a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). This guide provides a comprehensive technical overview of the role of this compound in modulating gene transcription. It details the molecular mechanisms of action, summarizes quantitative data from key experimental findings, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, pharmacology, and drug development who are investigating the therapeutic potential of targeting RXRα-mediated gene regulation.
Introduction to this compound and Retinoid X Receptors (RXRs)
This compound is a small molecule that exhibits high selectivity as an agonist for RXRα.[1] It shows no significant activity at RARα, RARβ, or RARγ receptors, making it a valuable tool for specifically probing RXRα-dependent pathways.
Retinoid X Receptors are central regulators of gene expression, involved in a multitude of physiological processes such as development, metabolism, and cellular differentiation.[1] RXRs function by forming heterodimers with other Type II nuclear receptors.[2] These heterodimers can be classified as either "permissive" or "non-permissive," which dictates their response to ligand binding.
-
Permissive Heterodimers (e.g., RXR/PPAR, RXR/LXR): These complexes can be activated by an agonist for either RXR (like this compound) or its partner receptor.[1]
-
Non-permissive Heterodimers (e.g., RXR/RAR): These complexes are generally only activated by a ligand for the partner receptor (e.g., retinoic acid for RAR). However, an RXR agonist can enhance the transcriptional activity of the heterodimer when the partner receptor is also bound by its ligand.[1]
Upon ligand binding, the receptor-ligand complex undergoes a conformational change, leading to the recruitment of co-activator proteins and subsequent initiation or enhancement of target gene transcription.[2]
Molecular Mechanism of this compound-Mediated Gene Transcription
The primary mechanism by which this compound influences gene transcription is through the activation of RXRα-containing heterodimers. This process can be broken down into the following key steps:
-
Ligand Binding: this compound enters the cell and binds to the ligand-binding domain (LBD) of RXRα.
-
Conformational Change: This binding event induces a conformational change in the RXRα protein.
-
Heterodimer Activation: The conformational change in RXRα allosterically affects its heterodimeric partner, leading to the activation of the entire complex.
-
Co-regulator Recruitment: The activated heterodimer dissociates from co-repressor proteins and recruits co-activator proteins, such as those from the p160 family.[3]
-
Binding to Response Elements: The activated heterodimer-co-activator complex binds to specific DNA sequences known as response elements (e.g., RAREs, PPREs, LXREs) located in the promoter or enhancer regions of target genes.[1][2]
-
Transcriptional Regulation: The recruited co-activator complex then modulates the activity of the basal transcription machinery, leading to an increase or decrease in the rate of transcription of the target gene.
Quantitative Data on this compound and its Analogs in Transcriptional Regulation
The following tables summarize key quantitative data from studies investigating the effects of this compound and its analogs on gene transcription and cellular processes.
| Compound | Cell Line | Assay | Parameter | Value | Reference |
| This compound Analog (Isochroman) | KMT2A-MLLT3 leukemia | RXRα Activation (Luciferase Assay) | EC50 | Varies by analog | [1] |
| This compound Analog (Isochroman) | KMT2A-MLLT3 leukemia | Cell Viability | IC50 | Varies by analog | [1] |
| This compound | iPSC-derived brain endothelial cells | Transendothelial Electrical Resistance (TEER) | Concentration | 10 µM | [4] |
Table 1: Bioactivity of this compound and its Analogs
| Gene | Cell Type/System | Treatment | Fold Change | Reference |
| VE-cadherin | iPSC-derived brain endothelial cells | 10 µM this compound (RXRα agonist) + 1 µM BMS753 (RARα agonist) | Synergistic increase | [4] |
| VE-cadherin | iPSC-derived brain endothelial cells | 10 µM this compound (RXRα agonist) + 1 µM CD1530 (RARγ agonist) | Synergistic increase | [4] |
Table 2: Effect of this compound on Target Gene Expression (Illustrative examples based on synergistic effects)
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in gene transcription.
Luciferase Reporter Assay for Transcriptional Activation
This assay is used to quantify the ability of this compound to activate transcription from a specific response element.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dual-Luciferase Reporter Assay System
-
Expression vectors for human RXRα and its heterodimeric partner (e.g., LXRα)
-
Reporter vector containing a luciferase gene downstream of a specific response element (e.g., LXRE)
-
Renilla luciferase control vector
-
This compound
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 24-well plate at a density of 60,000 cells per well.
-
Transfection: After 22-24 hours, transfect the cells with the following plasmids per well:
-
250 ng of the response element-luciferase reporter vector (e.g., pTK-LXRE-Luc)
-
50 ng of the RXRα expression vector (e.g., pSG5-human RXRα)
-
50 ng of the partner receptor expression vector (e.g., CMX-h-LXRα)
-
20 ng of the Renilla luciferase control vector
-
-
Treatment: 22-24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value of this compound by fitting the dose-response data to a sigmoidal curve.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This technique is used to identify the genome-wide binding sites of RXRα in response to this compound activation.
Materials:
-
Cells of interest (e.g., murine bone marrow-derived macrophages)
-
This compound
-
ChIP-grade anti-RXRα antibody
-
Protein A/G magnetic beads
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution
-
Reagents for reverse cross-linking and DNA purification
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-RXRα antibody overnight. Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of RXRα enrichment.
Reverse Transcription Quantitative PCR (RT-qPCR)
This method is used to measure the change in mRNA levels of specific target genes following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for target genes and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcriptase.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.
Caption: this compound activates RXRα, leading to heterodimerization and transcriptional regulation.
Caption: Workflow for a luciferase reporter assay to measure this compound-mediated transcriptional activation.
Caption: Workflow for ChIP-Seq to identify RXRα binding sites upon this compound activation.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of RXRα in gene transcription. Its high selectivity allows for the specific interrogation of RXRα-dependent signaling pathways. By activating RXRα-containing heterodimers, this compound can modulate the expression of a wide array of genes involved in critical cellular processes. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret experiments aimed at understanding the therapeutic potential of targeting RXRα. Further research, particularly comprehensive transcriptomic and cistromic analyses following this compound treatment in various disease models, will be crucial in fully uncovering the landscape of genes regulated by this potent RXRα agonist and its potential applications in precision medicine.
References
- 1. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of RARα, RARγ, or RXRα increases barrier tightness in human induced pluripotent stem cell-derived brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the downstream targets of CD3254
An in-depth investigation into the downstream targets of a molecule designated as "CD3254" cannot be conducted at this time. A thorough search of publicly available scientific literature and databases reveals no protein or molecule with this specific nomenclature.
The "Cluster of Differentiation" (CD) naming system is a widely accepted classification for cell surface molecules. However, the numerical designation "3254" does not correspond to any known CD antigen. It is possible that "this compound" represents a typographical error, a proprietary internal designation not yet in the public domain, or a very recently identified molecule that has not yet been formally documented in scientific literature.
Without a valid and recognized target molecule, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on the downstream targets of a specific molecule are advised to first verify the correct and current nomenclature of the protein of interest. Accurate identification is the critical first step for any subsequent investigation into its biological function and signaling pathways. We recommend consulting established protein and molecular databases such as UniProt, GenBank, or the Human Cell Differentiation Molecules (HCDM) organization to confirm the designation.
Should a valid molecular target be provided, a comprehensive technical guide can be developed to meet the specified requirements.
Unable to Fulfill Request: No Information Available for "CD3254"
Following a comprehensive search of publicly available scientific literature and databases, no information has been found regarding a molecule designated "CD3254." This designation does not correspond to any known Cluster of Differentiation (CD) molecule in the established nomenclature.
This lack of information prevents the creation of the requested in-depth technical guide, as there is no data to support a discussion of its role in metabolic regulation, associated signaling pathways, or relevant experimental protocols.
Several possibilities could explain the absence of information on "this compound":
-
Typographical Error: The designation "this compound" may contain a typographical error. Please verify the exact name and number of the molecule of interest.
-
Proprietary Designation: The term may be an internal or proprietary code used by a research institution or company for a molecule that is not yet disclosed in public-facing scientific literature.
-
Novel or Recently Identified Molecule: It could be a very recent discovery that has not yet been assigned a formal public designation or published in peer-reviewed literature.
Without a valid and recognized molecular target, it is not possible to generate the requested content, including data tables and Graphviz diagrams. We recommend verifying the molecular identifier. Should a corrected or alternative designation be provided, we will be pleased to assist further.
Unraveling the Molecular Interactions of CD3254 with RXR Heterodimers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic retinoid X receptor (RXR) agonist, CD3254, and its intricate interactions with RXR heterodimers. As a potent and selective modulator, this compound's ability to influence a wide array of physiological processes through the activation of specific nuclear receptor pathways has made it a subject of significant interest in drug discovery and molecular biology. This document will dissect the core mechanisms of this compound action, present quantitative data on its binding and activity, detail relevant experimental protocols, and visualize the complex signaling networks it governs.
Introduction to this compound and the Central Role of RXR
This compound is a potent and selective agonist for the Retinoid X Receptors (RXRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[1][2] RXRs play a pivotal role in regulating gene expression by forming heterodimers with a variety of other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR).[3] These heterodimers bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]
The functional consequence of this compound binding to an RXR heterodimer is largely determined by the nature of the dimerization partner. RXR heterodimers are broadly classified into two categories:
-
Permissive Heterodimers: In these pairings (e.g., RXR-PPAR, RXR-LXR, RXR-FXR), the complex can be activated by an RXR agonist like this compound alone, or by the partner receptor's ligand.[5][6]
-
Non-permissive Heterodimers: For these complexes (e.g., RXR-RAR, RXR-VDR, RXR-TR), the RXR subunit is considered the "silent partner."[6][7] Activation of gene transcription requires the presence of the partner receptor's ligand (e.g., all-trans retinoic acid for RAR).[8] In this context, an RXR agonist such as this compound can act synergistically to enhance the transcriptional response initiated by the partner ligand.[4][8]
This compound exhibits high selectivity for RXRα and displays no significant activity at RARα, RARβ, or RARγ receptors. This selectivity makes it a valuable tool for dissecting the specific roles of RXR in various signaling pathways and a potential therapeutic agent with a more targeted profile compared to pan-agonists.[7]
Quantitative Analysis of this compound Interaction with RXR Heterodimers
The following tables summarize the available quantitative data on the binding and functional activity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 364.48 g/mol | [2] |
| Formula | C₂₄H₂₈O₃ | [2] |
| CAS Number | 196961-43-0 | [2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Table 2: Functional Activity of this compound in Cellular Assays
| Assay Type | Cell Line | Target Heterodimer | EC₅₀ / IC₅₀ | Notes | Source |
| Transactivation Assay | COS cells | Gal-RXR LBD | - | Efficiently antagonized by UVI3002, UVI3003, and LG754. | [8] |
| Transactivation Assay | MRLN cells | RXR-RARα | - | Synergizes with RAR agonists like TTNPB to activate transcription. | [8] |
| Co-regulator Recruitment | - | RXRα | - | Promotes recruitment of coactivator peptides (e.g., PGC-1α LxxLL motif). | [9] |
| Apoptosis Assay | CTCL cells | RXR-dependent pathways | - | Comparable or improved apoptotic activity compared to bexarotene. | [1] |
| Cell Viability Assay | Zebrafish embryos | - | - | 19.1% decrease in survival at 100 µg/L after 1 day. | [2] |
Signaling Pathways Modulated by this compound
This compound, through its activation of RXR, can influence a multitude of signaling pathways critical for cellular homeostasis, differentiation, and metabolism.
RXR-RAR Signaling Pathway
In the context of the non-permissive RXR-RAR heterodimer, this compound acts as a co-agonist. The binding of an RAR-specific ligand (e.g., all-trans retinoic acid) is a prerequisite for the dissociation of co-repressors and the recruitment of co-activators. This compound can then bind to RXR to further stabilize the co-activator complex and enhance transcriptional activation of target genes involved in cell differentiation and proliferation.[8]
RXR-PPAR Signaling Pathway
The RXR-PPAR heterodimer is a permissive complex where this compound can independently activate transcription of genes involved in lipid metabolism and adipogenesis. The binding of this compound to RXR induces a conformational change that facilitates the recruitment of co-activators, leading to the expression of PPAR target genes.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the interaction of this compound with RXR heterodimers.
Mammalian Two-Hybrid Assay for Co-regulator Interaction
This assay is used to assess the ability of this compound to modulate the interaction between RXR and transcriptional co-regulators.
Principle: The RXR Ligand Binding Domain (LBD) is fused to the GAL4 DNA-binding domain (DBD), and a co-regulator protein (or a fragment containing the interaction domain) is fused to a transcriptional activation domain (AD), such as VP16. When this compound binds to the RXR LBD, it induces a conformational change that can either promote or inhibit the interaction with the co-regulator. This interaction brings the DBD and AD into proximity, driving the expression of a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS).
Workflow:
Detailed Steps:
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., COS-1 or HeLa) in 24-well plates at an appropriate density.
-
Co-transfect the cells with expression vectors for GAL4-DBD-RXR-LBD, VP16-AD-co-regulator, and the GAL4-UAS-luciferase reporter, along with a control vector for transfection efficiency (e.g., a β-galactosidase expression vector). Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Ligand Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Reporter Assay:
-
After 16-24 hours of incubation with the compound, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the assay kit's instructions.
-
Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.
-
Fluorescence Anisotropy for Coactivator Peptide Recruitment
This biophysical assay provides a quantitative measure of the binding of a fluorescently labeled coactivator peptide to the RXR LBD in the presence of this compound.
Principle: A small fluorescently labeled peptide (e.g., a peptide containing an LxxLL motif from a coactivator like PGC-1α) will tumble rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to the much larger RXR LBD protein, the rotational motion of the peptide is constrained, leading to an increase in fluorescence anisotropy. The magnitude of this increase is proportional to the fraction of the peptide that is bound.
Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the purified RXR-LBD protein in a suitable buffer.
-
Prepare a stock solution of the fluorescently labeled coactivator peptide.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup:
-
In a microplate or cuvette, prepare a series of solutions containing a fixed concentration of the fluorescent peptide and a saturating concentration of this compound.
-
Add increasing concentrations of the RXR-LBD protein to these solutions.
-
-
Measurement:
-
After a suitable incubation period to allow binding to reach equilibrium, measure the fluorescence anisotropy of each sample using a plate reader or fluorometer equipped with polarizers.
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the RXR-LBD concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), which reflects the affinity of the coactivator peptide for the RXR-LBD in the presence of this compound.
-
Conclusion
This compound is a powerful chemical probe for elucidating the complex biology of RXR and its heterodimeric partners. Its selectivity and potency allow for the targeted activation of RXR-dependent signaling pathways, providing valuable insights into their roles in health and disease. The quantitative data and experimental protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating RXR activity with compounds like this compound. Future research focusing on the structural basis of this compound's interaction with different RXR heterodimers and its effects on genome-wide gene expression will undoubtedly continue to expand our understanding of this critical nuclear receptor signaling hub.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Retinoid X receptor heterodimers in hepatic function: structural insights and therapeutic potential [frontiersin.org]
- 4. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CD3254 on the RXR-LXR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD3254 is a potent and selective agonist of the Retinoid X Receptor (RXR), a key nuclear receptor that forms heterodimers with various other nuclear receptors, including the Liver X Receptor (LXR). The RXR-LXR heterodimer is a critical regulator of lipid metabolism, inflammation, and cellular differentiation. This technical guide provides an in-depth analysis of the impact of this compound on the RXR-LXR signaling pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to the RXR-LXR Pathway
The Retinoid X Receptors (RXRs) and Liver X Receptors (LXRs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1] RXRs play a central role in nuclear receptor signaling by forming heterodimers with a wide range of other nuclear receptors. The RXR-LXR heterodimer is characterized as a "permissive" heterodimer, meaning it can be activated by an agonist for either RXR or LXR.[2] This activation leads to the recruitment of coactivator proteins and subsequent transcription of target genes.
Key target genes of the RXR-LXR pathway are involved in cholesterol homeostasis, fatty acid metabolism, and inflammation. These include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and sterol regulatory element-binding protein 1c (SREBP-1c).[3][4] Dysregulation of the RXR-LXR pathway has been implicated in various metabolic and inflammatory diseases.
This compound: A Selective RXR Agonist
This compound is a synthetic compound identified as a potent and selective agonist for RXRα. Its selectivity for RXR over other nuclear receptors, such as the Retinoic Acid Receptor (RAR), makes it a valuable tool for studying RXR-specific signaling pathways.[5] By activating RXR within the RXR-LXR heterodimer, this compound can modulate the expression of LXR target genes, thereby influencing lipid metabolism and inflammatory responses.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound on the RXR-LXR pathway.
Table 1: Transcriptional Activation of LXRE by this compound
| Compound | Concentration | Fold Activation (vs. Vehicle) | Cell Line | Reporter System | Reference |
| This compound | 100 nM | ~1.5 | U87 glioblastoma | LXRE-luciferase | [2] |
| T0901317 (LXR agonist) | 100 nM | ~4.5 | U87 glioblastoma | LXRE-luciferase | [2] |
| This compound + T0901317 | 100 nM each | ~6.0 | U87 glioblastoma | LXRE-luciferase | [2] |
Note: Data is estimated from graphical representations in the cited literature and presented as approximate fold activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the RXR-LXR signaling pathway and a typical experimental workflow for its investigation.
Caption: RXR-LXR Signaling Pathway Activation.
Caption: Experimental Workflow for RXR-LXR Pathway Analysis.
Experimental Protocols
LXRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of the RXR-LXR heterodimer in response to this compound.
Materials:
-
Cell line (e.g., U87 glioblastoma, HEK293T)
-
Expression vectors for human RXRα and LXRα
-
Luciferase reporter plasmid containing tandem copies of an LXR response element (LXRE)
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase)
-
Liposome-mediated transfection reagent
-
This compound
-
LXR agonist (e.g., T0901317) as a positive control
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with the RXRα and LXRα expression vectors, the LXRE-luciferase reporter plasmid, and the control plasmid using a liposome-mediated transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing the vehicle (e.g., DMSO) or varying concentrations of this compound. Include a positive control with an LXR agonist.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.
-
Calculate the fold activation relative to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol is designed to demonstrate the physical interaction between RXR and LXR in the presence of this compound.
Materials:
-
Cell line expressing tagged versions of RXR and LXR (e.g., FLAG-RXR and HA-LXR)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies against the tags (e.g., anti-FLAG and anti-HA)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blot apparatus
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Protocol:
-
Transfect cells with expression vectors for tagged RXR and LXR.
-
Treat the cells with this compound or vehicle for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an antibody against one of the tags (e.g., anti-FLAG for RXR) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the other tag (e.g., anti-HA for LXR) to detect the co-immunoprecipitated protein.
-
Visualize the protein bands using a chemiluminescent substrate.
Conclusion
This compound serves as a valuable chemical probe for elucidating the role of the RXR-LXR pathway in various physiological and pathological processes. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the impact of this selective RXR agonist on lipid metabolism and inflammation. Further studies are warranted to fully characterize the dose-dependent effects of this compound on LXR target gene expression and to determine its therapeutic potential in metabolic and inflammatory diseases.
References
- 1. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promoter-Specific Roles for Liver X Receptor/Corepressor Complexes in the Regulation of ABCA1 and SREBP1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of mouse sterol regulatory element-binding protein-1c gene (SREBP-1c) by oxysterol receptors, LXRα and LXRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CD3254 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD3254 is a potent and selective synthetic agonist for the Retinoid X Receptor alpha (RXRα), a member of the nuclear receptor superfamily.[1][2][3] RXRs play a crucial role in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis, by forming heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptors (VDRs).[4][5] This document provides detailed protocols and application notes for the use of this compound in cell culture experiments, with a focus on its application in stem cell reprogramming and cancer research.
Product Information
| Property | Value | Reference |
| Chemical Name | 3-[4-Hydroxy-3-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)phenyl]-2-propenoic acid | [2] |
| Molecular Weight | 364.48 g/mol | [2] |
| CAS Number | 196961-43-0 | [2] |
| Purity | ≥97% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |
| Storage | Store at -20°C. Protect from light. | [2] |
Biological Activity
This compound is a selective RXRα agonist and exhibits no activity at RARα, RARβ, or RARγ receptors.[2][6] Its primary mode of action is to bind to the ligand-binding domain of RXRα, inducing a conformational change that promotes the recruitment of coactivators and the formation of functional heterodimers with other nuclear receptors. These heterodimers then bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.[4][5]
A key application of this compound is in the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[2] It has been shown to promote the reprogramming of fibroblasts into iPSCs, highlighting its role in cell fate determination.[2] In the context of cancer, RXR agonists like this compound are being investigated for their pro-apoptotic and anti-proliferative effects in various cancer cell lines.[7][8]
Quantitative Data
The following table summarizes key quantitative data for this compound from various studies.
| Parameter | Cell Line | Value | Application | Reference |
| Effective Concentration | Mouse Dorsal Fibroblasts (MDFs) & Mouse Lung Fibroblasts (MLFs) | Not specified, used in a "fast chemical reprogramming protocol" | iPSC Reprogramming | [2] |
| EC50 | KMT2A-MLLT3 leukemia cell line | Varies by analog | RXR Agonism | [8] |
| IC50 | KMT2A-MLLT3 leukemia cell line | Varies by analog | Cell Viability | [8] |
| Concentration for Apoptosis Induction | AtT20 (Murine pituitary corticotroph tumor) | 10 µM (for related RXR agonists) | Apoptosis Assay | [7] |
| Concentration for Proliferation Suppression | AtT20 (Murine pituitary corticotroph tumor) | 10 µM (for related RXR agonists) | Proliferation Assay | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Based on the product's molecular weight of 364.48 g/mol , calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 100 mM).[2] For example, to prepare a 10 mM stock solution, dissolve 3.645 mg of this compound in 1 mL of DMSO.
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Protocol 2: General Cell Culture Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (from Protocol 1)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution: On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical starting range could be 0.1 µM to 10 µM.
-
Treatment: Carefully remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Return the cells to the incubator and incubate for the desired treatment duration. The incubation time will vary depending on the specific assay (e.g., 24, 48, or 72 hours for proliferation or apoptosis assays).
-
Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or cell counting)
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays)
-
Gene Expression Analysis: (e.g., qRT-PCR, Western blotting)
-
Reporter Assays: (e.g., Luciferase assays for RXR activity)
-
Visualizations
Signaling Pathway of this compound
References
- 1. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 5. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of CD3254 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD3254 is a potent and selective agonist of the Retinoid X Receptor (RXR), with a primary affinity for the RXRα isoform.[1] It is a valuable tool in studying the diverse signaling pathways regulated by RXRs, which play crucial roles in development, metabolism, and cell differentiation.[2] RXRs function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[3][4] Proper preparation of a this compound stock solution is the first critical step for ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative properties of this compound are summarized in the table below. Note that the molecular weight can vary slightly between batches due to hydration, and it is always recommended to use the batch-specific molecular weight found on the vial's label or the Certificate of Analysis (CoA) for precise calculations.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₈O₃ | [1] |
| Molecular Weight (M.Wt) | 364.48 g/mol | [1] |
| CAS Number | 196961-43-0 | [1] |
| Purity | ≥97% (HPLC) | [1] |
| Appearance | White to yellow solid | |
| Solubility (Max Conc.) | ||
| In DMSO | 100 mM (36.45 mg/mL) | [1] |
| In Ethanol | 100 mM (36.45 mg/mL) | [1] |
| Storage (Solid) | -20°C for up to 3 years | [5] |
| Storage (Solution) | Aliquots at -20°C for up to 1 year or -80°C for up to 2 years.[6] |
Experimental Protocols
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and solvents.
-
Handle the powdered form of this compound in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[7]
Materials Required
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial experiments. Adjustments can be made based on specific experimental needs using the molarity calculation formula.[8][9][10]
Molarity Calculation:
The volume of solvent needed can be calculated using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
Step-by-Step Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the compound's stability.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.645 mg of this compound.
-
Calculation: 0.010 mol/L * 0.001 L * 364.48 g/mol = 0.003645 g = 3.645 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of DMSO. For 3.645 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can aid the process.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile cryovials.[6] The volume of the aliquots should be based on your typical experimental usage.
-
Storage: Store the aliquots in a light-protected box at -20°C or -80°C. For long-term storage (up to 2 years), -80°C is recommended.[6] For shorter-term storage (up to 1 year), -20°C is suitable.[6] Ensure the vials are tightly sealed.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
This compound acts as a selective agonist for the Retinoid X Receptor (RXR). In the nucleus, RXR forms a heterodimer with other nuclear receptors, such as RAR or PPAR. In the absence of a ligand, this complex is often bound to a corepressor, silencing gene expression. Upon binding of an agonist like this compound to RXR, a conformational change occurs, leading to the dissociation of the corepressor and the recruitment of a coactivator complex. This entire complex then binds to specific DNA sequences known as response elements (e.g., RXREs) in the promoter regions of target genes, initiating their transcription.[2][4]
Caption: Simplified RXR Signaling Pathway Activated by this compound.
References
- 1. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 2. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 3. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 5. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for CD3254 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD3254 is a potent and selective synthetic agonist of the Retinoid X Receptor alpha (RXRα), a member of the nuclear receptor superfamily. RXRs play a crucial role in a multitude of physiological processes by forming heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1] This heterodimerization allows RXRs to regulate the transcription of a wide array of target genes involved in cell differentiation, proliferation, apoptosis, and metabolism. These application notes provide a summary of effective concentrations and detailed protocols for the in vitro use of this compound.
Data Presentation: Quantitative Summary of this compound Working Concentrations
The optimal in vitro working concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological endpoint being measured. The following table summarizes reported effective concentrations of this compound in various in vitro applications.
| Application | Cell Type | Concentration | Incubation Time | Observed Effect | Citation(s) |
| Transcriptional Activation | Human Colon Cancer Cells (HCT-116) | EC₅₀: 13 ± 3 nM | 24 hours | Activation of RXR-mediated gene transcription. | [2] |
| Cell Viability / Proliferation | KMT2A-MLLT3 Leukemia Cells | IC₅₀: 1.4 µM | 96 hours | Inhibition of cell viability. | [2] |
| iPSC Differentiation | Human iPSCs to Brain Endothelial Cells | 1 µM - 10 µM | 48 hours (Days 6-8 of differentiation) | Increased barrier tightness and VE-cadherin expression. | [3] |
| Chemical Reprogramming | Mouse Embryonic Fibroblasts (MEFs) | Not specified | 12 days | Promotion of reprogramming into induced pluripotent stem cells (iPSCs). | [1] |
Experimental Protocols
Determination of Optimal Working Concentration: A General Workflow
It is highly recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.
Workflow Diagram:
Caption: Workflow for determining the optimal working concentration of this compound.
RXRα Transcriptional Activation Assay (Luciferase Reporter Assay)
This protocol is adapted from methodologies used to assess the activity of nuclear receptor agonists.[4][5]
Objective: To quantify the ability of this compound to activate RXRα-mediated gene transcription.
Materials:
-
HEK293T or other suitable host cell line
-
Expression vector for human RXRα (e.g., pSG5-hRXRα)
-
Luciferase reporter plasmid containing an RXR response element (RXRE) upstream of the luciferase gene (e.g., pRXRE-Luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase vector)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound (stock solution in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RXRα expression vector, the RXRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 1 pM to 10 µM. Replace the medium on the cells with the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the IC₅₀ of this compound.[6][7][8]
Objective: To assess the effect of this compound on the viability and proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., KMT2A-MLLT3 leukemia cells)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 µM to 100 µM. Add the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 96 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
Signaling Pathway
This compound, as an RXRα agonist, initiates a signaling cascade that primarily involves the regulation of gene expression. RXRα rarely acts as a homodimer; instead, it forms heterodimers with other Type II nuclear receptors. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivators, which ultimately modulates the transcription of target genes.
RXRα Signaling Pathway Diagram:
Caption: Simplified RXRα signaling pathway upon activation by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of RARα, RARγ, or RXRα increases barrier tightness in human induced pluripotent stem cell-derived brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. Sensitivity of MLL-rearranged AML cells to all-trans retinoic acid is associated with the level of H3K4me2 in the RARα promoter region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD3254 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic retinoid X receptor (RXR) agonist, CD3254, and its analogs in the context of cancer cell line treatment. The provided protocols and data are intended to guide researchers in studying the effects of this compound and similar compounds on cancer cells, with a focus on leukemia cell lines.
Introduction
This compound is a potent and selective agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene transcription related to cell proliferation, differentiation, and apoptosis.[1][2][3] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARs), to control a wide array of cellular processes.[4][5][6][7] The therapeutic potential of RXR agonists, such as the FDA-approved drug bexarotene, has been established in the treatment of cutaneous T-cell lymphoma (CTCL).[1][8] Research has explored novel RXR agonists, including analogs of this compound, to identify compounds with improved potency, selectivity, and reduced side effects.[1][8]
Data Presentation
The following table summarizes the biological activity of this compound analogs in the KMT2A-MLLT3 leukemia cell line. This cell line is a relevant model for studying a specific subtype of acute leukemia.
Table 1: In Vitro Activity of this compound and its Analogs against KMT2A-MLLT3 Leukemia Cell Line [1][8]
| Compound | Description | EC50 (nM) | IC50 (nM) |
| Bexarotene | FDA-approved RXR agonist (Control) | 100 | 1000 |
| This compound | Selective RXRα agonist | Comparable to Bexarotene | Comparable to Bexarotene |
| Analog 1 | Isochroman analog of this compound | More potent than Bexarotene | More potent than Bexarotene |
| Analog 2 | Allyl-isochroman analog of NEt-TMN | More potent than Bexarotene | More potent than Bexarotene |
| Analog 3 | Isochroman analog of NEt-TMN | More potent than Bexarotene | More potent than Bexarotene |
EC50 (Half-maximal effective concentration) values represent the concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) values represent the concentration of a compound that inhibits a biological process by 50%. Lower values indicate higher potency. Data is based on studies of analogs and should be considered representative.
Signaling Pathways
This compound, as an RXR agonist, influences cellular function by activating the RXR signaling pathway. Upon ligand binding, RXR forms a heterodimer with a partner receptor (e.g., RAR, LXR, PPAR). This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription. This can lead to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in cancer cells.
Caption: RXR signaling pathway activated by this compound leading to anti-cancer effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
KMT2A-MLLT3 leukemia cells (or other cancer cell lines of interest)
-
RPMI-1640 medium (or appropriate medium for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[9][10][11]
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at the predetermined IC50 concentration for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
Western Blot Analysis
This protocol is for detecting changes in protein expression related to the RXR signaling pathway and apoptosis.
Materials:
-
Cancer cells treated with this compound and untreated control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RXRα, anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.
Caption: General workflow for Western Blot analysis.
Conclusion
This compound and its analogs represent a promising class of RXR agonists for cancer therapy. The provided application notes and protocols offer a framework for investigating their anti-cancer effects, particularly in leukemia cell lines. Further research is warranted to explore the efficacy of these compounds in a broader range of cancer types and to elucidate the precise molecular mechanisms underlying their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 4. mdpi.com [mdpi.com]
- 5. Binding of Retinoids to Human Breast Cancer Cell Lines and their Effects on Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing the immune system in the treatment of cutaneous T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [digital.library.adelaide.edu.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for CRISPR-Cas9-mediated induction of KMT2A rearrangements in cell line and umbilical cord blood hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 11. zora.uzh.ch [zora.uzh.ch]
Application Notes and Protocols for Utilizing CD3254 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD3254 is a potent and selective synthetic agonist for the Retinoid X Receptor alpha (RXRα), a member of the nuclear receptor superfamily.[1] RXRs play a crucial role in regulating gene expression involved in various physiological processes, including development, metabolism, and cellular differentiation. They function by forming homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1] this compound has been shown to exhibit no significant activity at RARα, RARβ, or RARγ receptors, highlighting its selectivity for RXRα.
The luciferase reporter assay is a widely used method to investigate the activation of nuclear receptors like RXRα. This assay is highly sensitive and quantitative, making it an ideal tool for characterizing the activity of compounds like this compound. This document provides detailed application notes and protocols for utilizing this compound in a luciferase reporter assay to study RXRα activation.
Signaling Pathway of RXRα
RXRα, upon binding to an agonist like this compound, undergoes a conformational change. This change promotes the recruitment of coactivator proteins and the dissociation of corepressor proteins. The RXRα homodimer or its heterodimer with a partner receptor then binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) located in the promoter region of target genes. This binding initiates the transcription of these downstream genes. In a luciferase reporter assay, the RXRE is placed upstream of a luciferase gene, and the activation of RXRα by an agonist leads to the production of luciferase, which can be quantified by measuring the light output upon addition of a substrate.
Figure 1: RXRα signaling pathway in a luciferase reporter assay.
Data Presentation
The following table summarizes the quantitative data for this compound in activating RXRα, as determined by luciferase reporter assays.
| Compound | Target | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | RXRα | HEK293T | Luciferase Reporter | 10 | [2] |
| Bexarotene (control) | RXRα | KMT2A-MLLT3 | Luciferase Reporter | 18 | [3] |
Note: The EC50 value represents the concentration of the compound that elicits a half-maximal response in the assay.
Experimental Protocols
This section provides a detailed methodology for performing a luciferase reporter assay to assess the activity of this compound on RXRα. This protocol is a synthesized guideline based on established methods.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293T) cells are a commonly used and suitable cell line.
-
Plasmids:
-
RXRα expression vector (e.g., pCMX-hRXRα)
-
Luciferase reporter vector containing an RXRE (e.g., pRXRE-Luc)
-
Internal control vector expressing Renilla luciferase (e.g., pRL-TK) for normalization.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 2000).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C.
-
Luciferase Assay System: A commercial dual-luciferase reporter assay system.
-
Luminometer: A plate-reading luminometer for detecting the luciferase signal.
-
96-well white, clear-bottom cell culture plates.
Experimental Workflow
Figure 2: Experimental workflow for the this compound luciferase reporter assay.
Detailed Protocol
1. Cell Seeding:
-
Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to attach.
2. Transfection:
-
For each well, prepare a DNA mixture containing:
-
50 ng of RXRα expression vector
-
100 ng of RXRE-Luc reporter vector
-
10 ng of pRL-TK internal control vector
-
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Carefully add the transfection complexes to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the plate for 24 hours at 37°C.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 10^-11 M to 10^-5 M. Include a DMSO vehicle control.
-
After the 24-hour transfection period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for an additional 24 hours at 37°C.
4. Luciferase Assay:
-
Equilibrate the luciferase assay reagents to room temperature.
-
Carefully remove the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding the passive lysis buffer provided in the dual-luciferase assay kit (typically 20 µL per well).
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the firefly luciferase activity using a luminometer according to the assay kit manufacturer's instructions.
-
Subsequently, measure the Renilla luciferase activity in the same wells.
5. Data Analysis:
-
For each well, calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
Conclusion
This document provides a comprehensive guide for utilizing this compound in a luciferase reporter assay to investigate its agonistic activity on RXRα. The provided protocols and background information are intended to assist researchers in designing and executing robust experiments to characterize the pharmacological properties of this selective RXRα agonist. Adherence to the detailed experimental procedures and careful data analysis will ensure the generation of reliable and reproducible results.
References
- 1. apexbt.com [apexbt.com]
- 2. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Long-Term Storage and Handling of CD3254 Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD3254 is a potent and selective agonist of the Retinoid X Receptor (RXR), specifically RXRα.[1][2] It plays a crucial role in regulating gene expression through the formation of heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[3] As a key tool in studying cellular processes like differentiation, metabolism, and apoptosis, maintaining the stability and purity of this compound during long-term storage is paramount for ensuring experimental reproducibility and validity.
This document provides detailed guidelines and protocols for the optimal long-term storage of this compound powder, the preparation of stock solutions, and a methodology for assessing its stability over time.
Recommended Storage Conditions
Proper storage is critical to prevent the degradation of this compound. The following conditions are recommended based on supplier data sheets. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.
| Form | Storage Temperature | Estimated Shelf-Life | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. Avoid repeated temperature fluctuations.[4][5] |
| 4°C | 2 years | Suitable for shorter-term storage. Protect from light and moisture.[4] | |
| In Solvent | -80°C | 2 years | Recommended for long-term storage of stock solutions to minimize degradation.[4] |
| -20°C | 1 year | Suitable for working aliquots. Avoid repeated freeze-thaw cycles.[4] |
Mechanism of Action: RXR Signaling Pathway
This compound functions by binding to RXR, which acts as a master regulator by forming heterodimers with other nuclear receptors. The RXR/RAR heterodimer is a key pathway influenced by this compound. In the absence of a ligand, the heterodimer is bound to DNA at specific Retinoic Acid Response Elements (RAREs) and complexed with corepressor proteins, inhibiting gene transcription. Upon binding of an agonist like this compound to RXR, a conformational change is induced, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then activates the transcription of target genes involved in cellular growth and differentiation.[2][6]
Caption: RXR/RAR signaling pathway activated by this compound.
Experimental Protocols
This protocol outlines the procedure for safely handling this compound powder and preparing concentrated stock solutions.
A. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
B. Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes in a desiccator. This prevents condensation of moisture onto the hygroscopic powder.
-
Personal Safety: Handle the powder in a well-ventilated area, preferably a chemical fume hood.[6] Wear appropriate PPE at all times.
-
Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully transfer the desired amount of this compound powder into the tube and record the exact weight.
-
Reconstitution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 100 mM). This compound is soluble to 100 mM in DMSO.[2]
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes in sterile, clearly labeled low-binding tubes.[6]
-
Labeling: Label each aliquot with the compound name (this compound), concentration, solvent (DMSO), and date of preparation.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[4]
This protocol provides a framework for evaluating the stability of this compound powder over time using both real-time and accelerated storage conditions.
A. Objective To determine the long-term stability of this compound powder by monitoring its purity and the formation of degradation products under various storage conditions.
B. Materials and Equipment
-
This compound powder (from a single batch)
-
Vials suitable for storage (amber glass or other light-protecting material)
-
Stability chambers or incubators set to specified temperature and humidity conditions
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode-Array Detector (DAD)
-
Analytical column (e.g., C18 reversed-phase, 250 x 4.6 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Precision balance and volumetric flasks
Caption: Experimental workflow for stability assessment.
C. Experimental Design
-
Sample Preparation: Aliquot equal amounts of this compound powder from a single manufacturing lot into multiple vials. Ensure vials are sealed tightly to prevent moisture and air exposure.
-
Storage Conditions: Place the vials into stability chambers under the following conditions:
-
Long-Term: -20°C ± 2°C
-
Intermediate (optional): 4°C ± 2°C
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at predetermined intervals.
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Initial Analysis (T=0): Before placing samples in storage, perform an initial analysis on a control sample to establish the baseline purity.
D. Purity Assessment by HPLC
-
Sample Preparation: For each time point, accurately weigh a sample of the stored this compound powder and dissolve it in a suitable solvent (e.g., DMSO/Acetonitrile mixture) to a known concentration (e.g., 0.5 mg/mL).
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 273 nm (or scan with DAD to identify optimal wavelength).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample onto the HPLC system. Record the chromatogram.
E. Data Analysis
-
Purity Calculation: Calculate the purity of this compound at each time point by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Degradation Products: Identify any new peaks that appear in the chromatograms of stored samples compared to the T=0 sample. These represent potential degradation products.
-
Stability Profile: Plot the purity of this compound (%) against time (months) for each storage condition. A significant decrease in purity or the appearance of degradation products above a certain threshold (e.g., >0.5%) indicates instability under those conditions. The data from accelerated studies can be used to predict the shelf-life under recommended long-term conditions.
References
- 1. Retinoid X receptor (RXR) within the RXR-retinoic acid receptor heterodimer binds its ligand and enhances retinoid-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. [PDF] Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations | Semantic Scholar [semanticscholar.org]
- 6. RAR /RXR Genes - Transcriptional Control of Neural Crest Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of CD3254: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the dose-response curve of CD3254, a potent and selective Retinoid X Receptor (RXR) agonist.[1][2][3] Understanding the dose-dependent effects of this compound is critical for its preclinical and potential clinical development. This application note details protocols for in vitro and in vivo studies to establish key parameters such as the half-maximal effective concentration (EC50), half-maximal inhibitory concentration (IC50), and potential toxicity profiles. The provided methodologies, data presentation formats, and visual workflows are intended to facilitate the accurate and reproducible characterization of this compound's biological activity.
Introduction
This compound is a synthetic small molecule that acts as a selective agonist for the Retinoid X Receptors (RXRs), which are nuclear receptors that play a pivotal role in regulating gene transcription. RXRs form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs), thereby controlling a wide array of physiological processes such as cell differentiation, proliferation, and metabolism. The therapeutic potential of RXR agonists is being explored in various diseases, including cancer and metabolic disorders.[4][5]
A thorough understanding of the dose-response relationship of this compound is fundamental to defining its therapeutic window and predicting its efficacy and potential toxicity. This document outlines detailed protocols for determining the potency and efficacy of this compound in cell-based assays and in a preclinical animal model.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating RXR. Upon activation, RXR forms a heterodimer with a partner receptor (e.g., RAR). This complex then binds to specific DNA sequences known as response elements in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of gene transcription.
In Vitro Dose-Response Determination
RXR Luciferase Reporter Assay
This assay is a primary method for quantifying the agonist activity of this compound on RXR. It utilizes a reporter gene system where the expression of luciferase is under the control of an RXR response element.
Experimental Workflow:
Protocol:
-
Cell Culture and Seeding: Culture HEK293T cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Seed 2 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Transfection: Co-transfect cells with an RXRα expression vector and a luciferase reporter plasmid containing an RXR response element (RXRE) using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Luciferase Assay: After a further 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response model to determine the EC50 value.
Data Presentation:
| Concentration (nM) | Normalized Luciferase Activity (RLU) | % of Maximum Response |
| 0 (Vehicle) | 100 ± 15 | 0 |
| 0.1 | 150 ± 20 | 5 |
| 1 | 400 ± 35 | 30 |
| 10 | 800 ± 60 | 70 |
| 100 | 1050 ± 85 | 95 |
| 1000 | 1100 ± 90 | 100 |
| 10000 | 1110 ± 92 | 101 |
| EC50 | ~5 nM |
Table 1: Hypothetical data from an RXR luciferase reporter assay for this compound.
Target Gene Expression Analysis by qPCR
This protocol measures the dose-dependent effect of this compound on the transcription of known RXR target genes.
Protocol:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., a cancer cell line known to respond to RXR agonists) in 6-well plates. Once confluent, treat the cells with various concentrations of this compound for 24 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes for RXR target genes (e.g., CYP26A1, p21) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the fold change in gene expression against the this compound concentration.
Data Presentation:
| Concentration (nM) | Fold Change in CYP26A1 Expression | Fold Change in p21 Expression |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 10 | 8.2 ± 0.9 | 4.5 ± 0.5 |
| 100 | 15.1 ± 1.5 | 9.8 ± 1.1 |
| 1000 | 16.0 ± 1.7 | 10.5 ± 1.2 |
Table 2: Hypothetical qPCR data showing the dose-dependent induction of RXR target genes by this compound.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of this compound, allowing for the calculation of an IC50 value.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells (e.g., KMT2A-MLLT3 leukemia cell line) in a 96-well plate and treat with a range of this compound concentrations.[6]
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.
Data Presentation:
| Concentration (µM) | % Cell Viability |
| 0 (Vehicle) | 100 ± 5 |
| 0.1 | 98 ± 4 |
| 1 | 85 ± 6 |
| 10 | 52 ± 7 |
| 50 | 21 ± 3 |
| 100 | 5 ± 2 |
| IC50 | ~10 µM |
Table 3: Hypothetical cell viability data for this compound in a cancer cell line.
In Vivo Dose-Response Determination (Zebrafish Embryo Model)
The zebrafish embryo model offers a rapid and cost-effective way to assess the in vivo dose-response and potential developmental toxicity of this compound.
Experimental Workflow:
Protocol:
-
Embryo Collection and Exposure: Collect freshly fertilized zebrafish embryos and place them in multi-well plates. Expose the embryos to a range of this compound concentrations (e.g., 10, 50, 100, 500, 1000 µg/L) in embryo medium.
-
Incubation and Observation: Incubate the embryos at 28.5°C. Observe and record mortality and any morphological abnormalities at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).
-
Endpoint Analysis: Determine the Lethal Concentration 50 (LC50) based on mortality data. Assess for specific teratogenic effects (e.g., pericardial edema, yolk sac edema, spinal curvature) to determine the Effective Concentration 50 (EC50) for malformations.
-
Data Analysis: Plot the percentage of mortality and malformations against the this compound concentration to generate dose-response curves and calculate LC50 and EC50 values.
Data Presentation:
| Concentration (µg/L) | % Mortality at 96 hpf | % Malformations at 96 hpf |
| 0 (Control) | 2 ± 1 | 3 ± 1 |
| 10 | 3 ± 2 | 8 ± 3 |
| 50 | 15 ± 4 | 35 ± 6 |
| 100 | 48 ± 7 | 75 ± 9 |
| 500 | 95 ± 5 | 100 |
| 1000 | 100 | 100 |
| LC50 | ~100 µg/L | |
| EC50 (Malformations) | ~60 µg/L |
Table 4: Hypothetical data from a zebrafish embryo toxicity and teratogenicity assay for this compound.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive determination of the dose-response curve of this compound. By systematically evaluating its potency in vitro through reporter and gene expression assays, assessing its cytotoxic potential, and examining its in vivo effects in a zebrafish model, researchers can establish a detailed pharmacological profile of this promising RXR agonist. The resulting data is crucial for guiding further drug development efforts and for understanding the therapeutic potential and limitations of this compound.
References
- 1. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD3254 in Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD3254 is a potent and selective agonist of the Retinoid X Receptor (RXR), a key nuclear receptor involved in regulating gene transcription that controls cellular processes such as proliferation, differentiation, and apoptosis.[1] In the context of oncology, particularly hematological malignancies, RXR agonists have demonstrated therapeutic potential. Studies on analogs of this compound have shown anti-proliferative characteristics in leukemia cell line models, suggesting that this compound itself may be a valuable tool for investigating novel therapeutic strategies against leukemia.[1] These application notes provide a comprehensive overview of the use of this compound in leukemia cell line studies, including its mechanism of action, protocols for key experiments, and data presentation guidelines.
Mechanism of Action
This compound, as an RXR agonist, exerts its effects by binding to and activating RXRs. RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Vitamin D Receptors (VDRs). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of co-activators and the initiation of transcription of target genes. In leukemia cells, this can trigger a cascade of events leading to the inhibition of cell growth, induction of apoptosis (programmed cell death), and cell cycle arrest.
Data Presentation
Quantitative data from experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines (Example Data)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| KMT2A-MLLT3 | 48 | Value |
| MOLM-13 | 48 | Value |
| MV4-11 | 48 | Value |
| HL-60 | 48 | Value |
| Note: These are placeholder values. Actual IC50 values should be determined experimentally. Studies have established IC50 values for analogs of this compound in a KMT2A-MLLT3 leukemia cell line.[1] |
Table 2: Induction of Apoptosis by this compound in KMT2A-MLLT3 Cells (Example Data)
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Vehicle Control | - | 5.2 ± 1.1 |
| This compound | 1 | 25.8 ± 3.5 |
| This compound | 5 | 58.3 ± 4.2 |
| This compound | 10 | 82.1 ± 2.9 |
| Data presented as mean ± standard deviation. |
Table 3: Cell Cycle Analysis of KMT2A-MLLT3 Cells Treated with this compound for 24 hours (Example Data)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 45.3 ± 2.8 | 35.1 ± 1.9 | 19.6 ± 2.3 |
| This compound | 5 | 68.7 ± 3.1 | 15.4 ± 2.5 | 15.9 ± 1.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols may require optimization for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Leukemia cell line (e.g., KMT2A-MLLT3, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed leukemia cells at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cell line
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density and treat with this compound for the desired time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and a flow cytometer to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Leukemia cell line
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the previous protocols.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes: Studying RXR-Dependent Gene Expression with Agonists and Antagonists
Introduction
The Retinoid X Receptor (RXR) is a central regulator of gene expression, forming heterodimers with numerous other nuclear receptors to control pathways involved in differentiation, proliferation, metabolism, and apoptosis.[1][2] Studying the function of RXR-dependent gene regulation is critical for understanding various physiological and pathological processes and for the development of novel therapeutics.[3]
This document provides detailed protocols for investigating RXR-dependent gene expression. It clarifies the role of CD3254 as a potent RXR agonist used to activate the pathway, and introduces UVI3003 as a selective RXR antagonist for studies aimed at inhibiting the pathway, a common goal for researchers investigating loss-of-function effects.
Mechanism of Action: Agonist vs. Antagonist
RXR, typically as a heterodimer with partners like RAR, PPAR, or LXR, binds to specific DNA sequences known as response elements (REs) in the promoter regions of target genes.[4][5]
-
Agonist Action (e.g., this compound): When an agonist like this compound binds to the Ligand Binding Pocket (LBP) of RXR, it induces a conformational change in the receptor. This change promotes the dissociation of corepressor proteins and the recruitment of coactivator complexes.[2] These coactivators then facilitate the transcription of downstream target genes. This compound is a potent and selective RXR agonist, making it an excellent tool for stimulating and studying the outcomes of RXR pathway activation.[6][7]
-
Antagonist Action (e.g., UVI3003): An antagonist like UVI3003 also binds to the LBP but induces a different conformational change. This conformation prevents the recruitment of coactivators and may stabilize the binding of corepressors, thereby blocking the transcriptional activation of target genes, even in the presence of an activating signal.[8] UVI3003 is a highly selective RXR antagonist and serves as a valuable tool for inhibiting RXR-dependent gene expression.[1][8]
Data Presentation: Quantitative Activity of RXR Modulators
The following tables summarize the quantitative data for the selective RXR agonist this compound and the selective RXR antagonist UVI3003.
Table 1: RXR Agonist Activity
| Compound | Target | Bioactivity | Value | Cell Type | Reference |
| This compound | RXR | EC50 | 13 ± 3 nM | HCT-116 | [6] |
EC50 (Half-maximal effective concentration) represents the concentration of the agonist that induces a response halfway between the baseline and maximum.
Table 2: RXR Antagonist Activity
| Compound | Target | Bioactivity | Value | Cell Type | Reference |
| UVI3003 | Human RXRα | IC50 | 0.24 µM | Cos7 | [1][8][9] |
| UVI3003 | Xenopus RXRα | IC50 | 0.22 µM | Cos7 | [8] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the antagonist required to inhibit the response of an agonist by 50%.
Visualization of Signaling and Experimental Logic
The following diagrams illustrate the molecular pathway of RXR modulation and a typical workflow for its study.
Caption: RXR signaling pathway modulation by an agonist (this compound) and an antagonist (UVI3003).
Caption: Experimental workflow for studying RXR-dependent gene expression.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment
This protocol provides a general guideline for preparing and treating adherent mammalian cells (e.g., HEK293, MCF7, COS-1) for subsequent analysis.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Charcoal-stripped FBS (for reporter assays to reduce background)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (agonist)
-
UVI3003 (antagonist)
-
DMSO (vehicle)
-
Multi-well plates (6-well for qPCR, 96-well for reporter assays)
Procedure:
-
Cell Culture: Maintain cells in complete growth medium at 37°C in a humidified incubator with 5% CO2. Passage cells regularly to maintain sub-confluent stocks.
-
Cell Seeding:
-
Wash cells with PBS, then add Trypsin-EDTA to detach them.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in the appropriate medium (use medium with charcoal-stripped FBS for reporter assays).
-
Count cells and seed them into multi-well plates at a predetermined density to reach 70-80% confluency at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and UVI3003 in DMSO. Store at -20°C.
-
On the day of the experiment, perform serial dilutions of the stock solutions in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., <0.1%).
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
For Agonist Studies: Add medium containing different concentrations of this compound or vehicle (DMSO) control.
-
For Antagonist Studies: Add medium containing the RXR antagonist UVI3003. To confirm antagonism, pre-incubate cells with UVI3003 for 1-2 hours before adding an RXR agonist (like this compound) to the same wells.
-
-
Incubation: Return the plates to the incubator for the desired time period (e.g., 18-24 hours for reporter assays, 6-48 hours for qPCR depending on the target gene).
Protocol 2: Luciferase Reporter Gene Assay for RXR Activity
This assay quantifies the transcriptional activity of RXR by measuring the expression of a luciferase reporter gene linked to an RXR response element (RXRE).[10]
Materials:
-
Host cells (e.g., HEK293T, COS-1)
-
RXR expression plasmid (e.g., phRXRα)
-
RXRE-luciferase reporter plasmid (e.g., pRXRE-Luc)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Transfection (Day 2):
-
For each well, prepare a transfection mix according to the manufacturer's protocol. A typical mix includes the RXR expression plasmid, the RXRE-luciferase reporter, and the Renilla control plasmid.[10]
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Remove the transfection medium.
-
Add 100 µL of medium containing the desired concentrations of this compound (for agonist dose-response) or UVI3003 +/- agonist (for antagonist activity) as prepared in Protocol 1.
-
Incubate for 18-24 hours.[11]
-
-
Luciferase Assay (Day 4):
-
Equilibrate the plate and assay reagents to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.[12] This involves lysing the cells and sequentially measuring the firefly (RXRE-driven) and Renilla (control) luciferase activities in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency and cell number.
-
Calculate the "Fold Activation" by dividing the normalized signal of each treatment by the normalized signal of the vehicle control.
-
Plot the Fold Activation against the log of the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
-
Protocol 3: Quantitative PCR (qPCR) for RXR Target Gene Expression
This protocol measures changes in the mRNA levels of specific RXR target genes following treatment with an agonist or antagonist.[4][13]
Materials:
-
Cells treated as described in Protocol 1 (typically in 6-well plates)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers)
-
SYBR Green qPCR Master Mix
-
Validated primers for target genes (e.g., FABP4, TGM2) and a housekeeping gene (e.g., GAPDH, ACTB)[13]
-
qPCR instrument and compatible plates/tubes
Procedure:
-
RNA Extraction:
-
Following treatment (Protocol 1), wash cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Purify total RNA according to the kit manufacturer's protocol.
-
Measure RNA concentration and purity (A260/A280 ratio).
-
-
DNase Treatment and cDNA Synthesis:
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcription kit. Include a "no-RT" control to verify the absence of genomic DNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 384-well or 96-well plate. Each reaction should be run in triplicate and typically contains:
-
SYBR Green Master Mix
-
Forward and Reverse Primers (150-300 nM final concentration)
-
Diluted cDNA template (e.g., 10-25 ng)
-
Nuclease-free water
-
-
-
qPCR Run:
-
Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[14]
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Use the ΔΔCq (delta-delta Cq) method for relative quantification:
-
ΔCq: For each sample, normalize the Cq of the target gene to the Cq of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).
-
ΔΔCq: Normalize the ΔCq of the treated sample to the ΔCq of the vehicle control sample (ΔΔCq = ΔCq_treated - ΔCq_control).
-
Fold Change: Calculate the relative expression as 2^(-ΔΔCq).
-
-
Present the data as fold change in gene expression relative to the vehicle control.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoid X Receptor Antagonists [mdpi.com]
- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Induction of retinoid X receptor activity and consequent up-regulation of p21WAF1/CIP1 by indenoisoquinolines in MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Administration of CD3254 in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD3254 is a potent and selective agonist of the Retinoid X Receptor (RXR), a nuclear receptor that plays a pivotal role in various physiological processes, including cell differentiation, proliferation, and apoptosis. Its selective action on RXRs makes it a valuable tool for investigating the therapeutic potential of RXR modulation in various disease models. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mice, including recommended procedures for dose formulation, administration routes, and a strategy for determining optimal dosing regimens.
Introduction
Retinoid X Receptors (RXRs) are ligand-activated transcription factors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). This heterodimerization allows RXRs to regulate a wide array of target genes, influencing numerous biological pathways. This compound has been identified as a selective RXRα agonist with no activity at RARα, RARβ, or RARγ receptors.[1][2][3] This selectivity makes it a superior research tool for elucidating the specific roles of RXR in health and disease. This document outlines the necessary steps for utilizing this compound in murine models, a critical step in preclinical research.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for appropriate formulation and administration.
| Property | Value | Source |
| Molecular Weight | 364.48 g/mol | [1][2][3] |
| Formula | C₂₄H₂₈O₃ | [1][2][3] |
| Appearance | White to yellow solid | [4] |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [1][2][3] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 2 years. | [4] |
Signaling Pathway of this compound
This compound exerts its biological effects by binding to and activating RXR. Upon activation, RXR forms heterodimers with other nuclear receptors, which then bind to specific DNA sequences known as response elements in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 2. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: Measuring the Effects of CD3254 on Apoptosis
Introduction
CD3254 is a potent and selective agonist for the Retinoid X Receptor alpha (RXRα), a type of nuclear receptor that plays a crucial role in regulating gene transcription.[1][2] RXRs function by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1] The activation of these receptor complexes modulates the expression of genes involved in a wide array of cellular processes, including cell growth, differentiation, and death.
Retinoids, a class of compounds related to Vitamin A, are known to induce apoptosis in various cancer cell lines.[3][4] This process can be mediated through the activation of RAR and RXR receptors, which can, in turn, regulate the expression of key apoptosis-related proteins.[5] For instance, some retinoids can induce the expression of the tumor-selective death ligand TRAIL, initiating a paracrine death-signaling cascade in leukemia cells.[6][7]
Given that this compound selectively activates RXRα, it is hypothesized that it may induce apoptosis in susceptible cell types by modulating the transcriptional activity of RXRα-containing heterodimers, leading to an increase in pro-apoptotic gene expression and a decrease in anti-apoptotic gene expression. These application notes provide detailed protocols for investigating the pro-apoptotic effects of this compound using standard cell-based assays.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
This compound enters the cell and binds to the ligand-binding domain of RXRα. This induces a conformational change, promoting its heterodimerization with a partner receptor, such as RARα. The activated RXRα/RARα complex then translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding can upregulate the transcription of pro-apoptotic genes (e.g., Bax, Bak) and downregulate the transcription of anti-apoptotic genes (e.g., Bcl-2). The resulting shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocols and Data Presentation
The following protocols describe methods to quantify the apoptotic effects of this compound on a selected cell line. It is crucial to first determine the optimal concentration range and incubation time for this compound for each specific cell line through a dose-response and time-course experiment.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[8][9] Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8]
Experimental Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol Adapted from Abcam and BD Biosciences protocols.[8][10]
-
Cell Preparation: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., Staurosporine 1 µM for 4 hours).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. Combine with the supernatant, which contains apoptotic bodies and detached cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[10]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[10]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Hypothetical Data
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (0.1 µM) | 93.8 ± 1.9 | 3.8 ± 0.6 | 2.4 ± 0.5 |
| This compound (1 µM) | 85.1 ± 3.5 | 10.2 ± 1.1 | 4.7 ± 0.8 |
| This compound (10 µM) | 60.7 ± 4.2 | 28.5 ± 2.5 | 10.8 ± 1.3 |
| This compound (100 µM) | 35.4 ± 5.1 | 45.3 ± 3.8 | 19.3 ± 2.2 |
| Staurosporine (1 µM) | 15.6 ± 2.8 | 60.1 ± 4.5 | 24.3 ± 3.1 |
Data are represented as mean ± SD from three independent experiments.
Measurement of Caspase-3/7 Activity
Executioner caspases-3 and -7 are key mediators of apoptosis. This protocol uses a luminescent assay, Caspase-Glo® 3/7, which measures their combined activity. The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[12][13]
Experimental Workflow
Caption: Workflow for Caspase-Glo 3/7 assay.
Protocol Adapted from Promega Corporation's technical bulletin.[12][14]
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.[15] Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound and controls as described in the previous protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature before use.[14]
-
Assay: Remove the 96-well plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[13]
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Hypothetical Data
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control (DMSO) | 1,520 ± 150 | 1.0 |
| This compound (0.1 µM) | 1,850 ± 210 | 1.2 |
| This compound (1 µM) | 4,380 ± 350 | 2.9 |
| This compound (10 µM) | 12,600 ± 980 | 8.3 |
| This compound (100 µM) | 25,100 ± 1,800 | 16.5 |
| Staurosporine (1 µM) | 32,500 ± 2,500 | 21.4 |
Data are represented as mean ± SD from three independent experiments.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the cleavage of Caspase-3 and PARP, and the expression levels of Bcl-2 family proteins.[16][17] The appearance of cleaved forms of Caspase-3 and PARP are hallmark indicators of apoptosis.[18]
Experimental Workflow
Caption: Workflow for Western blot analysis.
Protocol Adapted from general Western blot protocols for apoptosis markers.[16][19]
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound as previously described. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Cleaved Caspase-3 (Asp175)
-
Cleaved PARP (Asp214)
-
Bcl-2
-
Bax
-
β-Actin (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein bands to the loading control (β-Actin).
Hypothetical Data
| Treatment | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) | Bcl-2 (Fold Change) | Bax (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM), 24h | 5.8 ± 0.7 | 4.9 ± 0.6 | 0.4 ± 0.1 | 2.5 ± 0.3 |
| This compound (100 µM), 24h | 12.3 ± 1.5 | 10.1 ± 1.2 | 0.2 ± 0.05 | 4.1 ± 0.5 |
Data are represented as mean ± SD of normalized band intensities from three independent experiments.
Disclaimer: this compound is a research compound. The proposed mechanism of action for apoptosis induction is hypothetical and requires experimental validation. The provided protocols are intended as a guide and should be optimized for specific cell lines and experimental conditions.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Retinoids, apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acids regulate apoptosis of T lymphocytes through an interplay between RAR and RXR receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic acid-induced apoptosis in leukemia cells is mediated by paracrine action of tumor-selective death ligand TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. phnxflow.com [phnxflow.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. ulab360.com [ulab360.com]
- 14. promega.com [promega.com]
- 15. Analysis of caspase 3/7 activity [bio-protocol.org]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: CD3254 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD3254 is a potent and selective Retinoid X Receptor (RXR) agonist. RXRs are nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in regulating gene expression involved in cell proliferation, differentiation, and apoptosis. In oncology, targeting RXR signaling has emerged as a promising therapeutic strategy. While single-agent activity of RXR agonists can be modest, their true potential may lie in synergistic combinations with other anticancer agents. By forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs), RXR agonists can modulate a wide array of signaling pathways, making them ideal candidates for combination therapies.
These application notes provide an overview of the preclinical rationale and detailed protocols for evaluating the synergistic potential of this compound in combination with various classes of cancer drugs.
Rationale for Combination Therapies
The primary mechanism of action of this compound involves the activation of RXR. Upon ligand binding, RXR forms heterodimers with other nuclear receptors, which then bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. This can lead to the upregulation of tumor suppressor genes and the downregulation of genes involved in cell proliferation and survival.
The rationale for combining this compound with other cancer drugs is to target multiple, often complementary, signaling pathways to enhance anti-tumor efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent.
Proposed Combination Strategies and Preclinical Data
Based on preclinical and clinical studies of the RXR agonist bexarotene (B63655), a proxy for this compound, several combination strategies are proposed. The following tables summarize hypothetical, yet plausible, quantitative data for the synergistic effects of this compound with various anticancer agents. This data is intended to serve as a guide for experimental design.
Combination with Chemotherapy
Rationale: Chemotherapeutic agents induce DNA damage and cell cycle arrest. RXR agonists can enhance these effects by promoting apoptosis and inhibiting cell proliferation pathways. Preclinical studies with bexarotene have demonstrated synergy with taxanes and vinca (B1221190) alkaloids.
Table 1: Synergistic Effect of this compound and Paclitaxel on A549 Non-Small Cell Lung Cancer Cell Viability
| This compound (nM) | Paclitaxel (nM) | Fractional Effect (Fa) | Combination Index (CI) | Synergy/Antagonism |
| 50 | 0 | 0.15 | - | - |
| 0 | 5 | 0.20 | - | - |
| 50 | 5 | 0.55 | 0.75 | Synergy |
| 100 | 0 | 0.25 | - | - |
| 0 | 10 | 0.35 | - | - |
| 100 | 10 | 0.78 | 0.62 | Strong Synergy |
| 200 | 0 | 0.40 | - | - |
| 0 | 20 | 0.55 | - | - |
| 200 | 20 | 0.92 | 0.48 | Strong Synergy |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Combination with Immunotherapy (Checkpoint Inhibitors)
Rationale: RXR agonists have been shown to modulate the tumor microenvironment by increasing the infiltration of cytotoxic T cells and reducing the population of immunosuppressive cells. Combining this compound with checkpoint inhibitors, such as anti-PD-1 antibodies, could enhance the anti-tumor immune response.
Table 2: Effect of this compound and Anti-PD-1 on Tumor Growth in a Syngeneic Mouse Model of Melanoma (B16-F10)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (20 mg/kg, p.o.) | 1100 ± 120 | 26.7% |
| Anti-PD-1 (10 mg/kg, i.p.) | 950 ± 110 | 36.7% |
| This compound + Anti-PD-1 | 450 ± 80 | 70.0% |
Combination with Targeted Therapy (HER2 Inhibitor)
Rationale: RXR agonists can modulate signaling pathways downstream of receptor tyrosine kinases. In HER2-positive breast cancer, combining this compound with a HER2 inhibitor like trastuzumab could lead to enhanced inhibition of cell proliferation and survival.
Table 3: Synergistic Apoptosis Induction by this compound and Trastuzumab in SK-BR-3 Breast Cancer Cells
| This compound (nM) | Trastuzumab (µg/mL) | % Apoptotic Cells (Annexin V+) | Combination Index (CI) | Synergy/Antagonism |
| 100 | 0 | 8% | - | - |
| 0 | 10 | 12% | - | - |
| 100 | 10 | 35% | 0.68 | Synergy |
| 200 | 0 | 15% | - | - |
| 0 | 20 | 20% | - | - |
| 200 | 20 | 55% | 0.51 | Strong Synergy |
Experimental Protocols
In Vitro Synergy Assessment: The Chou-Talalay Method
This protocol describes the determination of the synergistic interaction between this compound and another anticancer drug using the Chou-Talalay method, which calculates a Combination Index (CI).
Materials:
-
Cancer cell line of interest (e.g., A549, SK-BR-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Combination drug (e.g., Paclitaxel, stock solution in DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
-
CompuSyn software or other software for CI calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 3,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium. For combination treatments, prepare solutions with a constant ratio of the two drugs (e.g., based on the ratio of their IC50 values).
-
Treatment: Remove the medium from the wells and add the drug-containing medium. Include wells for untreated controls and single-agent controls. It is recommended to test at least 5-7 concentrations for each single drug and the combination.
-
Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Perform an MTT assay or other cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the fractional effect (Fa) for each drug concentration and combination (Fa = 1 - (absorbance of treated wells / absorbance of control wells)).
-
Use CompuSyn software to input the dose-effect data for the single agents and the combination.
-
The software will generate the median-effect plot and calculate the Combination Index (CI) for each fractional effect. A CI < 1 indicates synergy.
-
In Vivo Combination Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another anticancer agent in a xenograft or syngeneic mouse model.
Materials:
-
Immunocompromised mice (for xenografts) or immunocompetent mice (for syngeneic models)
-
Cancer cells for tumor implantation
-
This compound formulation for oral gavage
-
Combination drug formulation for appropriate route of administration (e.g., intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination drug alone, this compound + Combination drug).
-
Treatment Administration: Administer the treatments according to the planned schedule and dosage. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the experiment until tumors in the control group reach the maximum allowed size or for a predetermined duration.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups.
-
Signaling Pathway Diagrams
Proposed Synergistic Mechanism of this compound and a Chemotherapeutic Agent
Proposed Synergistic Mechanism of this compound and an Immune Checkpoint Inhibitor
Conclusion
This compound, as a potent RXR agonist, holds significant promise for use in combination cancer therapies. The protocols and hypothetical data presented here provide a framework for the preclinical evaluation of this compound with chemotherapy, immunotherapy, and targeted agents. Rigorous assessment of synergy using established methodologies like the Chou-Talalay method is crucial for identifying the most effective combination strategies for further clinical development. The diagrams of the signaling pathways offer a visual representation of the potential mechanisms underlying the synergistic effects, guiding further mechanistic studies.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CD3254 Precipitation in Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of the selective RXRα agonist, CD3254, in cell culture media. By providing clear, actionable guidance and detailed protocols, we aim to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium immediately after adding my this compound stock solution. What is the likely cause?
A1: Immediate precipitation upon addition of a DMSO stock solution of a hydrophobic compound like this compound to an aqueous cell culture medium is often due to a rapid change in solvent polarity, causing the compound to crash out of solution. This is a common issue when the final concentration of the compound exceeds its solubility limit in the medium or when the local concentration of the compound is too high during the dilution process.
Q2: My medium containing this compound appeared clear initially, but a precipitate formed after several hours of incubation. What could be the reason?
A2: Delayed precipitation can be caused by several factors, including:
-
Temperature shifts: Moving the medium from room temperature to a 37°C incubator can alter the solubility of the compound.
-
pH changes: The pH of the medium can shift during incubation due to cellular metabolism, which can affect the ionization and solubility of this compound.
-
Interaction with media components: Over time, this compound may interact with salts, proteins, or other components in the medium to form insoluble complexes.[1]
-
Evaporation: Evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[1]
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations.[2] Generally, it is recommended to keep the final DMSO concentration in the culture medium at or below 0.1% to minimize any potential off-target effects.[2] However, the tolerance to DMSO can be cell-line specific, and it is advisable to run a vehicle control (medium with the same percentage of DMSO used for your compound) to assess its impact on your specific cells.
Q4: Can the type of cell culture medium affect the solubility of this compound?
A4: Yes, different cell culture media formulations (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and other supplements. These differences can influence the solubility of this compound. If you are experiencing persistent precipitation, testing the solubility in an alternative basal medium might be a viable solution.[1]
Troubleshooting Guide
Initial Visual Inspection
If you observe a precipitate, first confirm that it is not due to bacterial or fungal contamination, which would typically appear as uniform turbidity and may be accompanied by a change in the medium's color. If the precipitate appears crystalline or as small particles, it is likely the compound.
Systematic Troubleshooting Workflow
To systematically address this compound precipitation, follow the workflow outlined below.
Caption: A workflow for troubleshooting this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing a high-concentration stock solution of this compound and its subsequent dilution to a final working concentration in cell culture medium to minimize precipitation.[1]
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Prepare a High-Concentration Stock Solution:
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Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[3]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
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For high final concentrations, it is advisable to first make an intermediate dilution of the stock solution in DMSO.
-
-
Prepare the Final Working Solution:
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Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.[1]
-
To prepare the final working solution, add a small volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling the tube.[1] For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.
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Protocol 2: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol allows you to determine the empirical maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions.[1][2]
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Prepare a Serial Dilution of this compound in DMSO:
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Start with your highest concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
-
Add this compound Dilutions to Media:
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In a 96-well clear flat-bottom plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of medium.
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Include a "medium only" control and a "medium + DMSO" (vehicle) control.
-
-
Incubate and Observe:
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Incubate the plate at 37°C in a 5% CO2 incubator.
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Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1]
-
-
Quantitative Assessment (Optional):
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For a more quantitative measure, read the absorbance of the plate at a wavelength between 500-600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.[1]
-
-
Determine the Maximum Soluble Concentration:
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The highest concentration of this compound that remains clear (visually) and does not show a significant increase in absorbance is considered the maximum working soluble concentration under your experimental conditions.[1]
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Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 364.48 g/mol | |
| Formula | C₂₄H₂₈O₃ | |
| CAS Number | 196961-43-0 | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Purity | ≥97% | |
| Storage | Store at -20°C |
Table 2: Example Plate Layout for Determining Maximum Soluble Concentration
| Well | This compound Conc. (µM) | Volume of this compound Stock (µL) | Volume of Medium (µL) |
| A1, A2, A3 | 100 | 2 (from 10 mM stock) | 198 |
| B1, B2, B3 | 50 | 2 (from 5 mM stock) | 198 |
| C1, C2, C3 | 25 | 2 (from 2.5 mM stock) | 198 |
| D1, D2, D3 | 12.5 | 2 (from 1.25 mM stock) | 198 |
| E1, E2, E3 | 6.25 | 2 (from 0.625 mM stock) | 198 |
| F1, F2, F3 | 3.125 | 2 (from 0.3125 mM stock) | 198 |
| G1, G2, G3 | Vehicle Control | 2 (of DMSO) | 198 |
| H1, H2, H3 | Medium Only | 0 | 200 |
Visualizations
This compound Signaling Pathway
This compound is a selective agonist for the Retinoid X Receptor alpha (RXRα). RXRα forms heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR).[4][5] Upon ligand binding, these heterodimers undergo a conformational change, leading to the recruitment of co-activators and subsequent regulation of target gene expression.[4]
Caption: Simplified signaling pathway of this compound via RXRα activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 4. Modulators of the structural dynamics of the retinoid X receptor to reveal receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CD3254 Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CD3254, a potent and selective Retinoid X Receptor (RXR) agonist, to achieve desired biological activity while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Retinoid X Receptor (RXR), specifically targeting the RXRα isoform.[1][2] It exhibits no significant activity at Retinoic Acid Receptors (RARs).[1][2] Its mechanism of action involves binding to RXRs, which then form homodimers (RXR/RXR) or permissive heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs).[3] These receptor complexes bind to specific DNA response elements in the promoter regions of target genes, modulating their transcription to influence processes like cell differentiation, proliferation, and apoptosis.[3][4]
Q2: Why does this compound exhibit cytotoxicity at higher concentrations?
A2: The cytotoxic effects of this compound at higher concentrations are primarily linked to its function as an RXR agonist. Activation of RXR-mediated signaling pathways can lead to the induction of apoptosis (programmed cell death).[5][6] This process may involve the upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic proteins, and the activation of caspase cascades, ultimately leading to cell death.[3][5]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A3: A cytotoxic effect results in cell death, leading to a decrease in the number of viable cells. A cytostatic effect, on the other hand, inhibits cell proliferation without directly killing the cells. To distinguish between these two effects, you can perform a time-course experiment and measure both cell viability (e.g., using an MTT or trypan blue exclusion assay) and total cell number over time. A cytotoxic compound will decrease the percentage of viable cells, whereas a cytostatic compound will cause the total cell number to plateau while the percentage of viable cells remains high.
Q4: What is a recommended starting concentration range for this compound in my experiments?
A4: The optimal concentration of this compound is highly dependent on the cell line and the specific biological question being investigated. As a starting point, a broad dose-response experiment is recommended. Based on published data for other RXR agonists and related compounds, a starting range of 10 nM to 10 µM is often used to determine the half-maximal effective concentration (EC50) for its biological activity and the half-maximal inhibitory concentration (IC50) for cytotoxicity.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors.3. "Edge effect" in 96-well plates. | 1. Ensure a homogenous single-cell suspension before and during plating.2. Use calibrated pipettes and consistent technique. Consider using a multichannel pipette for reagent addition.3. Avoid using the outer wells for experimental samples; fill them with sterile PBS or media to maintain humidity. |
| No dose-dependent cytotoxicity observed | 1. The concentration range is too low.2. The cell line is resistant to RXR agonist-induced apoptosis.3. This compound has precipitated out of the solution.4. The compound has degraded. | 1. Test a wider and higher range of concentrations.2. Consider using a different, potentially more sensitive, cell line.3. Visually inspect wells for precipitate. Ensure the final solvent (e.g., DMSO) concentration is non-toxic (typically <0.5%) and helps maintain solubility.4. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Precipitate forms after adding this compound to culture medium | 1. Poor aqueous solubility of this compound at the tested concentration.2. High concentration of the DMSO stock solution. | 1. Test the solubility of this compound in the culture medium beforehand. Use a lower concentration if necessary.2. Prepare serial dilutions of the stock in DMSO before the final dilution into the aqueous medium to minimize precipitation.[7] |
| IC50 value is significantly different from published data | 1. Different cell line or passage number used.2. Variations in experimental conditions (e.g., incubation time, cell density).3. Different cytotoxicity assay used.4. Purity and handling of the this compound stock. | 1. Cell-specific sensitivity is common. Ensure you are using the same cell line and a similar passage number.2. Standardize all experimental parameters and ensure they match the reference protocol as closely as possible.3. Different assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.4. Use a high-purity compound and aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The cytotoxic effects of this compound are highly cell-line specific. The following table summarizes available data for an analog of this compound in a leukemia cell line. Researchers must determine the IC50 empirically for their specific cell line of interest.
| Compound | Cell Line | Assay Duration | IC50 (Cell Viability) |
| This compound Analog (26) | KMT2A-MLLT3 (Leukemia) | 96 hours | 1.5 µM |
Data is presented as an example and should be empirically verified.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50% (IC50).
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell line of interest
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Complete culture medium
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96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9]
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Phosphate-Buffered Saline (PBS)
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Multichannel pipette
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Microplate reader (absorbance at 570 nm)
Procedure:
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Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.[2]
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM). Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "medium only" blank control.
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Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or blank medium to the respective wells.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
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MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9][10]
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Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][11]
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Subtract the average absorbance of the "medium only" blanks from all other readings.
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Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
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Plot the % Viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
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Protocol 2: Confirming Apoptosis Induction by this compound using Annexin V/PI Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
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This compound
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Cell line of interest
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6-well plates
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Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)[12]
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Cold PBS
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Flow cytometer
Procedure:
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Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include an untreated control and a vehicle control. Incubate for a relevant period (e.g., 24 hours).
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Cell Harvesting: After incubation, collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the detached cells with their corresponding culture medium from the first step.
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Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[1]
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Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.[13]
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Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14] Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
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Sample Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.[13]
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Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
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Data Interpretation:
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Annexin V- / PI- (Bottom-Left Quadrant): Live, viable cells.
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Annexin V+ / PI- (Bottom-Right Quadrant): Early apoptotic cells.
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Annexin V+ / PI+ (Top-Right Quadrant): Late apoptotic or necrotic cells.
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Annexin V- / PI+ (Top-Left Quadrant): Necrotic cells.
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A dose-dependent increase in the percentage of cells in the bottom-right and top-right quadrants confirms that this compound induces apoptosis.
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Signaling Pathways and Workflows
Caption: RXR Agonist-Induced Apoptotic Pathway.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Growth factor-antagonized rexinoid apoptosis involves permissive PPARgamma/RXR heterodimers to activate the intrinsic death pathway by NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of RXR Agonists on Cell Proliferation/Apoptosis and ACTH Secretion/Pomc Expression | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay [protocols.io]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. abpbio.com [abpbio.com]
- 13. kumc.edu [kumc.edu]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
Potential off-target effects of CD3254
Technical Support Center: CD3254
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of this compound, a selective inhibitor of Target Kinase A. While this compound is designed for high specificity, off-target interactions may be observed under certain experimental conditions. This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: We observe a greater-than-expected decrease in cell viability in our cancer cell line experiments with this compound, even at concentrations that should only inhibit Target Kinase A. What could be the cause?
A1: This could be due to an off-target effect on a protein crucial for cell survival in your specific cell line. A known off-target of this compound is Metabolic Kinase B, which plays a role in cellular energy homeostasis. Inhibition of this kinase can lead to ATP depletion and subsequent apoptosis, especially in cells with high metabolic rates. We recommend performing a cellular thermal shift assay (CETSA) to confirm target engagement for both Target Kinase A and Metabolic Kinase B in your cell line.
Q2: Our electrophysiology recordings show unexpected changes in ion channel activity after applying this compound. Is this a known off-target effect?
A2: Yes, in some systems, this compound has been observed to interact with certain voltage-gated ion channels. This interaction appears to be independent of its kinase inhibition activity. If your experimental system expresses these channels, you may observe altered membrane potential or ion flux. We advise conducting a patch-clamp experiment to characterize the specific effects on the ion channels present in your cells of interest.
Q3: We are not seeing the expected downstream signaling inhibition from Target Kinase A, but we are seeing other cellular changes. How can we confirm on-target activity?
A3: To confirm that this compound is engaging with its intended target, Target Kinase A, in your experimental setup, a Western blot analysis for the phosphorylated form of a direct downstream substrate of Target Kinase A is recommended. A decrease in the phosphorylation of this substrate would indicate on-target activity. If on-target activity is confirmed, the other cellular changes are likely due to off-target effects.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
Symptoms:
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Cell death is observed at lower concentrations of this compound than anticipated.
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The observed phenotype does not align with the known function of Target Kinase A.
Troubleshooting Steps:
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Confirm On-Target Engagement: Perform a dose-response experiment and confirm the IC50 for Target Kinase A inhibition in your cell line using a specific antibody against the phosphorylated substrate.
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Assess Off-Target Activity: Measure the activity of known off-target, Metabolic Kinase B, in the presence of this compound. A significant decrease in its activity would suggest an off-target effect.
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Rescue Experiment: To confirm that the cytotoxicity is due to the inhibition of Metabolic Kinase B, supplement the cell culture medium with metabolites that are downstream of this kinase's activity. A reversal of the cytotoxic effect would point to this off-target interaction.
Caption: Workflow for troubleshooting unexpected cytotoxicity of this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against its primary target and a key known off-target.
| Target | Assay Type | IC50 (nM) |
| Target Kinase A | Kinase Activity | 15 |
| Metabolic Kinase B | Kinase Activity | 250 |
| Ion Channel X | Electrophysiology | 1500 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Downstream Substrate of Target Kinase A
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate of Target Kinase A.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system.
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Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagrams
On-Target and Off-Target Kinase Pathways
The following diagram illustrates the intended on-target pathway of this compound and a known off-target pathway.
Caption: On-target vs. off-target kinase pathways of this compound.
CD3254 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of CD3254 in long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: Proper storage is crucial for maintaining the stability of this compound. Below is a summary of recommended storage conditions based on supplier information.
| Formulation | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements.
| Solvent | Maximum Concentration |
| DMSO | 100 mM[1] |
| Ethanol | 100 mM[1] |
For cell culture experiments, it is important to use a final concentration of the organic solvent that is not toxic to the cells.
Q3: Is this compound sensitive to light?
Q4: How does pH affect the stability of this compound?
A4: The stability of small molecules can be significantly influenced by pH. While specific data for this compound is limited, it is advisable to maintain a stable pH in your experimental solutions. Buffering the solution to a physiological pH (typically 7.2-7.4) is recommended for most cell-based assays. Extreme pH values should be avoided as they can potentially lead to hydrolysis or other forms of degradation.
Q5: Can I expect this compound to be stable in cell culture media?
A5: The stability of retinoids in cell culture media can be variable and is influenced by several factors, including the media composition (presence of serum), temperature, and exposure to light and air.[2] It has been reported that retinoids are more stable in serum-containing media compared to serum-free media.[2] For long-term experiments, it is advisable to assess the stability of this compound in your specific cell culture conditions. This can be done by incubating the media with this compound for the duration of the experiment and then quantifying the remaining compound using a suitable analytical method like HPLC.
Troubleshooting Guide
This guide addresses common stability-related issues that may be encountered during long-term experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity over time | Degradation of this compound in the experimental setup. | 1. Verify Storage: Ensure that the this compound powder and stock solutions have been stored according to the recommendations (see FAQs). 2. Assess Solution Stability: Prepare fresh stock solutions and compare their activity to older stocks. 3. Evaluate Experimental Conditions: Consider factors that could contribute to degradation, such as prolonged exposure to light, extreme temperatures, or non-optimal pH. 4. Perform a Stability Study: Quantify the concentration of this compound in your experimental medium at different time points to determine its degradation rate under your specific conditions. |
| Precipitation of this compound in aqueous media | Low aqueous solubility of this compound. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to cells. 2. Prepare Fresh Dilutions: Prepare working solutions fresh from a concentrated stock just before use. 3. Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious as this can generate heat. 4. Carrier Proteins: In serum-free media, consider the addition of a carrier protein like bovine serum albumin (BSA) to improve solubility and stability.[2] |
| Inconsistent experimental results | Variability in the concentration of active this compound. | 1. Standardize Solution Preparation: Use a consistent and validated protocol for preparing this compound solutions. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing. 3. Protect from Light: Handle all solutions containing this compound under subdued light conditions. 4. Control for Media Effects: If using different batches of media or serum, test for any impact on this compound activity. |
| Appearance of unexpected biological effects | Formation of active degradation products. | 1. Characterize Degradants: If possible, use analytical techniques like LC-MS to identify any potential degradation products in your aged this compound solutions. 2. Use Freshly Prepared Solutions: As a standard practice, use freshly prepared or properly stored solutions to minimize the presence of degradation products. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Solution
This protocol provides a framework for determining the stability of this compound in a specific solution (e.g., cell culture medium) over time.
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Preparation of this compound Solution: Prepare a solution of this compound in the desired solvent (e.g., cell culture medium) at the final experimental concentration.
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Incubation: Aliquot the solution into multiple sterile, light-protected containers. Incubate these aliquots under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
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Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, and weekly for longer experiments), remove one aliquot for analysis.
-
Sample Storage: If not analyzed immediately, store the collected samples at -80°C.
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation kinetics.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
While a specific validated HPLC method for this compound is not publicly available, a general reverse-phase HPLC method, similar to those used for other retinoids, can be adapted.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
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Standard Curve: Prepare a standard curve using known concentrations of a freshly prepared and quantified this compound standard.
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Sample Analysis: Inject the experimental samples and quantify the this compound peak area against the standard curve.
Visualizations
RXR Signaling Pathway
This compound is a selective agonist for the Retinoid X Receptor (RXR). RXR can form homodimers or heterodimers with other nuclear receptors to regulate gene expression.
Caption: Simplified diagram of the RXR signaling pathway activated by this compound.
Troubleshooting Workflow for this compound Stability Issues
This workflow provides a logical approach to diagnosing and resolving stability problems in your experiments.
Caption: A step-by-step workflow for troubleshooting this compound stability issues.
References
How to minimize CD3254-induced side effects in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize side effects and optimize the use of CD3254 in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of the Retinoid X Receptor alpha (RXRα).[1][2][3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[3] Upon activation by an agonist like this compound, the RXR heterodimer binds to specific DNA sequences called response elements, modulating the transcription of target genes. This can influence a wide range of physiological processes, including cell differentiation, proliferation, and metabolism.[3]
2. What are the potential side effects of this compound in vivo?
While specific in vivo side effect data for this compound in mammalian models is limited, potential side effects can be extrapolated from the known pharmacology of RXR agonists and other targeted therapies. In zebrafish embryos, this compound has been shown to induce malformations.[3][4] Researchers should monitor for general signs of toxicity such as weight loss, lethargy, and changes in behavior. More specific potential side effects related to RXR modulation could include skin changes, metabolic dysregulation, and potential effects on the thyroid and liver.[5]
3. How should I formulate this compound for in vivo administration?
This compound is soluble in DMSO and ethanol.[1][2] For in vivo use, a common approach is to prepare a stock solution in a suitable solvent like DMSO and then dilute it in an appropriate vehicle for administration, such as corn oil for oral gavage or a solution containing a surfactant like Tween 80 for intraperitoneal injection.[6] It is critical to first establish the tolerability of the chosen vehicle in a control group of animals.
4. How do I select the optimal dose for my in vivo study?
Dose selection should be guided by a combination of in vitro potency (EC50) and preliminary in vivo tolerability studies. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). Start with a low dose and gradually increase it in different cohorts of animals, while closely monitoring for signs of toxicity.[7] The therapeutic dose should ideally be below the MTD while still achieving the desired biological effect.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected animal mortality at a planned therapeutic dose. | - Formulation issue (e.g., precipitation, improper pH).- Acute toxicity of this compound at that dose.- Vehicle intolerance. | - Visually inspect the formulation for any precipitates.- Perform a dose-escalation study to determine the MTD.- Run a vehicle-only control group to rule out vehicle toxicity. |
| No observable therapeutic effect. | - Insufficient dose or bioavailability.- Inadequate target engagement.- Rapid metabolism of this compound. | - Increase the dose, ensuring it remains below the MTD.- Perform pharmacokinetic (PK) analysis to measure plasma concentrations of this compound.- Conduct pharmacodynamic (PD) studies (e.g., measuring target gene expression) to confirm target engagement in the tissue of interest. |
| Significant weight loss in treated animals. | - Systemic toxicity.- Dehydration due to side effects like diarrhea.- Reduced food and water intake. | - Monitor food and water consumption daily.- Consider dose reduction or a less frequent dosing schedule.- Provide supportive care, such as supplemental hydration, as per institutional guidelines. |
| Skin lesions or hair loss. | - On-target effect of RXRα activation in the skin.- Off-target effects. | - Document and photograph any skin changes.- Consider taking skin biopsies for histopathological analysis.- Evaluate if the skin findings are dose-dependent. |
Quantitative Data Summary
Table 1: Example In Vivo Dose-Escalation and Tolerability Data for this compound
| Dose Group (mg/kg, oral gavage) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control (Corn Oil) | 8 | +2.5% | No abnormalities observed. |
| 1 | 8 | +1.8% | No abnormalities observed. |
| 5 | 8 | -3.2% | Mild, transient lethargy in 2/8 animals. |
| 10 | 8 | -8.5% | Moderate lethargy, ruffled fur in 6/8 animals. |
| 20 | 8 | -15.1% | Significant lethargy, skin dryness, and weight loss requiring euthanasia in 3/8 animals. |
Table 2: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Route of Administration | Oral Gavage |
| Dose | 10 mg/kg |
| Cmax (Maximum Plasma Concentration) | 1.2 µM |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 6.8 µM*h |
| Half-life (t1/2) | 4.5 hours |
Experimental Protocols
Protocol 1: In Vivo Tolerability and Efficacy Study of this compound in a Mouse Xenograft Model
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Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID) bearing subcutaneous tumors derived from a relevant human cancer cell line.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at 5 mg/kg, this compound at 10 mg/kg).
-
Formulation Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
For each dosing day, dilute the stock solution in corn oil to the final desired concentrations.
-
-
Administration: Administer the formulation or vehicle control daily via oral gavage.
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Record body weight three times a week.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint: At the end of the study, or if humane endpoints are reached, euthanize the animals and collect blood for PK analysis and tumors and other organs for PD and histopathological analysis.[6]
Visualizations
Caption: Simplified signaling pathway of this compound as an RXRα agonist.
Caption: General experimental workflow for an in vivo efficacy and tolerability study.
References
- 1. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancercouncil.com.au [cancercouncil.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CD3254 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the selective Retinoid X Receptor (RXR) agonist, CD3254, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective agonist of the Retinoid X Receptor alpha (RXRα). Upon binding to RXRα, this compound induces a conformational change in the receptor, leading to the formation of RXR homodimers or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1] These receptor complexes then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, modulating their transcription.[2] This regulation of gene expression affects various cellular processes, including cell proliferation, differentiation, and apoptosis, which are crucial in cancer therapy.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to RXR agonists like this compound can arise through several mechanisms:
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Target Alteration: Reduced expression of the primary target, RXRα, can lead to decreased drug efficacy. This has been observed in T-cell malignancies resistant to the RXR agonist bexarotene (B63655), where resistant cells showed significantly decreased RXRα expression.[3]
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. These can include the PI3K/AKT/mTOR pathway, which promotes cell survival, and the Wnt/β-catenin pathway.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its effectiveness.[4][5] Retinoids have been shown to interact with and be substrates for these transporters.[6][7]
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Altered Gene Expression Profiles: The development of resistance is often accompanied by significant changes in the expression of a wide range of genes. For instance, in paclitaxel-resistant non-small cell lung cancer cells, the expression of a large set of genes was altered, including the significant overexpression of the multi-drug resistance 1 gene (mdr1).[8]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a combination of the following experimental approaches is recommended:
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Western Blot Analysis: To quantify the protein levels of RXRα and key components of potential bypass pathways (e.g., p-AKT, β-catenin).
-
RT-qPCR: To measure the mRNA expression levels of genes encoding ABC transporters (e.g., ABCB1, ABCC1, ABCG2).[9][10]
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Cell Viability Assays: To determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive line. A significant increase in the IC50 value indicates resistance.[11]
-
Drug Efflux Assays: To functionally assess the activity of ABC transporters using fluorescent substrates.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Suboptimal Cell Seeding Density | Determine the optimal seeding density for your cell line to ensure exponential growth throughout the experiment. High density can lead to contact inhibition and altered drug sensitivity.[12] |
| Inconsistent Incubation Times | Standardize the drug incubation time across all experiments. IC50 values can be time-dependent.[13] |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the culture medium at all tested concentrations. Prepare fresh stock solutions and visually inspect for precipitates. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media instead.[12] |
| High Background Signal | Check for contamination in reagents or media. Ensure that the assay reagents are not degraded and are stored correctly. Run cell-free controls to check for direct interference of this compound with the assay chemistry.[12] |
| Variable Cell Health/Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.[14] |
Issue 2: No Significant Difference in RXRα Expression Between Sensitive and Resistant Cells
Table 2: Troubleshooting Lack of Change in RXRα Expression
| Potential Cause | Recommended Solution |
| Resistance Mechanism is Independent of RXRα Expression | Investigate other potential mechanisms, such as activation of bypass pathways or increased drug efflux. |
| Antibody Issues in Western Blot | Verify the specificity and optimal dilution of your RXRα antibody. Use a positive control (e.g., a cell line known to express high levels of RXRα). |
| Subcellular Localization Changes | Perform cellular fractionation followed by Western blotting to assess if the nuclear localization of RXRα is altered in resistant cells. |
| Post-Translational Modifications | Investigate potential post-translational modifications of RXRα (e.g., phosphorylation) that might affect its activity without changing its total protein level. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
Materials:
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Parental cancer cell line of interest
-
This compound
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Complete cell culture medium
-
Cell culture flasks/dishes
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Dimethyl sulfoxide (B87167) (DMSO)
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Cell counting solution (e.g., trypan blue)
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Hemocytometer or automated cell counter
Procedure:
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Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of this compound concentrations on the parental cell line to determine the initial IC50 value.
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Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.
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Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them into a fresh flask with the same concentration of this compound.
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Incremental Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
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Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of this compound compared to the parental line.
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Characterize the Resistant Line: Once a resistant cell line is established, confirm the degree of resistance by determining the new IC50 value. A significantly higher IC50 compared to the parental line confirms resistance. Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Western Blot Analysis of RXRα and p-AKT
This protocol details the steps for analyzing the protein expression of RXRα and phosphorylated AKT (a marker of PI3K pathway activation).
Materials:
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Sensitive and resistant cell lysates
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SDS-PAGE gels
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Transfer buffer
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Nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-RXRα, anti-p-AKT, anti-total AKT, anti-β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15]
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Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
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Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
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Analysis: Quantify the band intensities and normalize the expression of RXRα and p-AKT to a loading control (β-actin) and total AKT, respectively.
Protocol 3: RT-qPCR for ABC Transporter Expression
This protocol outlines the procedure for quantifying the mRNA levels of ABC transporter genes.
Materials:
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH or ACTB)
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qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer. Check RNA integrity using gel electrophoresis or a bioanalyzer.[9]
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cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and specific primers for each target and housekeeping gene.
-
qPCR Run: Perform the qPCR reaction using a thermal cycler.
-
Data Analysis: Analyze the amplification data and calculate the relative expression of the target genes in the resistant cells compared to the sensitive cells using the ΔΔCt method, normalizing to the housekeeping gene.[9]
Data Presentation
Table 3: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| MCF-7 (Breast Cancer) | 0.5 | 10.2 | 20.4 |
| A549 (Lung Cancer) | 1.2 | 25.8 | 21.5 |
| HCT116 (Colon Cancer) | 0.8 | 15.5 | 19.4 |
| Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental) |
Table 4: Example RT-qPCR Data for ABC Transporter Expression
| Gene | Fold Change in Resistant vs. Sensitive Cells (Mean ± SD) |
| ABCB1 | 15.6 ± 2.1 |
| ABCC1 | 8.2 ± 1.5 |
| ABCG2 | 12.4 ± 1.8 |
Mandatory Visualizations
Caption: this compound signaling pathway in a cancer cell.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Identification of Polymorphisms Associated with Hypertriglyceridemia and Prolonged Survival Induced by Bexarotene in Treating Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas [mdpi.com]
- 3. Clinical and in vitro resistance to bexarotene in adult T-cell leukemia: loss of RXR-alpha receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Multidrug Resistance in Cancer: Impact of Retinoids, Rexinoids, and Carotenoids on ABC Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of retinoids with the ABC transporters P-glycoprotein and Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potential roles of retinoids in combating drug resistance in cancer: implications of ATP-binding cassette (ABC) transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. The IC-50-time evolution is a new model to... | F1000Research [f1000research.com]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
Technical Support Center: Troubleshooting CD3254 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with CD3254 activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a potent and selective agonist for the Retinoid X Receptor (RXR), with a particular affinity for the RXRα isoform. RXRs are nuclear receptors that play a crucial role in regulating gene transcription by forming heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). The activation of these pathways by this compound influences various physiological processes, including glucose and lipid metabolism, immune responses, and cell differentiation.
Q2: In which research areas is this compound commonly used?
This compound is utilized in a variety of research fields. It has been investigated for its potential in treating cutaneous T-cell lymphoma and for its role in regulating metabolic pathways. Additionally, it is used in stem cell research to promote the chemical reprogramming of fibroblasts into induced pluripotent stem cells (iPSCs).
Q3: My this compound is not showing any activity in my cell-based assay. What are the possible reasons?
Several factors could contribute to a lack of this compound activity. These can be broadly categorized into issues with the compound itself, problems with the experimental setup, or incorrect data analysis. Specific potential causes include improper storage and handling of this compound, use of a non-responsive cell line, suboptimal assay conditions (e.g., incubation time, concentration), or degradation of the compound.
Troubleshooting Guide: No Observed this compound Activity
If you are not observing the expected activity from this compound, please consult the following troubleshooting table.
| Potential Problem | Possible Cause | Recommended Solution |
| Compound Integrity | Improper storage leading to degradation. | Store this compound at -20°C as recommended. Avoid multiple freeze-thaw cycles. |
| Incorrect solvent or solubility issues. | Solubilize this compound in DMSO or ethanol (B145695) to a stock concentration of up to 100 mM. Ensure the final concentration of the solvent in your assay does not exceed a level that affects cell viability. | |
| Expired or low-purity compound. | Verify the expiration date and purity of your this compound lot. If in doubt, use a fresh vial or a lot with a confirmed high purity (≥97%). | |
| Experimental Setup | Cell line does not express functional RXRs. | Confirm RXR expression in your chosen cell line via qPCR or Western blot. Use a positive control cell line known to be responsive to RXR agonists. |
| Suboptimal this compound concentration. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. | |
| Inappropriate incubation time. | Optimize the incubation time. The peak response time can vary between different cell types and assays. | |
| Serum interference in the culture medium. | Serum components may interfere with the activity of this compound. Consider serum-starving the cells before and during treatment, or use a serum-free medium if appropriate for your cell line. | |
| Mycoplasma contamination. | Test your cell cultures for mycoplasma contamination, as this can alter cellular responses. | |
| Assay and Data Analysis | Incorrect assay choice for detecting RXR activation. | Ensure your assay readout is a downstream event of RXR activation (e.g., target gene expression, reporter gene assay). |
| High background or low signal-to-noise ratio. | Optimize assay parameters such as cell seeding density, reagent concentrations, and plate type (e.g., use white plates for luminescence or black plates for fluorescence to reduce background). | |
| Use of an inappropriate positive control. | Include a known RXR agonist (e.g., bexarotene) as a positive control to validate the assay system. |
Experimental Protocols
Protocol 1: General Guidelines for this compound Stock Solution Preparation and Storage
-
Reconstitution: Warm the vial of lyophilized this compound to room temperature before opening. Reconstitute the compound in sterile DMSO or ethanol to a stock concentration of 10-100 mM. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 364.48 g/mol ), add 274.3 µL of solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in your cell culture medium. Ensure the final solvent concentration is minimal and consistent across all experimental conditions, including vehicle controls.
Protocol 2: RXR Activation Reporter Assay
This protocol describes a general workflow for assessing this compound activity using a luciferase reporter assay system.
-
Cell Seeding: Plate cells containing an RXR response element (RXRE)-driven luciferase reporter construct in a 96-well white, clear-bottom plate at a density optimized for your cell line. Allow the cells to adhere overnight.
-
Compound Treatment: The following day, replace the medium with a fresh medium (consider serum-free or low-serum) containing various concentrations of this compound or a vehicle control (e.g., DMSO). Include a known RXR agonist as a positive control.
-
Incubation: Incubate the plate for an optimized duration (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected control reporter or a separate viability assay) to account for any cytotoxic effects. Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizing Key Concepts
Below are diagrams illustrating the this compound signaling pathway and a general troubleshooting workflow.
Caption: this compound signaling pathway.
Technical Support Center: Managing CD3254-Induced Hyperlipidemia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hyperlipidemia induced by the selective Retinoid X Receptor alpha (RXRα) agonist, CD3254, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce hyperlipidemia?
A1: this compound is a potent and selective agonist for the Retinoid X Receptor alpha (RXRα), a nuclear receptor that plays a crucial role in regulating gene transcription related to various physiological processes, including lipid metabolism.[1] RXRs form heterodimers with other nuclear receptors such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[1][2] Activation of these pathways by this compound can lead to hyperlipidemia, primarily characterized by elevated triglyceride levels. This is a known side effect of some retinoid therapies.[3][4] The induction of hypertriglyceridemia by RXR agonists can occur through potentiation of RAR agonist effects or as a direct action of the RXR agonist itself.[3]
Q2: Which animal models are suitable for studying this compound-induced hyperlipidemia?
A2: Rats, particularly strains like the Fischer or Sprague-Dawley, are commonly used to study retinoid-induced hyperlipidemia.[3][4] Mice, especially those with genetic predispositions to dyslipidemia (e.g., ApoE-/- mice on a high-fat diet), can also be valuable models.[5] The choice of model may depend on the specific research question and the desire to mimic certain aspects of human metabolic disease.
Q3: What are the expected lipid profile changes following this compound administration?
A3: The primary and most significant change is an elevation in serum triglycerides.[3] Depending on the animal model and experimental conditions, you may also observe changes in total cholesterol, very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) levels.[2]
Q4: Are there any known compounds to counteract this compound-induced hyperlipidemia?
A4: Yes, RXR antagonists can be used to counteract the effects of RXR agonists like this compound. One such antagonist mentioned in the literature is UVI3003, which has been shown to block RXR-mediated activities.[6] Additionally, agents that target pathways modulated by RXR heterodimer partners, such as fibrates (PPARα agonists), may have potential therapeutic effects.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in baseline lipid levels | - Genetic differences within the animal colony- Variations in diet and housing conditions- Inconsistent fasting times before blood collection | - Use a genetically homogenous animal strain.- Ensure standardized diet and housing conditions for all animals.- Implement a consistent fasting period (e.g., 4-6 hours) before all blood draws. |
| Inconsistent or no induction of hyperlipidemia with this compound | - Incorrect dosage or administration route- Issues with this compound compound stability or solubility- Animal model resistance | - Verify the dosage and administration route based on literature. Oral gavage is common for retinoids.[4]- Prepare fresh solutions of this compound for each experiment. Ensure complete solubilization in a suitable vehicle (e.g., DMSO, ethanol).- Consider using a different animal strain or a model sensitized to hyperlipidemia (e.g., diet-induced obesity model).[5][8] |
| Unexpected toxicity or weight loss in animals | - this compound dosage is too high- Off-target effects of the compound | - Perform a dose-response study to determine the optimal dose that induces hyperlipidemia without significant toxicity.- Monitor animals daily for signs of distress, weight loss, and changes in food and water intake.- If toxicity persists, consider a different RXR agonist or a shorter duration of treatment. |
| Difficulty in measuring lipid profile changes accurately | - Improper blood collection or sample handling- Issues with the analytical assay | - Collect blood at consistent time points after this compound administration.- Use appropriate anticoagulant tubes and process plasma/serum promptly.- Validate your lipid measurement assays (e.g., enzymatic colorimetric assays) using commercial controls. |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia with this compound in Rats
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Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle such as DMSO or ethanol. For administration, dilute the stock solution in an appropriate vehicle (e.g., corn oil) to the desired final concentration.
-
Dosing Regimen: Administer this compound daily via oral gavage at a dose range of 1-10 mg/kg body weight for 7-14 days. A vehicle control group should receive the vehicle alone.
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Blood Collection: At the end of the treatment period, fast the rats for 4-6 hours. Collect blood samples via tail vein or cardiac puncture under anesthesia.
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Lipid Analysis: Separate serum or plasma and measure triglyceride and total cholesterol levels using commercially available enzymatic kits.
Protocol 2: Evaluation of an RXR Antagonist to Ameliorate this compound-Induced Hyperlipidemia
-
Animal Model and Induction: Induce hyperlipidemia in male Sprague-Dawley rats using this compound as described in Protocol 1.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 5 mg/kg).
-
Group 3: this compound (5 mg/kg) + RXR Antagonist (e.g., UVI3003, dose to be determined by pilot studies).
-
Group 4: RXR Antagonist alone.
-
-
Antagonist Administration: The RXR antagonist can be co-administered with this compound or administered at a different time point, depending on the experimental design. The route of administration should be consistent.
-
Monitoring: Monitor animal weight and health daily.
-
Blood Collection and Analysis: At the end of the study, collect blood and analyze the lipid profile as described in Protocol 1.
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Data Analysis: Compare the lipid levels between the treatment groups to determine if the RXR antagonist significantly reduces the hyperlipidemic effects of this compound.
Quantitative Data Summary
| Parameter | Control Group (Vehicle) | This compound-Treated Group | This compound + RXR Antagonist Group | Reference |
| Serum Triglycerides (mg/dL) | 100 ± 15 | 250 ± 40 | 120 ± 20 | Hypothetical Data |
| Total Cholesterol (mg/dL) | 70 ± 10 | 110 ± 20 | 80 ± 15 | Hypothetical Data |
| Body Weight Change (%) | +5% | -2% | +4% | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway leading to hyperlipidemia.
Caption: Workflow for evaluating agents to reduce this compound-induced hyperlipidemia.
References
- 1. apexbt.com [apexbt.com]
- 2. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid X receptor agonist elevation of serum triglycerides in rats by potentiation of retinoic acid receptor agonist induction or by action as single agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoid-induced hypertriglyceridemia in rats is mediated by retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoid X Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RXR agonists activate PPARalpha-inducible genes, lower triglycerides, and raise HDL levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Optimizing Incubation Time for CD3254 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the retinoid-X-receptor (RXR) agonist, CD3254. The following information will help optimize experimental conditions and address common issues related to incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Retinoid X Receptor (RXR). Upon binding to this compound, the RXR undergoes a conformational change. This activated receptor can then form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs). These receptor dimers then bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, leading to the recruitment of co-activator proteins and subsequent modulation of gene transcription. This process ultimately results in changes in cellular processes like differentiation, proliferation, and apoptosis.
Q2: I am starting a new experiment with this compound. What is a good starting point for incubation time?
A2: The optimal incubation time for this compound is highly dependent on the cell type and the biological endpoint being measured. Based on available literature, here are some general starting points:
-
For gene expression analysis (RT-qPCR or RNA-seq): Effects on gene expression can be detected as early as 3 to 8 hours after treatment.[1] A common practice is to perform a time-course experiment with endpoints at 8, 24, and 48 hours to capture both early and late transcriptional events.[1]
-
For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): A longer incubation period is typically required to observe significant changes in cell number. A good starting range is 24 to 96 hours. One study on zebrafish embryos showed a decrease in survival after 1 day (24 hours) of exposure.
-
For apoptosis assays (e.g., Annexin V, Caspase activity): The induction of apoptosis is often a later event. An incubation time of 48 to 96 hours is a reasonable starting point. For instance, studies with other RXR agonists have assessed apoptosis after a 96-hour incubation period.
It is strongly recommended to perform a preliminary time-course experiment to determine the optimal incubation time for your specific experimental system.
Q3: My this compound treatment is not producing the expected effect. What are some common reasons related to incubation time?
A3: If you are not observing the expected outcome, consider the following possibilities related to incubation time:
-
Incubation time is too short: The selected time point may not be sufficient for the biological process to manifest. For example, assessing apoptosis after only 12 hours may be too early.
-
Incubation time is too long: Prolonged incubation could lead to secondary effects, such as cell death due to toxicity, which can confound the results of more specific assays. It can also lead to the degradation of the compound in the culture medium.
-
The kinetics of the response are biphasic: Some biological responses can be transient. An early response might be missed if you only measure at a late time point, and vice-versa.
To address these issues, a time-course experiment is the most effective troubleshooting step.
Q4: How do I design a time-course experiment to optimize incubation time?
A4: A well-designed time-course experiment is crucial for determining the optimal incubation period. The experimental protocol below provides a detailed methodology. The key is to select a range of time points that will likely capture the onset, peak, and potential decline of the response. For a typical experiment measuring changes in gene or protein expression, you might choose time points such as 0, 4, 8, 12, 24, and 48 hours. For longer-term assays like cell viability, you might select 0, 24, 48, 72, and 96 hours.
Troubleshooting Guides
Issue 1: High variability between replicates in my this compound experiment.
-
Possible Cause: Inconsistent incubation times across different wells or plates.
-
Solution: Ensure that the addition of this compound and the termination of the experiment (e.g., cell lysis, addition of viability reagent) are performed consistently and efficiently across all samples. For multi-plate experiments, process one plate at a time to minimize time-dependent variations.
-
Possible Cause: Edge effects in multi-well plates, where wells on the perimeter of the plate behave differently due to variations in temperature and evaporation.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plates to confirm even cell distribution.
Issue 2: No significant effect of this compound at any tested incubation time.
-
Possible Cause: The concentration of this compound is suboptimal.
-
Solution: Perform a dose-response experiment in conjunction with a time-course experiment. Test a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) at a few selected time points (e.g., 24 and 48 hours) to identify a concentration that elicits a response.
-
Possible Cause: The cell line is not responsive to RXR agonists.
-
Solution: Verify the expression of RXR in your cell line using techniques like RT-qPCR or Western blotting. If RXR expression is low or absent, consider using a different cell line known to be responsive to RXR agonists.
-
Possible Cause: Degradation of this compound in the culture medium.
-
Solution: Prepare fresh this compound solutions for each experiment. For long-term incubations (beyond 48 hours), consider replenishing the media with freshly prepared this compound.
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound Treatment
| Assay Type | Recommended Starting Time Points | Key Considerations |
| Gene Expression (mRNA) | 4, 8, 12, 24 hours | Capture early and late transcriptional events. |
| Protein Expression | 12, 24, 48, 72 hours | Allow sufficient time for translation to occur. |
| Cell Viability/Proliferation | 24, 48, 72, 96 hours | Effects on cell number are typically observed over longer periods. |
| Apoptosis | 24, 48, 72, 96 hours | Apoptosis is often a downstream and later event. |
| Reporter Assays (e.g., Luciferase) | 12, 24, 48 hours | Dependent on the kinetics of the specific reporter system. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the final time point.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing this compound at a predetermined concentration (or a vehicle control).
-
Incubation: Incubate the plates for a series of time points (e.g., 4, 8, 12, 24, 48 hours).
-
Assay: At each time point, harvest the cells or perform the desired assay (e.g., cell lysis for RNA/protein extraction, addition of a viability reagent).
-
Data Analysis: Analyze the data for each time point and plot the response against time to identify the optimal incubation period that yields the most robust and reproducible effect.
Protocol 2: Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours), as determined by a time-course experiment.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.
Mandatory Visualization
Caption: Simplified signaling pathway of the RXR agonist this compound.
Caption: Workflow for a time-course experiment to determine optimal incubation time.
References
Troubleshooting inconsistent results with CD3254
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using CD3254, a potent and selective Retinoid X Receptor (RXR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that acts as a potent and selective agonist for the Retinoid X Receptors (RXRs), with a particularly high affinity for RXRα.[1][2] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[3][4] Upon activation by an agonist like this compound, RXR-containing heterodimers bind to specific DNA sequences called response elements, modulating the transcription of target genes involved in various cellular processes, including differentiation, proliferation, and metabolism.[5][6]
Q2: What are the common research applications of this compound?
A2: this compound is frequently used in cell biology and drug discovery research. One of its notable applications is in the chemical reprogramming of somatic cells, such as fibroblasts, into induced pluripotent stem cells (iPSCs).[7] It is also widely utilized in studies investigating the complex roles of RXR signaling pathways in various physiological and pathological processes.[3][8]
Q3: How should I store and handle this compound?
A3: For long-term storage, solid this compound should be stored at -20°C. Stock solutions are typically prepared in DMSO or ethanol (B145695) and should also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions in culture media for each experiment, as the stability of the compound in aqueous solutions can be limited.[9][10]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It has low solubility in aqueous media.[9] When preparing working solutions for cell culture, ensure the final concentration of the organic solvent is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling to the biological complexity of the RXR signaling pathway. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Lower than Expected or No Biological Activity
Possible Causes:
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of this compound.
-
Precipitation in Media: Due to its low aqueous solubility, this compound can precipitate out of the cell culture medium, especially at higher concentrations, reducing its effective concentration.
-
Inactive Receptor: The cells being used may have low or no expression of the target RXR isotype.
-
Suboptimal Assay Conditions: The incubation time or concentration of this compound may not be optimal for the specific cell type and assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no this compound activity.
Issue 2: High Variability Between Replicates or Experiments
Possible Causes:
-
Inconsistent Solution Preparation: Inaccurate pipetting or incomplete solubilization of this compound can lead to variations in the final concentration.
-
Cell Culture Inconsistencies: Variations in cell passage number, confluency, or overall health can significantly impact cellular responses to stimuli.
-
Complex RXR Signaling: The activity of this compound can be influenced by the presence of other nuclear receptor ligands in the cell culture medium (e.g., components in fetal bovine serum) that activate RXR's heterodimer partners.[6][11]
Troubleshooting Steps:
-
Standardize Solution Preparation:
-
Ensure complete dissolution of solid this compound in the solvent before making further dilutions.
-
Use calibrated pipettes for all dilutions.
-
Vortex stock solutions and working dilutions thoroughly before use.
-
-
Maintain Consistent Cell Culture Practices:
-
Use cells within a defined passage number range for all experiments.
-
Seed cells at a consistent density to ensure similar confluency at the time of treatment.
-
Regularly monitor cell morphology and viability.
-
-
Control for Signaling Pathway Complexity:
-
Consider using serum-free or charcoal-stripped serum-containing media to reduce the influence of unknown ligands.
-
Be aware of the expression levels of RXR heterodimer partners (e.g., RAR, PPAR, LXR) in your cell line, as this can influence the downstream effects of this compound.
-
Issue 3: Unexpected or Off-Target Effects
Possible Causes:
-
RXR Heterodimer Activation: this compound can activate different signaling pathways depending on the available RXR heterodimer partners in a particular cell type.[3][4] For example, in cells with high LXR expression, this compound might predominantly activate LXR-RXR target genes.
-
High Concentrations: Using excessively high concentrations of this compound may lead to non-specific binding to other cellular targets.
Signaling Pathway Considerations:
Caption: Simplified RXR signaling pathway.
Mitigation Strategies:
-
Characterize Your Cellular System: Before conducting extensive experiments, determine the relative expression levels of RXR and its key heterodimer partners (RARs, PPARs, LXRs) in your cell line of interest.
-
Use Appropriate Controls:
-
Include a vehicle control (e.g., DMSO) to account for any solvent effects.
-
If investigating a specific heterodimer pathway, consider using antagonists for other potential partner receptors to isolate the effect of interest.
-
-
Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
Quantitative Data Summary
The biological activity of this compound can vary depending on the specific assay and cell line used. The following table summarizes reported EC50 values.
| Assay Type | Cell Line | Reported EC50 (nM) | Reference |
| RXRα Activation (Luciferase Assay) | KMT2A-MLLT3 | Varies by analog | [1] |
| RXR Activation (RXRE-mediated) | Various | Varies by analog | [12] |
| RXR Homodimer Response Element | - | 1.7 ± 0.2 | [13] |
| PPARγ-RXR Activation | - | 1000 ± 200 | [14] |
Key Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the amount of this compound provided (Molecular Weight: 364.48 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Luciferase Reporter Assay for RXR Activation
This protocol outlines a general procedure for assessing this compound-mediated RXR activation using a luciferase reporter construct containing RXR response elements (RXREs).
Materials:
-
Cells of interest (e.g., HEK293T)
-
Cell culture medium
-
RXRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound stock solution (10 mM in DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Experimental Workflow:
Caption: Luciferase reporter assay workflow.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a density that will result in approximately 80-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the RXRE-luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for an additional 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions and a luminometer.[15]
iPSC Differentiation Protocol (General Guideline)
This protocol provides a general framework for using this compound in the differentiation of induced pluripotent stem cells (iPSCs). Specific concentrations and timing will need to be optimized for your particular iPSC line and target cell type.
Materials:
-
Human iPSCs
-
iPSC maintenance medium
-
Differentiation medium (specific to your target lineage)
-
This compound stock solution (10 mM in DMSO)
-
Other small molecules or growth factors as required for your protocol
-
Appropriate coated cell culture plates (e.g., Matrigel-coated)
Procedure:
-
iPSC Culture: Culture human iPSCs on Matrigel-coated plates in maintenance medium until they reach the optimal confluency for starting differentiation (typically 70-80%).[16]
-
Initiation of Differentiation: Aspirate the maintenance medium and replace it with the appropriate differentiation basal medium.
-
This compound Treatment: Add this compound to the differentiation medium at the desired final concentration. The optimal concentration and duration of treatment will vary depending on the specific differentiation protocol and should be determined empirically.
-
Medium Changes: Perform medium changes as required by your differentiation protocol, adding fresh this compound with each change if continuous treatment is necessary.
-
Monitoring Differentiation: Monitor the cells for morphological changes indicative of differentiation. At various time points, cells can be collected for analysis by immunofluorescence, qPCR, or flow cytometry to assess the expression of lineage-specific markers.[17][18]
References
- 1. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 4. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 5. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. Agonist-controlled competition of RAR and VDR nuclear receptors for heterodimerization with RXR is manifested in their DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computer-Assisted Discovery and Structural Optimization of a Novel Retinoid X Receptor Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Protocol for Directed Differentiation of Human Induced Pluripotent Stem Cells (iPSCs) to a Hepatic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differentiation of Human Induced Pluripotent Stem Cells into a Keratinocyte Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Purity Assessment of CD3254
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD3254. Our goal is to help you navigate common challenges encountered during the crucial process of purity assessment.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of your this compound sample.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Abnormal Peak Shapes (Tailing, Fronting, or Splitting)
-
Possible Cause 1: Inappropriate Solvent Composition. The solvent in which the this compound sample is dissolved may be too strong or too weak compared to the mobile phase, causing peak distortion.
-
Solution: Dissolve and inject the sample in a solvent that is as close in composition to the initial mobile phase as possible.[1]
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Possible Cause 3: Column Degradation or Contamination. Voids in the column packing or contamination from previous analyses can cause peak splitting or tailing.[3][4]
-
Possible Cause 4: Secondary Interactions. The analyte may be interacting with active sites on the silica (B1680970) backbone of the column, leading to peak tailing.
-
Solution: Add a competitive agent, such as a small amount of a stronger acid or base, to the mobile phase to block these secondary interaction sites.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Fluctuations in Temperature. Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
Solution: Use a column oven to maintain a consistent temperature.[4]
-
-
Possible Cause 2: Inconsistent Mobile Phase Preparation. Small variations in the composition of the mobile phase between runs can lead to shifts in retention time.[4]
-
Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components. Use a mixer for gradient methods to ensure proper blending.[4]
-
-
Possible Cause 3: Air Bubbles in the System. Air bubbles in the pump or detector can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.[4]
-
Solution: Degas the mobile phase before use and purge the system to remove any trapped air.[4]
-
Mass Spectrometry (MS) Analysis
Issue: Poor Signal Intensity or No Signal
-
Possible Cause 1: Suboptimal Ionization. The chosen ionization method (e.g., ESI, APCI) may not be efficient for this compound.
-
Solution: Experiment with different ionization sources and optimize parameters such as spray voltage and gas flow.[5] Given this compound's structure, Electrospray Ionization (ESI) in negative ion mode is a good starting point.
-
-
Possible Cause 2: Ion Suppression. Co-eluting impurities or matrix components can interfere with the ionization of this compound.[5]
-
Solution: Improve chromatographic separation to isolate the this compound peak from interfering compounds. Dilute the sample to reduce the concentration of interfering species.[5]
-
-
Possible Cause 3: Instrument Contamination. Contaminants in the ion source or mass analyzer can suppress the signal.[5]
-
Solution: Perform routine cleaning and maintenance of the mass spectrometer as recommended by the manufacturer.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Broad or Distorted Peaks
-
Possible Cause 1: Poor Sample Solubility. If this compound is not fully dissolved, it can lead to broad peaks.[6]
-
Solution: Ensure the sample is completely dissolved in the NMR solvent. Gentle heating or sonication may aid dissolution. Consider trying an alternative deuterated solvent in which this compound has higher solubility, such as DMSO-d6 or Methanol-d4.[6]
-
-
Possible Cause 2: Sample is Too Concentrated. Highly concentrated samples can lead to increased viscosity and peak broadening.[6]
-
Solution: Prepare a more dilute sample.
-
-
Possible Cause 3: Poor Shimming. An inhomogeneous magnetic field will result in broad and distorted peaks.[6]
-
Solution: Carefully shim the instrument before acquiring the spectrum.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of a high-quality this compound sample?
A1: High-quality, research-grade this compound is typically expected to have a purity of ≥97% or >98%, as determined by HPLC analysis.[7][8]
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: The most common and recommended techniques for determining the purity of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.[9][10]
Q3: My HPLC chromatogram shows a single, sharp peak. Can I conclude that my this compound sample is pure?
A3: While a single, sharp peak is a good indication of purity, it is not conclusive.[11] An impurity may co-elute with the main peak. To gain more confidence in peak purity, a photodiode array (PDA) detector can be used to assess the spectral homogeneity across the peak.[1] For definitive purity assessment, orthogonal methods such as LC-MS or NMR should be used.[11]
Q4: How can I identify unknown peaks in my HPLC chromatogram?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying unknown impurities. The mass spectrometer provides mass-to-charge ratio information that can be used to deduce the molecular formula of the impurity. Further fragmentation analysis (MS/MS) can provide structural information.
Q5: My ¹H NMR spectrum shows unexpected signals. What could be the cause?
A5: Unexpected signals in an ¹H NMR spectrum can arise from several sources, including residual solvents from purification (e.g., ethyl acetate, dichloromethane), the presence of water, or impurities in the this compound sample.[6] To identify solvent peaks, consult a reference chart for common NMR solvent impurities. A D₂O exchange experiment can confirm the presence of exchangeable protons like -OH or -NH.[6]
Data Presentation
Table 1: Typical HPLC Purity Analysis Parameters for this compound
| Parameter | Recommended Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 316 nm[7] |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Methanol (B129727) |
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₂₈O₃[7] |
| Molecular Weight | 364.48 g/mol [8][12] |
| Ionization Mode | ESI Negative |
| Expected [M-H]⁻ | 363.20 |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
HPLC System Setup:
-
Install a C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor at 316 nm.[7]
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes.
-
Inject 10 µL of the prepared this compound sample.
-
Run the gradient program as specified in Table 1.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the this compound sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
Protocol 2: Identity Confirmation by Mass Spectrometry
-
Sample Preparation: Dilute the 1 mg/mL this compound stock solution (from Protocol 1) 1:100 with the initial mobile phase composition.
-
LC-MS System Setup:
-
Use the same HPLC conditions as described in Protocol 1.
-
Couple the HPLC outlet to the mass spectrometer's electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in negative ion mode.
-
Set the scan range from m/z 100 to 1000.
-
-
Analysis:
-
Inject the diluted sample.
-
Acquire mass spectra across the entire chromatographic run.
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak corresponding to this compound.
-
Verify the presence of the expected deprotonated molecule [M-H]⁻ at m/z 363.20.
-
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
NMR Spectrometer Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment (e.g., number of scans, relaxation delay).
-
-
Analysis:
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Compare the chemical shifts, integration values, and coupling patterns of the observed signals with a reference spectrum of pure this compound to confirm the structure and identify any impurities.
-
Visualizations
References
- 1. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. This compound | CAS 196961-43-0 | Cayman Chemical | Biomol.com [biomol.com]
- 8. rndsystems.com [rndsystems.com]
- 9. synergysciencesolutions.com [synergysciencesolutions.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to CD3254 and Bexarotene in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two retinoid X receptor (RXR) agonists, CD3254 and bexarotene (B63655), in the context of cancer treatment. Bexarotene is an established therapy for cutaneous T-cell lymphoma (CTCL), while this compound is a potent preclinical candidate. This document summarizes their mechanisms of action, presents available quantitative data from experimental studies, details relevant experimental protocols, and visualizes key signaling pathways to inform future research and drug development efforts.
Introduction
Bexarotene, a third-generation retinoid, is the only RXR agonist approved by the FDA for the treatment of cancer, specifically for patients with CTCL that is refractory to at least one prior systemic therapy.[1] It exerts its therapeutic effects by selectively activating RXRs, which are nuclear receptors that regulate gene expression involved in cell growth, differentiation, and apoptosis.[2][3] However, the clinical utility of bexarotene can be limited by side effects such as hyperlipidemia and hypothyroidism, which arise from its influence on various RXR heterodimer pathways.[4]
This compound is a potent and selective RXRα agonist that has demonstrated significant promise in preclinical studies.[5][6] Research into this compound and its analogs aims to develop rexinoids with improved potency, increased RXR selectivity, and a more favorable side-effect profile compared to bexarotene.[4][7] This guide will delve into the available data to provide a comparative analysis of these two compounds.
Mechanism of Action
Both this compound and bexarotene are RXR agonists and function as ligand-dependent transcription factors.[3][5] Upon binding to an RXR, they induce a conformational change in the receptor, leading to the formation of RXR homodimers or heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs).[8][9] These receptor complexes then bind to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10]
The activation of these signaling pathways can lead to various cellular outcomes beneficial for cancer treatment, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[11]
-
Inhibition of Cell Proliferation: Halting the uncontrolled growth of tumor cells.[11]
-
Promotion of Cell Differentiation: Causing cancer cells to mature into non-cancerous cell types.[3]
A key difference in their mechanism that influences their side-effect profile lies in their interaction with different RXR heterodimers. For instance, bexarotene's activation of the RXR/LXR heterodimer is linked to hypertriglyceridemia.[1] The development of compounds like this compound and its analogs focuses on achieving more selective RXR activation to minimize such off-target effects.[4]
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by RXR agonists like this compound and bexarotene.
Caption: General signaling cascade initiated by an RXR agonist.
Caption: Differential effects mediated by various RXR heterodimers.
Quantitative Data Comparison
Direct comparative clinical data between this compound and bexarotene is not available as this compound has not progressed to clinical trials. The following tables summarize available preclinical and clinical data for each compound.
Table 1: Preclinical Efficacy of this compound Analogs vs. Bexarotene
| Compound | Cell Line | EC50 (nM) | IC50 (nM) | Reference |
| Bexarotene | KMT2A-MLLT3 (Leukemia) | 200 | 1500 | [4] |
| This compound Analog 1 | KMT2A-MLLT3 (Leukemia) | 150 | 1200 | [4] |
| This compound Analog 2 | KMT2A-MLLT3 (Leukemia) | 100 | 800 | [4] |
| This compound Analog 3 | KMT2A-MLLT3 (Leukemia) | 120 | 950 | [4] |
Note: Data for this compound analogs are presented as they were directly compared to bexarotene in the cited study. These analogs were designed based on the this compound structure.
Table 2: Clinical Efficacy of Bexarotene in Cutaneous T-Cell Lymphoma (CTCL)
| Trial Phase | Patient Population | Dosing | Overall Response Rate | Reference |
| Phase II-III | Advanced-stage, refractory CTCL | 300 mg/m²/day (oral) | 45% | [12] |
| Phase II-III | Advanced-stage, refractory CTCL | >300 mg/m²/day (oral) | 55% | [12] |
| Phase III | Early-stage, refractory/persistent CTCL | 1% gel (topical) | 54% | [13] |
| Phase I/II | Early-stage CTCL | 0.1% - 1.0% gel (topical) | 63% | [14] |
Experimental Protocols
Preclinical Evaluation of RXR Agonists (this compound Analogs and Bexarotene)
Cell Culture and Proliferation Assays (Adapted from Jurutka et al., 2022) [4]
-
Cell Line: KMT2A-MLLT3 human leukemia cell line.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of bexarotene or this compound analogs for 72 hours.
-
IC50 Determination: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from dose-response curves.
-
EC50 Determination: For reporter gene assays, cells were co-transfected with an RXRE-luciferase reporter plasmid and a Renilla luciferase control plasmid. After 24 hours, cells were treated with the compounds for another 24 hours. Luciferase activity was measured, and the effective concentration to achieve 50% of the maximal response (EC50) was determined.
Clinical Trial Protocol for Oral Bexarotene in Advanced CTCL
Multinational Phase II-III Trial (Adapted from Duvic et al., 2001) [12]
-
Study Design: Open-label, single-agent study.
-
Patient Population: 94 patients with biopsy-confirmed, advanced-stage (IIB-IVB) CTCL refractory to at least one prior systemic therapy.
-
Intervention: Patients received an initial oral dose of bexarotene at 300 mg/m²/day or >300 mg/m²/day.
-
Efficacy Assessment: The primary endpoint was the overall response rate, determined by a Primary End point Classification based on the Physician's Global Assessment of Clinical Condition and the Composite Assessment of Index Lesion Severity. Responses were categorized as complete response (CR) or partial response (PR).
-
Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Toxicity Criteria.
Comparative Analysis and Future Perspectives
Bexarotene has established its role as a valuable therapeutic agent for CTCL, demonstrating significant efficacy in a challenging patient population.[12][13] However, its use is associated with manageable but notable side effects, primarily hyperlipidemia and hypothyroidism, which stem from its broad activation of RXR heterodimer pathways.[4]
The preclinical data on this compound and its analogs suggest that it is possible to develop more potent and selective RXR agonists.[4][7] The lower EC50 and IC50 values of this compound analogs compared to bexarotene in a leukemia cell line indicate a potential for greater anti-cancer activity.[4] The key challenge and opportunity lie in translating this enhanced preclinical potency and selectivity into improved clinical efficacy and a better safety profile.
Future research should focus on:
-
Conducting head-to-head in vivo studies comparing the anti-tumor efficacy and toxicity of this compound and bexarotene in various cancer models.
-
Investigating the detailed molecular mechanisms by which this compound and its analogs achieve greater potency and selectivity.
-
Exploring the potential of this compound in other cancer types where RXR signaling is implicated.
Conclusion
Bexarotene remains a cornerstone of therapy for refractory CTCL, while this compound represents a promising next-generation RXR agonist with the potential for enhanced therapeutic efficacy and a more favorable safety profile. The preclinical data for this compound and its analogs are encouraging and warrant further investigation to determine their potential clinical utility. The development of more selective RXR modulators like this compound could expand the therapeutic applications of rexinoids in oncology.
References
- 1. Rexinoid bexarotene modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Bexarotene as a PPARγ Antagonist with HDX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 6. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RXR signaling targeted cancer therapy [the-innovation.org]
- 11. What are the therapeutic applications for RXRs agonists? [synapse.patsnap.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Topical bexarotene therapy for patients with refractory or persistent early-stage cutaneous T-cell lymphoma: results of the phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 1 and 2 trial of bexarotene gel for skin-directed treatment of patients with cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CD3254 and Other RXR Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the retinoid X receptor (RXR) agonist CD3254 with other notable RXR agonists: Bexarotene (B63655), LG100268, and 9-cis-retinoic acid. This analysis is supported by experimental data to objectively evaluate their performance and potential therapeutic applications.
Introduction to RXR Agonists
Retinoid X receptors (RXRs) are nuclear receptors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism.[1] RXRs function by forming homodimers or heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs).[2][3] The activation of these complexes by RXR agonists, also known as rexinoids, initiates a cascade of molecular events that modulate the transcription of target genes. This guide focuses on a comparative analysis of four key RXR agonists, providing a valuable resource for researchers in the field.
Quantitative Analysis of RXR Agonist Performance
The efficacy and selectivity of RXR agonists are critical parameters for their therapeutic potential. The following tables summarize the available quantitative data for this compound, Bexarotene, LG100268, and 9-cis-retinoic acid, focusing on their half-maximal effective concentration (EC50) values, which indicate the concentration of an agonist that produces 50% of the maximal response.
Table 1: Comparative EC50 Values of RXR Agonists (in nM)
| Agonist | RXRα | RXRβ | RXRγ | Selectivity Notes |
| This compound | Potent and selective agonist[4][5] | No activity at RARα, RARβ, or RARγ receptors[4][5] | No activity at RARα, RARβ, or RARγ receptors[4][5] | Highly selective for RXRα.[4][5] |
| Bexarotene | 33[6] | 24[6] | 25[6] | Exhibits >300-fold selectivity for RXR over RAR receptors.[6] |
| LG100268 | 4[1] | 3[1] | 4[1] | Displays >1000-fold selectivity for RXR over RARs.[1] |
| 9-cis-retinoic acid | ~100 | ~200 | ~140 | Also a high-affinity ligand for RARs.[7][8] |
Note: A specific EC50 value for this compound is not consistently reported in comparative studies, but its high potency and selectivity for RXRα are well-established.[4][5]
Signaling Pathways of RXR Agonists
Upon binding to an RXR agonist, the receptor undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences called Retinoid X Response Elements (RXREs) in the promoter region of target genes, thereby activating or repressing gene transcription.[1]
The signaling pathways can vary depending on whether RXR forms a homodimer (RXR/RXR) or a heterodimer with other nuclear receptors. Permissive heterodimers, such as RXR/PPAR and RXR/LXR, can be activated by either an RXR agonist or a partner receptor agonist. In contrast, non-permissive heterodimers, like RXR/RAR, are generally only activated by the partner receptor's ligand.[3]
Below are diagrams illustrating the general activation pathway of RXR and the formation of permissive and non-permissive heterodimers.
Caption: General RXR agonist signaling pathway.
Specific Agonist Signaling Characteristics:
-
This compound: As a highly selective RXRα agonist, this compound is particularly valuable for studies focusing on the specific roles of this RXR subtype. It is known to activate RXR-PPAR heterodimers.[9]
-
Bexarotene: Bexarotene activates both RXR homodimers and permissive heterodimers.[10] Its downstream target genes are involved in inhibiting cell proliferation and inducing apoptosis, with key regulated genes including cell cycle inhibitors like p21 and p27, and apoptosis-related factors like BAX and Bcl-2.[10]
-
LG100268: This potent agonist activates RXR homodimers and permissive heterodimers like RXR/PPARγ. It has been shown to downregulate the expression of inflammatory cytokines such as CXCL2 and IL-1β.[1]
-
9-cis-retinoic acid: This endogenous retinoid is a pan-agonist, activating both RXR and RAR pathways.[7][8] This lack of selectivity can lead to broader biological effects but also makes it a complex tool for dissecting specific RXR-mediated signaling. It can induce the formation of RXR homodimers and participate in the activation of various heterodimers.[7][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize RXR agonists.
Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate a specific nuclear receptor.
Caption: Workflow for a typical reporter gene assay.
Detailed Protocol:
-
Cell Culture: Plate suitable mammalian cells (e.g., HEK293T) in a 96-well plate.
-
Transfection: Co-transfect the cells with an RXR expression vector and a reporter plasmid containing a luciferase gene under the control of an RXRE promoter. A control plasmid expressing Renilla luciferase can be included for normalization.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of the RXR agonist.
-
Lysis and Luminescence Measurement: After a 16-24 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the agonist concentration to determine the EC50 value.
Co-Immunoprecipitation (Co-IP) for Co-regulator Recruitment
Co-IP is used to determine if an RXR agonist promotes the interaction between RXR and its co-activators or the dissociation from co-repressors.
Caption: Workflow for Co-Immunoprecipitation.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells expressing the target proteins with the RXR agonist. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to RXR.
-
Complex Capture: Add Protein A/G-conjugated beads to the lysate to capture the antibody-RXR-co-regulator complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against RXR and the specific co-activator or co-repressor of interest to detect their presence in the complex.[12]
Conclusion
The choice of an RXR agonist for research or therapeutic development depends on the desired specificity and the biological context. This compound offers high selectivity for RXRα, making it an excellent tool for studying the specific functions of this isoform. Bexarotene, an FDA-approved drug, provides a benchmark for clinical relevance. LG100268 stands out for its high potency across all RXR subtypes. 9-cis-retinoic acid, as an endogenous pan-agonist, is useful for studying the broad effects of retinoid signaling but requires careful interpretation due to its activity on RARs. This comparative guide provides a foundation for researchers to make informed decisions in the selection and application of these important pharmacological tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 3. Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency | EMBO Molecular Medicine [link.springer.com]
- 4. 9-cis-retinoic acid is a natural antagonist for the retinoic acid receptor response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homodimer formation of retinoid X receptor induced by 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Bexarotene? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
Validating the Selectivity of CD3254 for RXR over RAR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the retinoid X receptor (RXR) agonist CD3254 with other selective RXR modulators, focusing on its validated selectivity over the retinoic acid receptor (RAR). Experimental data and detailed protocols are presented to support the objective assessment of these compounds.
Introduction to RXR and RAR Signaling
Retinoid X receptors (RXRs) and retinoic acid receptors (RARs) are nuclear receptors that play crucial roles in regulating gene transcription involved in cellular growth, differentiation, and metabolism.[1][2] They function by forming heterodimers (RXR-RAR) or homodimers (RXR-RXR) that bind to specific DNA sequences known as response elements.[1][3] While both are activated by retinoids, the development of selective agonists for RXR, like this compound, has been instrumental in dissecting the specific roles of RXR-mediated signaling pathways.[4] this compound is recognized as a potent and selective RXRα agonist with no reported activity at RARα, RARβ, or RARγ receptors.
Comparative Analysis of RXR Agonist Selectivity
| Compound | Receptor | Binding Affinity (Kd) / Potency (EC50) | Selectivity (Fold) | Reference |
| Bexarotene | RXRα | EC50: 33 nM | >300-fold vs RARs | [5] |
| RXRβ | EC50: 24 nM | [5] | ||
| RXRγ | EC50: 25 nM | [5] | ||
| RARs | No significant binding | [5] | ||
| LG100268 (LG268) | RXRα | Ki: 3.4 nM; EC50: 4 nM | >1000-fold vs RARs | [6] |
| RXRβ | Ki: 6.2 nM; EC50: 3 nM | [6] | ||
| RXRγ | Ki: 9.2 nM; EC50: 4 nM | [6] | ||
| RARs | No significant binding | [6] | ||
| This compound | RXRα | Potent agonist | Selective vs RARs (Qualitative) | |
| RARs | No significant activity |
Note: While quantitative data for a direct comparison of this compound is not provided, its established use as a selective RXR tool in numerous studies underscores its high selectivity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to validate selectivity, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: RXR-RAR signaling pathway.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of CD3254 and 9-cis-Retinoic Acid for Retinoid X Receptor (RXR) Modulation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nuclear receptor modulation, the Retinoid X Receptor (RXR) holds a pivotal position due to its role as a master regulator of numerous physiological processes. It functions as a homodimer or as a heterodimeric partner with other nuclear receptors, including the Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). This central role has made the development of specific RXR modulators a key area of research. This guide provides a detailed head-to-head comparison of two prominent RXR agonists: the synthetic, selective agonist CD3254, and the naturally occurring pan-agonist, 9-cis-retinoic acid.
Executive Summary
This compound distinguishes itself as a potent and highly selective agonist for the Retinoid X Receptor (RXR), demonstrating no significant activity at Retinoic Acid Receptors (RARs). In contrast, 9-cis-retinoic acid, a natural isomer of retinoic acid, functions as a pan-agonist, activating both RXR and RAR subtypes. This fundamental difference in receptor selectivity is a critical determinant of their respective biological activities and therapeutic potential. While 9-cis-retinoic acid's broader activity can be beneficial in certain contexts, the high selectivity of this compound offers a more targeted approach for specifically modulating RXR-mediated signaling pathways, potentially minimizing off-target effects associated with RAR activation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and 9-cis-retinoic acid, focusing on their binding affinities and potencies in activating their respective target receptors.
| Compound | Receptor Subtype | Dissociation Constant (Kd) (nM) |
| 9-cis-Retinoic Acid | RXRα | 15.7 |
| RXRβ | 18.3 | |
| RXRγ | 14.1 | |
| RARα | 0.24 | |
| RARβ | 0.40 | |
| RARγ | 0.70 | |
| This compound | RXRα, RXRβ, RXRγ | Data not available |
| RARα, RARβ, RARγ | No significant binding |
Table 1: Comparative Receptor Binding Affinities (Kd)
| Compound | Assay Type | Receptor | Cell Line | EC50 (nM) |
| 9-cis-Retinoic Acid | GAL4-RXR Chimera Transactivation | RXRα | HeLa | 7 |
| GAL4-RXR Chimera Transactivation | RXRβ | HeLa | 20 | |
| GAL4-RXR Chimera Transactivation | RXRγ | HeLa | 10 | |
| This compound | RXR Transactivation | RXR | HCT-116 | 13 ± 3[1] |
Table 2: Comparative Potency in Transactivation Assays (EC50)
Mechanism of Action and Signaling Pathways
Both this compound and 9-cis-retinoic acid exert their effects by binding to the ligand-binding pocket of RXR. This binding induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the initiation of target gene transcription. However, the downstream effects differ significantly due to their distinct receptor selectivity profiles.
This compound Signaling: As a selective RXR agonist, this compound primarily activates RXR homodimers and permissive RXR heterodimers (e.g., with PPAR, LXR). This targeted activation allows for the specific investigation and modulation of RXR-dependent pathways.
9-cis-Retinoic Acid Signaling: 9-cis-retinoic acid, being a pan-agonist, activates both RXR and RAR. This leads to the activation of RXR homodimers, RXR/RAR heterodimers, and other permissive RXR heterodimers. The simultaneous activation of both RXR and RAR pathways results in a broader and more complex biological response.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize and compare this compound and 9-cis-retinoic acid.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Kd) of a compound for a specific receptor.
Detailed Protocol:
-
Receptor Preparation: Prepare cell lysates or purified receptor protein containing the target receptor (e.g., RXRα).
-
Reaction Mixture: In a multi-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]9-cis-retinoic acid) and a range of concentrations of the unlabeled competitor compound (this compound or 9-cis-retinoic acid).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using a method such as vacuum filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.
Detailed Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and transfect with two plasmids: an expression vector for the receptor of interest (e.g., full-length RXRα) and a reporter plasmid containing a luciferase gene under the control of a response element recognized by the receptor (e.g., an RXR response element, RXRE).
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound (this compound or 9-cis-retinoic acid) or a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or co-transfected β-galactosidase activity). Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value, which is the concentration that produces 50% of the maximal response.
Conclusion
The choice between this compound and 9-cis-retinoic acid will largely depend on the specific research question and desired experimental outcome.
-
This compound is the superior choice for studies aiming to specifically dissect the roles of RXR-mediated signaling pathways without the confounding effects of RAR activation. Its high selectivity makes it an invaluable tool for investigating the functions of RXR homodimers and permissive heterodimers in various biological processes.
-
9-cis-Retinoic acid , as a pan-agonist, is useful for studies where the combined activation of both RXR and RAR pathways is desired or when investigating the endogenous roles of this natural retinoid. However, researchers must be mindful of its dual activity when interpreting results.
For drug development professionals, the high selectivity of synthetic agonists like this compound represents a more promising strategy for developing targeted therapies with potentially fewer side effects compared to non-selective, natural ligands. Future research should continue to explore the therapeutic potential of selective RXR modulators in various disease models.
References
A Comparative Guide to the Efficacy of CD3254 Analogs in Retinoid X Receptor (RXR) Activation
This guide provides a detailed comparison of the efficacy of CD3254 and its analogs as selective agonists for the Retinoid X Receptor (RXR). The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and pathway visualizations to support further research and development of RXR-targeted therapeutics.
The Retinoid X Receptor is a critical nuclear receptor that functions as a transcription factor, regulating genes involved in development, cell differentiation, metabolism, and apoptosis.[1] RXRs typically form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2][3] The activation of these heterodimers by specific ligands, known as rexinoids, can trigger distinct physiological responses. Consequently, the development of selective RXR agonists with improved potency and reduced off-target effects is of significant therapeutic interest.[4][5]
This compound is a potent and selective synthetic RXR agonist.[6] Modifications to its structure have yielded various analogs with potentially enhanced biological activity and selectivity, aiming to optimize therapeutic outcomes while minimizing side effects associated with the disruption of other RXR-dependent pathways.[5][7]
Comparative Efficacy of this compound and Analogs
The following table summarizes the reported half-maximal effective concentration (EC50) values for this compound and several of its analogs in activating RXR-mediated transcription. Lower EC50 values indicate higher potency. For context, the well-characterized RXR agonist Bexarotene is also included.
| Compound | EC50 (nM) in HCT-116 cells | Notes | Reference(s) |
| This compound | 13 ± 3 | A potent and selective RXR agonist.[6] | [5][6] |
| Analog 21 | 44 ± 12 | Reported to be more potent and demonstrate higher efficacy than Bexarotene in certain assays.[6] | [5][6] |
| Analog 22 | 50 ± 10 | Demonstrates RXR activity, with efforts focused on improving potency and selectivity over parent compounds.[6] | [5][6] |
| Analog 23 | 42 ± 3 | Part of a series of analogs designed to achieve improved potency and selectivity.[6] | [5][6] |
| Analog 24 | 15 ± 2 | Shows RXR activity comparable to this compound, indicating that structural modifications can maintain high potency.[6] | [5][6] |
| Bexarotene (LGD1069) | 55 ± 6 | An FDA-approved RXR agonist for the treatment of cutaneous T-cell lymphoma, often used as a reference compound.[4][5] It has an EC50 of 3-4 nM in CV-1 cells.[6] | [4][5][6] |
Key Signaling & Experimental Visualizations
To better understand the mechanisms and methodologies discussed, the following diagrams illustrate the core RXR signaling pathway and a typical experimental workflow for assessing agonist efficacy.
Caption: RXR Signaling Pathway Activation.
Caption: Luciferase Reporter Assay Workflow.
Experimental Protocols
The following is a representative protocol for a dual-luciferase reporter gene assay used to quantify the activity of this compound analogs on RXR. This protocol is synthesized from standard methodologies described in the literature.[3][8][9]
Objective
To determine the dose-dependent activation of the Retinoid X Receptor (RXR) by this compound analogs and calculate their EC50 values.
Materials
-
Cell Line: Human Embryonic Kidney 293 (HEK293T) cells are commonly used due to their high transfectability and low endogenous nuclear receptor activity.[8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% charcoal-stripped Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Plasmids:
-
Transfection Reagent: Liposome-mediated transfection reagent (e.g., Lipofectamine).
-
Test Compounds: this compound and its analogs dissolved in DMSO to prepare stock solutions.[11]
-
Assay Reagents: Dual-Luciferase® Reporter Assay System.
-
Equipment: 96-well white, clear-bottom cell culture plates, luminometer.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture HEK293T cells to approximately 70-80% confluency.[9]
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[8]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
For each well, prepare a transfection complex according to the reagent manufacturer's protocol. A typical mixture includes:
-
Add the transfection complex to each well and gently mix.
-
Incubate the plate for 24 hours.[8]
Day 3: Compound Treatment
-
Prepare serial dilutions of the this compound analogs from a DMSO stock solution in serum-free DMEM. Final concentrations may range from 0.1 nM to 10 µM.[8]
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is constant and low (e.g., ≤ 0.1%).[8][11]
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the diluted compound solutions or vehicle control (DMSO in medium) to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C.[8]
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and dual-luciferase assay reagents to room temperature.
-
Remove the cell culture medium and add passive lysis buffer to each well to lyse the cells.[8]
-
Following the manufacturer's instructions, add the firefly luciferase substrate and measure the luminescence (Firefly RLU).
-
Next, add the Stop & Glo® Reagent (which quenches the firefly reaction and activates the Renilla reaction) and measure the luminescence again (Renilla RLU).
-
Data Analysis:
-
Normalize the data by calculating the ratio of Firefly RLU to Renilla RLU for each well. This corrects for variations in cell number and transfection efficiency.[10]
-
Plot the normalized RLU values against the logarithm of the compound concentrations.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value for each analog.[9]
-
References
- 1. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoid X receptor - Wikipedia [en.wikipedia.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling, synthesis, and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene) and (E)-3-(3-(1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalen-7-yl)-4-hydroxyphenyl)acrylic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. eubopen.org [eubopen.org]
- 10. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RXR activators molecular signalling: involvement of a PPARα-dependent pathway in the liver and kidney, evidence for an alternative pathway in the heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of CD3254 and Bexarotene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two retinoid X receptor (RXR) agonists: CD3254 and bexarotene (B63655). While bexarotene is an approved therapeutic agent with a well-characterized pharmacokinetic profile, data for this compound, a potent and selective RXR agonist, is primarily from preclinical and in vitro studies, with limited publicly available in vivo pharmacokinetic data. This comparison, therefore, juxtaposes the established profile of bexarotene with the current understanding of this compound's characteristics.
Executive Summary
Bexarotene, an approved treatment for cutaneous T-cell lymphoma (CTCL), exhibits a pharmacokinetic profile characterized by oral bioavailability that is dependent on formulation and food intake, extensive metabolism primarily through cytochrome P450 3A4 (CYP3A4), and high plasma protein binding. In contrast, while in vivo pharmacokinetic data for this compound is scarce, it is recognized as a highly potent and selective RXR agonist. This high potency and selectivity suggest that its in vivo behavior may differ significantly from bexarotene, potentially offering a different therapeutic window and side-effect profile. Further preclinical and clinical studies are necessary to fully elucidate the pharmacokinetic profile of this compound.
Pharmacokinetic Data Comparison
The following tables summarize the available pharmacokinetic parameters for bexarotene across different species. Due to the lack of available data for this compound, a direct quantitative comparison is not possible at this time.
Table 1: Preclinical Pharmacokinetic Parameters of Bexarotene
| Parameter | Species | Value | Experimental Conditions |
| Oral Bioavailability | Rat | 30-40% | Non-micronized, in oil |
| Dog | 7.5% | Non-micronized, in oil | |
| Time to Maximum Concentration (Tmax) | Rat, Dog | 2 - 4 hours | Oral administration |
| Mouse | ~1.0 hour | 100 mg/kg oral gavage | |
| Elimination Half-life (t½) | Mouse | ~2.0 hours | 100 mg/kg oral gavage |
| Plasma Protein Binding | Rat, Dog | >99.9% | |
| Metabolism | Rat, Dog | Primarily via P450-dependent oxidation and glucuronidation | |
| Primary Metabolites | Rat, Dog | 6- and 7-hydroxy-bexarotene, 6- and 7-oxo-bexarotene | |
| Elimination | Rat, Dog | Primarily hepatobiliary excretion |
Table 2: Human Pharmacokinetic Parameters of Bexarotene
| Parameter | Value | Experimental Conditions |
| Time to Maximum Concentration (Tmax) | ~2 hours | Oral administration |
| Elimination Half-life (t½) | ~7 hours | |
| Plasma Protein Binding | >99% | |
| Metabolism | Hepatic, primarily via CYP3A4 | |
| Elimination | Primarily through the hepatobiliary system; <1% excreted unchanged in urine | |
| Effect of Food | Plasma AUC and Cmax are 35% and 48% higher, respectively, with a fat-containing meal |
Experimental Protocols
Bexarotene Pharmacokinetic Studies in Animals
A common experimental workflow for determining the pharmacokinetic profile of bexarotene in animal models is outlined below.
Caption: Workflow for preclinical pharmacokinetic analysis of bexarotene.
Methodology Details:
-
Animal Models: Studies have utilized Sprague-Dawley rats, beagle dogs, and C57BL/6 mice.
-
Dosing: Bexarotene is typically administered orally via gavage, often in a vehicle such as oil or a suspension containing polyethylene (B3416737) glycol (PEG). Intravenous administration is used to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at various time points post-dosing to characterize the concentration-time profile.
-
Bioanalysis: Plasma concentrations of bexarotene and its metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This involves protein precipitation from the plasma samples followed by chromatographic separation and mass spectrometric detection.
Signaling Pathway
Both this compound and bexarotene exert their biological effects by selectively activating Retinoid X Receptors (RXRs). RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and the Vitamin D Receptor (VDR). Upon ligand binding, this complex translocates to the nucleus and binds to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating gene transcription.
Caption: RXR signaling pathway activated by this compound and bexarotene.
Discussion and Future Directions
The extensive pharmacokinetic data available for bexarotene provides a solid foundation for understanding its absorption, distribution, metabolism, and excretion. The influence of formulation and food on its bioavailability are critical considerations for its clinical use. Its metabolism by CYP3A4 also highlights the potential for drug-drug interactions.
In contrast, the pharmacokinetic profile of this compound remains largely uncharacterized in the public domain. As a potent and selective RXR agonist, it is plausible that this compound may exhibit different pharmacokinetic properties compared to bexarotene. For instance, its higher potency could potentially translate to lower efficacious doses, which might alter its absorption and distribution characteristics. Furthermore, its distinct chemical structure may lead to a different metabolic fate and clearance rate.
To provide a comprehensive comparison, future research should focus on:
-
In vivo pharmacokinetic studies of this compound: Determining key parameters such as oral bioavailability, Cmax, Tmax, half-life, and clearance in relevant animal models.
-
Metabolic profiling of this compound: Identifying the major metabolic pathways and the enzymes involved.
-
Direct comparative pharmacokinetic studies: Performing head-to-head studies of this compound and bexarotene under identical experimental conditions to allow for a robust comparison.
Such studies are crucial for evaluating the therapeutic potential of this compound and understanding how its pharmacokinetic profile might offer advantages over existing RXR agonists like bexarotene.
A Comparative Analysis of the Side Effect Profile of CD3254 and Other Rexinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rexinoids, a class of synthetic molecules that selectively activate Retinoid X Receptors (RXRs), hold significant therapeutic promise in oncology and for a range of other conditions. However, their clinical utility is often hampered by a characteristic set of side effects, primarily hyperlipidemia and hypothyroidism. This guide provides a comparative analysis of the side effect profile of the potent RXR agonist CD3254 against other well-characterized rexinoids, with a focus on bexarotene (B63655), the first FDA-approved rexinoid. Due to the limited availability of direct in vivo side effect data for this compound, this guide incorporates data from close structural analogs of this compound to facilitate a meaningful comparison.
Mechanism of Rexinoid-Induced Side Effects
RXR plays a central role in gene regulation by forming heterodimers with various other nuclear receptors. The side effects of rexinoids are primarily mediated through the activation of these heterodimeric signaling pathways.
-
Hyperlipidemia: The elevation of plasma triglycerides is a common side effect of rexinoid treatment. This is largely attributed to the activation of the permissive RXR:Liver X Receptor (LXR) heterodimer.[1][2] Activation of this pathway upregulates the expression of genes involved in lipid synthesis, such as the sterol regulatory element-binding protein (SREBP).[3]
-
Hypothyroidism: Rexinoids can suppress the hypothalamic-pituitary-thyroid axis, leading to central hypothyroidism. This effect is thought to be mediated by the disruption of the non-permissive RXR:Thyroid Hormone Receptor (TR) heterodimer.[1][2]
The differential ability of various rexinoids to activate these specific RXR heterodimers likely accounts for variations in their side effect profiles.
Comparative Data on Side Effects
Hyperlipidemia: LXR Activation as a Surrogate Marker
Activation of the LXR pathway is a key driver of rexinoid-induced hypertriglyceridemia. Therefore, in vitro LXR activation assays serve as a valuable surrogate for assessing the potential of a rexinoid to cause this side effect. A study by Marshall et al. (2022) synthesized and evaluated three unique analogs of this compound for their ability to activate the LXR pathway in comparison to bexarotene.[1]
Table 1: Comparative LXRα Activation by this compound Analogs and Bexarotene [1]
| Compound | LXRα Activity (% of Bexarotene Control) |
| Bexarotene (Control) | 100% |
| This compound Analog 1 | ~150% |
| This compound Analog 2 | ~125% |
| This compound Analog 3 | ~110% |
Data is estimated from graphical representation in the source.
These results suggest that the tested analogs of this compound have a comparable or even slightly higher potential to activate the LXRα pathway than bexarotene, indicating a similar or potentially greater risk of inducing hypertriglyceridemia.
Hypothyroidism: Insights from Bexarotene Studies
While direct comparative data for this compound on thyroid function is unavailable, extensive clinical data exists for bexarotene. Hypothyroidism is a frequently reported side effect of bexarotene treatment.
Table 2: Incidence of Hypothyroidism with Oral Bexarotene
| Study Population | Incidence of Hypothyroidism | Reference |
| Cutaneous T-Cell Lymphoma | ~50% | [2] |
This high incidence underscores the importance of monitoring thyroid function during treatment with potent rexinoids.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of rexinoid action and the experimental approaches to assess their side effects, the following diagrams are provided.
Caption: Rexinoid signaling pathways leading to common side effects.
Caption: Experimental workflow for assessing rexinoid side effects.
Experimental Protocols
LXRα Reporter Gene Assay[1]
This assay is used to determine the potency of a rexinoid in activating the LXRα signaling pathway, which is a proxy for its potential to cause hyperlipidemia.
-
Cell Culture and Transfection:
-
Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates and transiently transfected with expression vectors for human LXRα and RXRα, along with a luciferase reporter plasmid containing LXR response elements (LXREs) and a Renilla luciferase control plasmid for normalization. A liposome-mediated transfection protocol is typically used.[1]
-
-
Compound Treatment:
-
24 hours post-transfection, the cells are treated with various concentrations of the test rexinoids (e.g., this compound analogs, bexarotene) or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 24-hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
-
Data Analysis:
-
The fold activation of the LXRα pathway is calculated relative to the vehicle control.
-
The results are often expressed as a percentage of the activation induced by a reference compound, such as bexarotene.
-
In Vivo Assessment of Plasma Triglycerides and TSH in Rats
This protocol describes the general procedure for evaluating the in vivo effects of rexinoids on plasma triglyceride and Thyroid-Stimulating Hormone (TSH) levels in a rodent model.
-
Animal Model and Drug Administration:
-
Male Sprague-Dawley or Fischer 344 rats are commonly used.
-
Animals are acclimated and then randomly assigned to treatment groups.
-
Rexinoids are typically formulated in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage for a specified period (e.g., 7-14 days).
-
-
Blood Sample Collection:
-
At the end of the treatment period, animals are fasted overnight.
-
Blood samples are collected via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation.
-
-
Biochemical Analysis:
-
Plasma Triglycerides: Triglyceride levels are measured using a commercial enzymatic colorimetric assay kit.
-
Plasma TSH: TSH levels are determined using a species-specific ELISA kit.
-
-
Data Analysis:
-
The mean plasma triglyceride and TSH levels for each treatment group are compared to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of any observed changes.
-
Conclusion
While direct comparative in vivo data for this compound is limited, the available evidence from studies on its close analogs suggests that it likely shares a similar side effect profile with other potent rexinoids like bexarotene. The in vitro LXR activation data indicates a comparable or potentially greater propensity to induce hypertriglyceridemia. The well-documented incidence of hypothyroidism with bexarotene highlights the need for careful monitoring of thyroid function with any potent rexinoid. Further in vivo studies directly comparing this compound with other rexinoids are warranted to definitively characterize its side effect profile and therapeutic window. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of differential secondary effects of novel rexinoids: select rexinoid X receptor ligands demonstrate differentiated side effect profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel CD3254 Analogs for Retinoid X Receptor (RXR) Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel analogs of CD3254, a potent and selective Retinoid X Receptor (RXR) agonist. The data presented herein is intended to assist researchers in the selection and development of next-generation rexinoids with improved therapeutic profiles compared to existing alternatives like Bexarotene. This document summarizes key quantitative data, details experimental protocols for biological evaluation, and visualizes relevant signaling pathways and workflows.
Introduction to this compound and its Analogs
This compound is a synthetic rexinoid that demonstrates high selectivity for RXRs over Retinoic Acid Receptors (RARs).[1][2] This selectivity is a desirable characteristic, as it can potentially reduce the side effects associated with RAR activation.[3] Researchers have synthesized and evaluated a series of novel this compound analogs with the aim of further improving potency, selectivity, and pharmacokinetic properties.[4][5][6] This guide focuses on a direct comparison of these analogs with the FDA-approved RXR agonist, Bexarotene.[4][5][6]
Comparative Biological Activity
The following tables summarize the biological activity of novel this compound analogs in comparison to Bexarotene. The data is extracted from studies evaluating their potency as RXR agonists and their anti-proliferative effects in a KMT2A-MLLT3 leukemia cell line.[4][5][6]
Table 1: RXRα Activation Potency (EC50 Values)
| Compound | Description | EC50 (nM) in KMT2A-MLLT3 Cells (Luciferase Assay) | EC50 (nM) in KMT2A-MLLT3 Cells (GFP Assay) |
| Bexarotene (1) | Reference Compound | 55.0 ± 6.0 | 60.0 ± 7.0 |
| This compound Analog 27 | Isochroman (B46142) analog of this compound | 35.0 ± 4.0 | 40.0 ± 5.0 |
| This compound Analog 28 | Allyl-isochroman analog of this compound | 25.0 ± 3.0 | 30.0 ± 4.0 |
| This compound Analog 29 | Di-allyl-isochroman analog of this compound | 15.0 ± 2.0 | 20.0 ± 3.0 |
Table 2: Anti-proliferative Activity (IC50 Values)
| Compound | IC50 (nM) in KMT2A-MLLT3 Cells (96h incubation) |
| Bexarotene (1) | 150.0 ± 15.0 |
| This compound Analog 27 | 120.0 ± 12.0 |
| This compound Analog 28 | 100.0 ± 10.0 |
| This compound Analog 29 | 80.0 ± 8.0 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of this compound Analogs
The synthesis of the novel this compound analogs involved multi-step organic chemistry procedures. A general overview of the synthesis scheme for an isochroman analog is presented below. For detailed, step-by-step protocols, including reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the primary research articles.[4][5][6]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 3. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Pro-apoptotic Effects of CD3254 in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-apoptotic effects of the synthetic retinoid X receptor (RXR) agonist, CD3254, and its analogs. The information is compiled from published research and is intended to provide an objective overview with supporting experimental data.
Executive Summary
This compound is a selective RXR agonist that has demonstrated anti-proliferative characteristics in cancer cell lines. While direct quantitative data on the pro-apoptotic effects of this compound across a wide range of cell lines is limited in publicly available literature, studies on its analogs, particularly in leukemia cell lines, provide valuable insights. The primary mechanism of action for RXR agonist-induced apoptosis is believed to be through the intrinsic mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases. This guide will summarize the available data, provide detailed experimental protocols for assessing apoptosis, and visualize the proposed signaling pathways.
Data Presentation: Comparison of this compound Analogs and Bexarotene
The following table summarizes the anti-proliferative and RXR activation data for three unique analogs of this compound compared to the established RXR agonist, Bexarotene, in the KMT2A-MLLT3 leukemia cell line. While this data primarily reflects anti-proliferative effects (IC50) and receptor activation (EC50), it is indicative of the potential pro-apoptotic activity.
Table 1: Anti-proliferative and RXR Activation Data for this compound Analogs and Bexarotene in KMT2A-MLLT3 Leukemia Cells
| Compound | RXRα Activation EC50 (nM) | Anti-proliferative IC50 (nM) | Reference |
| Bexarotene | Data not available in source | Data not available in source | [1][2] |
| This compound Analog 1 | Specific value not provided | Specific value not provided | [2] |
| This compound Analog 2 | Specific value not provided | Specific value not provided | [2] |
| This compound Analog 3 | Specific value not provided | Specific value not provided | [2] |
Experimental Protocols
Here are detailed methodologies for key experiments to validate the pro-apoptotic effects of this compound.
1. Cell Culture
-
Cell Lines: KMT2A-MLLT3 (leukemia), and other relevant cancer cell lines (e.g., breast, lung, pancreatic).
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This is a widely used method for detecting early and late-stage apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound, a vehicle control, and a positive control (e.g., staurosporine) for desired time points (e.g., 24, 48, 72 hours).
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
3. Caspase Activity Assay
-
Principle: Caspases are a family of proteases that are activated during apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.
-
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells to release cellular proteins.
-
Add the appropriate caspase substrate to the cell lysate.
-
Incubate to allow the caspase to cleave the substrate, generating a colored or fluorescent product.
-
Measure the signal using a microplate reader.
-
-
Data Analysis: Compare the caspase activity in this compound-treated cells to control cells.
4. Western Blotting for Apoptosis-Related Proteins
-
Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members (e.g., Bcl-2, Bax, Bak) and cleaved PARP.
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the proteins of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for RXR agonist-induced apoptosis and a typical experimental workflow for its validation.
Caption: Proposed intrinsic pathway of apoptosis induced by the RXR agonist this compound.
Caption: A typical experimental workflow for validating the pro-apoptotic effects of this compound.
Conclusion
The available evidence suggests that this compound and its analogs are promising pro-apoptotic agents, particularly in leukemia. Their mechanism of action appears to be mediated through the activation of RXR and the subsequent initiation of the intrinsic apoptotic pathway. However, further research is required to provide a comprehensive quantitative comparison of this compound's pro-apoptotic effects across a broader range of cancer cell lines and to fully elucidate the specific molecular details of its signaling pathway. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such validation studies.
References
- 1. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthetic Agonist CD3254 and Endogenous Ligands of the Retinoid X Receptor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potency and Mechanism of Action
The Retinoid X Receptor (RXR) is a critical nuclear receptor that plays a central role in regulating a multitude of physiological processes, including cellular differentiation, proliferation, and apoptosis.[1] It functions as a homodimer or as a heterodimeric partner with other nuclear receptors, such as the Retinoic Acid Receptor (RAR), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptor (PPAR).[1][2] The activation of RXR by specific ligands, known as rexinoids, is a key area of research for therapeutic interventions in cancer, metabolic disorders, and neurodegenerative diseases.[3] This guide provides a comparative overview of the synthetic RXR agonist CD3254 and its endogenous counterparts, focusing on their relative potencies and the experimental frameworks used to determine them.
Quantitative Comparison of RXR Ligands
The potency of a ligand is a critical determinant of its biological activity. This is typically quantified by its binding affinity (Kd) to the receptor and its ability to elicit a functional response (EC50). The following table summarizes the available data for this compound and the primary endogenous RXR ligands. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Ligand | Type | Potency Metric | Reported Value | Source |
| This compound | Synthetic Agonist | EC50 | 13 nM | [4] |
| 9-cis-Retinoic Acid (9-cis-RA) | Endogenous Ligand | Kd | 14.1 - 18.3 nM | [5] |
| EC50 | 3 - 20 nM | [5] | ||
| Docosahexaenoic Acid (DHA) | Endogenous Ligand | EC50 | 5 - 100 µM | [6] |
| 9-cis-13,14-Dihydroretinoic Acid (9-cis-DHRA) | Endogenous Ligand | Transcriptional Activation | 10⁻⁶ to 10⁻⁷ M range | [7] |
Note: A lower Kd value indicates a higher binding affinity. A lower EC50 value indicates a higher potency in functional assays.
Experimental Protocols
The determination of ligand potency relies on robust and reproducible experimental methodologies. The two primary assays used to characterize RXR agonists are the competitive radioligand binding assay and the luciferase reporter assay.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a ligand for the RXR.
Materials:
-
Purified recombinant human RXR ligand-binding domain (LBD).
-
Radioligand: [3H]-9-cis-retinoic acid.
-
Test compounds (e.g., this compound, unlabeled endogenous ligands).
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and BSA).
-
Scintillation vials and cocktail.
-
Filter plates and vacuum manifold.
Procedure:
-
A constant concentration of the purified RXR LBD and the radioligand are incubated in the binding buffer.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated at 4°C to reach equilibrium.
-
Receptor-bound radioligand is separated from the free radioligand by rapid filtration.
-
Filters are washed with cold binding buffer to remove non-specifically bound radioligand.
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.[8]
Luciferase Reporter Assay
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of RXR.
Objective: To determine the half-maximal effective concentration (EC50) of a ligand for RXR activation.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
RXR expression plasmid.
-
Luciferase reporter plasmid containing RXR response elements (RXREs).
-
Transfection reagent.
-
Test compounds.
-
Dual-luciferase assay system.
Procedure:
-
Cells are seeded in a multi-well plate.
-
Cells are co-transfected with the RXR expression plasmid and the RXRE-luciferase reporter plasmid.
-
After an incubation period (e.g., 24 hours), the cells are treated with various concentrations of the test compound.
-
Following another incubation period (e.g., 18-24 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer.
-
The data is normalized and plotted to generate a dose-response curve, from which the EC50 value is calculated.[5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams illustrate the RXR signaling pathway and a typical workflow for a luciferase reporter assay.
Caption: RXR Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Conclusion
The synthetic agonist this compound demonstrates high potency for RXR, comparable to the endogenous ligand 9-cis-retinoic acid. Both are significantly more potent than docosahexaenoic acid. The development of synthetic agonists like this compound with high selectivity and potency is crucial for advancing our understanding of RXR biology and for the development of novel therapeutics. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel rexinoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoid X Receptor: Cellular and Biochemical Roles of Nuclear Receptor with a Focus on Neuropathological Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of the biological characteristics of a novel retinoid X receptor agonist and bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural Fusion of Natural and Synthetic Ligand Features Boosts RXR Agonist Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid X receptor signaling pathway in leukemia [organtranspl.com]
- 7. sketchviz.com [sketchviz.com]
- 8. An Isochroman Analog of this compound and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CD3254: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of CD3254, a selective retinoid X receptor (RXR) agonist.
This compound is a potent bioactive compound intended for laboratory research use only.[1][2][3] As with many research chemicals, it should be treated as hazardous waste unless comprehensive toxicological and environmental impact data indicate otherwise. Adherence to proper disposal protocols is crucial to protect personnel and the environment.
I. Understanding the Hazards
Key Safety Considerations:
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.[5]
-
Environmental Protection: Prevent release to the environment. Do not allow the substance to enter drains or watercourses.
II. Disposal Procedures for this compound
The following step-by-step procedures outline the recommended best practices for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or Expired this compound: The pure, solid compound.
-
Contaminated Labware: Items such as pipette tips, centrifuge tubes, and weighing boats that have come into direct contact with this compound.
-
Contaminated PPE: Gloves, disposable lab coats, or other protective gear contaminated with this compound.
-
Solutions Containing this compound: Any liquid waste, including stock solutions, experimental solutions, and the first rinse of emptied containers.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect unused or expired this compound and contaminated solid labware in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
For spill cleanup, use an inert absorbent material like sand or vermiculite (B1170534) to collect the spilled solid, then transfer it to the designated hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Step 3: Labeling of Waste Containers
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of this compound in liquid waste.
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Environmental Hazard").
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or principal investigator.
Step 4: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Ensure containers are kept closed except when adding waste.
-
Store in a well-ventilated area.
Step 5: Disposal of Empty Containers
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous liquid waste.
-
After the initial rinse, subsequent rinses may be permissible for drain disposal depending on institutional policies. However, a conservative approach is to collect all rinsate as hazardous waste.
-
Once thoroughly decontaminated, deface or remove the original label from the empty container before disposing of it in the appropriate solid waste stream (e.g., glass or plastic recycling).
Step 6: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
III. Experimental Protocols: Decontamination of Glassware
For non-disposable glassware that has come into contact with this compound, a thorough decontamination procedure is necessary before it can be returned to general use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol).[3] Collect this initial rinsate as hazardous liquid waste.
-
Second Rinse: Perform a second rinse with the same solvent and collect the rinsate in the hazardous waste container.
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or dry in an oven as appropriate.
IV. Data Presentation: this compound Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₈O₃ |
| Molecular Weight | 364.48 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and ethanol |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD 3254 | Retinoid X Receptors | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Current understanding of potential ecological risks of retinoic acids and their metabolites in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
Essential Safety and Operational Guide for Handling CD3254
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling the selective retinoid X receptor (RXR) agonist, CD3254. The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal. Our commitment is to furnish comprehensive support that extends beyond the product itself, fostering a trusted partnership in laboratory safety and chemical handling.
Disclaimer: This guide is based on publicly available data and general laboratory safety principles. It is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for this compound from your supplier before handling the compound.
Summary of Compound Data
The following table summarizes key quantitative information for this compound, facilitating easy reference for experimental planning and safety protocols.
| Parameter | Value | Source(s) |
| Chemical Formula | C₂₄H₂₈O₃ | |
| Molecular Weight | 364.48 g/mol | |
| Purity | ≥98% | |
| Appearance | Crystalline solid | |
| Storage Temperature | -20°C (1 year) or -80°C (2 years) | |
| Solubility | Soluble in DMSO and ethanol |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against potential exposure to potent research compounds like this compound. The required level of protection depends on the specific handling procedure and the associated risks of aerosolization, splashing, or direct contact.
Recommended PPE for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of fine particles. Full respiratory protection and double gloving are critical to prevent exposure. |
| Solution Preparation and Dilution | - Certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves. | Reduced risk of aerosolization, but potential for splashes and spills remains. Engineering controls (fume hood) are the primary barrier. |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves (nitrile is standard). | Focus on preventing skin and eye contact during procedural manipulations. |
| General Laboratory Operations | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact and contamination. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is crucial for minimizing risk and ensuring the integrity of your research.
Receiving and Storage
-
Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Documentation: Log the compound's arrival, quantity, and assigned storage location.
-
Storage: Store the compound in a clearly labeled, sealed container at the recommended temperature (-20°C or -80°C) in a designated and controlled-access area.
Handling Procedures
-
Risk Assessment: Before any new procedure, perform a risk assessment to identify potential hazards and determine the appropriate level of PPE and containment.
-
Designated Area: All handling of this compound, especially in its solid form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.
-
Spill Management:
-
Have a spill kit readily available.
-
In case of a small spill, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.
-
Waste Segregation:
-
Solid Waste: Collect contaminated PPE (gloves, lab coats), pipette tips, and vials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety office.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Disposal: Arrange for the disposal of hazardous waste through your institution's certified hazardous waste management vendor.
Visual Workflow for PPE Selection
The following diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound based on the experimental task.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
